molecular formula C11H18 B1584094 2-Methyladamantane CAS No. 700-56-1

2-Methyladamantane

Cat. No.: B1584094
CAS No.: 700-56-1
M. Wt: 150.26 g/mol
InChI Key: VMODAALDMAYACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyladamantane (CAS 700-56-1) is a high-purity, organic compound with the molecular formula C11H18 and a molecular weight of 150.26 g/mol . It is a methyl-substituted derivative of adamantane, a diamondoid hydrocarbon known for its rigid, symmetrical cage-like structure that imparts exceptional stability and unique physical properties . This compound is characterized by a density of 0.942 g/cm³, a boiling point of 200.2 °C at 760 mmHg, and a flash point of 59.2 °C . In scientific research, this compound serves as a valuable precursor and building block in organic synthesis. Its robust adamantane core makes it an ideal subject for studying reaction mechanisms, particularly carbocationic rearrangements and intermolecular hydride transfer reactions, as demonstrated in Koch-Haaf carboxylation studies . Researchers utilize this compound to develop advanced materials, leveraging the thermal stability and low steric strain of the adamantane structure to create thermally stable lubricants and high-performance polymers . The structural motif of adamantane and its derivatives is also of significant interest in medicinal chemistry for drug design . This product is intended For Research Use Only. It is strictly for laboratory and research applications and is not classified or intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-7-10-3-8-2-9(5-10)6-11(7)4-8/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMODAALDMAYACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3CC(C2)CC1C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220265
Record name 2-Methyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-56-1
Record name 2-Methyladamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methyladamantane chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Protocols, and Pharmaceutical Applications

Executive Summary

2-Methyladamantane (C


H

) is a rigid, tricyclic hydrocarbon derivative of adamantane. Unlike its thermodynamically favored isomer, 1-methyladamantane, the 2-methyl derivative places the alkyl substituent at a secondary bridge carbon rather than a tertiary bridgehead. This structural distinction imparts unique steric and electronic properties, making it a critical scaffold in medicinal chemistry for modulating lipophilicity and receptor binding affinity (e.g., M2 ion channel blockers, NMDA antagonists). This guide details the structural analysis, validated synthetic routes via 2-methyleneadamantane, and characterization protocols required to distinguish it from its isomers.
Structural Architecture & Nomenclature
2.1 IUPAC Nomenclature and Numbering
  • Systematic Name: 2-Methyltricyclo[3.3.1.1

    
    ]decane.[1]
    
  • Formula: C

    
    H
    
    
    
  • Symmetry: The molecule possesses a plane of symmetry (

    
    ), passing through C2, C6, and the methyl group. This contrasts with the higher symmetry (
    
    
    
    ) of 1-methyladamantane.
2.2 Geometric Analysis

The adamantane cage consists of four connected cyclohexane rings in the chair conformation.

  • Bridgehead Carbons (1, 3, 5, 7): Tertiary carbons. Substitution here is thermodynamically favored due to relief of 1,3-diaxial interactions and stable tertiary carbocation intermediates.

  • Bridge Carbons (2, 4, 6, 8, 9, 10): Secondary carbons. Substitution at the 2-position introduces steric strain relative to the bridgehead, making this compound the kinetic or indirect synthetic product.

AdamantaneStructure cluster_0 This compound Numbering C1 C1 (BH) C2 C2 (Bridge) C1->C2 C8 C8 C1->C8 C9 C9 C1->C9 C3 C3 (BH) C2->C3 Me CH3 C2->Me C4 C4 C3->C4 C10 C10 C3->C10 C5 C5 (BH) C4->C5 C6 C6 C5->C6 C5->C9 C7 C7 (BH) C6->C7 C7->C8 C7->C10

Figure 1: Connectivity of this compound. BH = Bridgehead. The Methyl group (Red) is attached to the Bridge carbon C2 (Yellow).

Physicochemical Profile

The following data summarizes the key physical constants. Note the volatility of the solid, which requires careful handling during isolation.

PropertyValueNotes
Molecular Weight 150.26 g/mol
Melting Point 141–144 °CSealed tube; sublimes significantly below MP [1].
Boiling Point ~200 °CExtrapolated; typically purified by sublimation.
LogP (Predicted) ~4.1Highly lipophilic; crosses Blood-Brain Barrier (BBB).
Thermodynamic Stability +3.6 kcal/molLess stable than 1-methyladamantane [2].
Synthetic Protocols

Direct alkylation of adamantane (Friedel-Crafts conditions) predominantly yields 1-methyladamantane via hydride transfer to the stable tertiary carbocation. Therefore, the synthesis of This compound requires a directed approach, typically via the reduction of an exocyclic alkene.

Protocol: Hydrogenation of 2-Methyleneadamantane

This route ensures regioselectivity at the C2 position.

Reagents:

  • Precursor: 2-Adamantanone (commercially available or via oxidation of adamantane).

  • Methylenation: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    ), THF.
  • Reduction:

    
     gas (1 atm), Platinum(IV) oxide (
    
    
    
    ) or Pd/C, Ethyl Acetate/Ethanol.

Step-by-Step Methodology:

  • Preparation of 2-Methyleneadamantane (Wittig Reaction):

    • Suspend

      
       (1.2 eq) in dry THF under 
      
      
      
      .
    • Add

      
       (1.2 eq) at 0°C to generate the ylide (solution turns yellow). Stir for 1 hour.
      
    • Add 2-Adamantanone (1.0 eq) dissolved in THF dropwise.[2]

    • Reflux for 12 hours.

    • Workup: Quench with water, extract with pentane (to avoid removing the volatile product during evaporation), dry over

      
      , and concentrate. Purify via sublimation or column chromatography (Silica, Hexanes).
      
  • Hydrogenation to this compound:

    • Dissolve purified 2-methyleneadamantane in Ethyl Acetate.

    • Add catalytic

      
       (Adams' catalyst) or 10% Pd/C (5 wt%).
      
    • Stir under a balloon of

      
       gas at Room Temperature for 4–6 hours.
      
    • Validation: Monitor by TLC (disappearance of UV-active alkene spot; adamantanes are UV inactive, use Iodine stain).

    • Isolation: Filter through a Celite pad to remove catalyst. Carefully evaporate solvent (product is volatile!).

    • Purification: Sublimation at 80–90°C (atmospheric pressure) or recrystallization from methanol.

SynthesisWorkflow Start 2-Adamantanone (C=O) Step1 Wittig Reaction (Ph3P=CH2 / THF) Start->Step1 Inter 2-Methyleneadamantane (Exocyclic C=C) Step1->Inter Olefination Step2 Hydrogenation (H2, Pd/C or PtO2) Inter->Step2 End This compound (Target) Step2->End Reduction

Figure 2: Synthetic pathway ensuring regiospecificity at the C2 position.

Characterization & Self-Validating Logic

Distinguishing the 2-methyl isomer from the 1-methyl isomer is a critical quality control step. This relies on symmetry arguments observable in


C NMR.
5.1

C NMR Spectroscopy (Symmetry Test)
  • 1-Methyladamantane (

    
    ):  High symmetry.
    
    • Expected Signals: 5 distinct peaks .

    • (C1, Methyl, C2/8/9, C3/5/7, C4/6/10).

  • This compound (

    
    ):  Lower symmetry (Plane).
    
    • Expected Signals: 7 distinct peaks .

    • Logic: The plane passes through the Methyl, C2, and C6. These are unique (3 signals). The remaining carbons form enantiotopic pairs across the plane: (C1/C3), (C4/C10), (C5/C7), (C8/C9).

    • Result: 3 unique + 4 pairs = 7 signals.

Carbon PositionChemical Shift (

, ppm) [3]
Multiplicity (DEPT)
Methyl ~22.0CH

C2 (ipso) ~39.0CH
C1, C3 ~34.5CH
C4, C10 ~38.0CH

C6 ~32.0CH

C5, C7 ~28.0CH
C8, C9 ~38.5CH

Note: Shifts are approximate relative to CDCl


. The key validator is the signal count (7 vs 5) .
5.2 Mass Spectrometry
  • Molecular Ion:

    
     150.
    
  • Fragmentation:

    • Loss of Methyl:

      
       135 (Adamantyl cation).
      
    • The fragmentation pattern is similar for both isomers, making NMR the definitive identification tool.

Pharmaceutical Applications
6.1 Lipophilicity & Pharmacokinetics

The adamantane cage is a "lipophilic bullet" used to improve the bioavailability of polar pharmacophores. This compound offers a specific steric profile:

  • Steric Bulk: The methyl group at C2 creates steric hindrance perpendicular to the cage axis, unlike the axial bulk of C1-substitution.

  • Metabolic Stability: The C2-methyl group blocks metabolic oxidation at the secondary carbon, potentially extending half-life compared to unsubstituted adamantane.

6.2 Target Classes
  • M2 Ion Channel Blockers (Influenza A): Analogues of Amantadine. The 2-methyl derivative alters the fit within the transmembrane pore, overcoming resistance mutations found against standard adamantanes [4].

  • NMDA Receptor Antagonists: Similar to Memantine (3,5-dimethyladamantan-1-amine), 2-methyl derivatives are explored for neuroprotective effects in Alzheimer's research, providing uncompetitive antagonism with different off-rates [5].

References
  • NIST Chemistry WebBook. this compound Thermochemistry Data. National Institute of Standards and Technology. [Link]

  • Schleyer, P. v. R., et al. (1961). The Stability of Adamantane Derivatives.[3][4] Journal of the American Chemical Society.[3] (Validation of thermodynamic preference for 1-methyl isomer).

  • Duddeck, H. (1975). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 7(4), 151-153. (Source for chemical shift symmetry arguments).
  • Wang, J., et al. (2011). Discovery of novel adamantane-based M2 ion channel inhibitors. Journal of Medicinal Chemistry. [Link]

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery. [Link]

Sources

Technical Profile: 2-Methyladamantane (CAS 700-56-1)

[1][2]

Core Identity & Physicochemical Properties

This compound is a structural isomer of the more thermodynamically stable 1-methyladamantane.[1][2] Unlike its bridgehead-substituted counterpart, the 2-methyl isomer places the alkyl group on a secondary bridging carbon, reducing the molecular symmetry from


21
Physiochemical Data Table
PropertyValueNote
CAS Number 700-56-1Distinct from 1-isomer (768-91-2)
IUPAC Name 2-Methyltricyclo[3.3.1.1

]decane
Molecular Formula C

H

Molecular Weight 150.26 g/mol
Appearance Waxy white crystalline solidSublimes easily
Melting Point 141–144 °C (414 K)Lower than adamantane (270°C) due to symmetry disruption
Boiling Point Sublimes (approx. 200°C @ 760 mmHg)High volatility
Solubility Soluble in organic solvents (DCM, Hexane, THF)Insoluble in water
LogP ~4.2Highly lipophilic

Spectral Characteristics & Analysis

Accurate identification of this compound relies on distinguishing it from the 1-methyl isomer.[1][2] The 2-position substitution breaks the high symmetry of the adamantane cage, resulting in a more complex NMR pattern.

Nuclear Magnetic Resonance (NMR)[2][6][7][8][9][10]
  • 
    C NMR (CDCl
    
    
    ):
    • Unlike the highly symmetric 1-methyladamantane (which shows only 4-5 signals), this compound displays a richer spectrum due to the

      
       symmetry plane.[1][2]
      
    • Diagnostic Peaks:

      • 
         ~22-23 ppm:  Methyl group (quartet).[1][2]
        
      • 
         ~30-40 ppm:  Multiple signals corresponding to the cage methylenes (C4, C6, C8, C9, C10).[1]
        
      • 
         ~40-50 ppm:  Methine bridgeheads (C1, C3) and the substituted bridge carbon (C2).[1][2]
        
    • Interpretation: The splitting of the equivalent bridgehead signals confirms the substituent is on the bridge (C2) rather than the bridgehead (C1).

  • 
    H NMR (CDCl
    
    
    ):
    • 
       1.0–1.1 ppm:  Methyl doublet (J ≈ 6–7 Hz).[1][2] This coupling arises from the interaction with the single proton at C2.[2] (Contrast with 1-methyladamantane, where the methyl is a singlet).[1][2]
      
    • 
       1.4–2.2 ppm:  Multiplet envelope representing the adamantyl cage protons.[1][2]
      
Mass Spectrometry (GC-MS)[1][2]
  • Molecular Ion:

    
     150 [M]
    
    
    .[1][2]
  • Fragmentation Pattern:

    • 
       135 [M-15]
      
      
      :
      Loss of the methyl group.[1][2] This is often the base peak or very prominent, indicating the stability of the secondary adamantyl cation.
    • 
       93:  Characteristic tropylium-like or rearranged cage fragment, common in diamondoids.[1][2]
      

Synthesis & Production Protocols

Direct alkylation of adamantane typically yields the thermodynamic 1-methyl isomer via carbocation rearrangement.[1][2] Therefore, the synthesis of this compound requires a "kinetic" route that avoids thermodynamic equilibration.[1][2]

Validated Synthetic Route

The most reliable protocol proceeds through 2-adamantanone , utilizing a Grignard or organolithium addition followed by dehydration and hydrogenation.[1][2] This sequence preserves the position of the substituent.

Step-by-Step Methodology
  • Nucleophilic Addition: React 2-adamantanone with Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi) in anhydrous diethyl ether or THF at 0°C. This yields 2-methyl-2-adamantanol .[1][2]

  • Dehydration: Treat the tertiary alcohol with thionyl chloride (

    
    ) in pyridine or dilute sulfuric acid to form 2-methyleneadamantane .[1][2]
    
  • Hydrogenation: Reduce the exocyclic double bond using

    
     (1 atm) over Pd/C or Raney Nickel in ethanol. This yields This compound .[1][2]
    

Note: Direct Lewis acid catalyzed isomerization of this compound will convert it back to 1-methyladamantane.[1][2]

Synthesis Pathway Diagram

SynthesisAdamantaneAdamantane(C10H16)Adamantanone2-Adamantanone(Intermediate)Adamantane->AdamantanoneOxidation(H2SO4/HNO3)Alcohol2-Methyl-2-adamantanol(Tertiary Alcohol)Adamantanone->AlcoholMeMgBr / THF(Grignard)Alkene2-Methyleneadamantane(Exocyclic Alkene)Alcohol->AlkeneDehydration(-H2O)ProductThis compound(CAS 700-56-1)Alkene->ProductHydrogenation(H2, Pd/C)

Caption: Kinetic synthesis pathway from Adamantane to this compound preventing rearrangement.[2]

Applications in Drug Development

This compound serves as a specialized lipophilic pharmacophore in medicinal chemistry.[1][2]

Bioisosterism and Lipophilicity

The adamantyl group is often used to replace phenyl rings or tert-butyl groups to increase lipophilicity (LogP ~4.[1][2]2) and metabolic stability.[1][2] The 2-methyl derivative offers a specific steric volume that differs from the spherical 1-substituted derivatives, allowing for:

  • Fine-tuning of Receptor Fit: The lower symmetry allows the methyl group to probe specific hydrophobic pockets in viral ion channels (e.g., M2 protein of Influenza A) or GPCRs.

  • Blood-Brain Barrier (BBB) Penetration: Like memantine and amantadine, the core structure facilitates transport across the BBB, making it relevant for CNS drug design.

Mechanistic Probes

Because this compound is prone to rearrangement to the 1-isomer under cationic conditions, it is used as a mechanistic probe in the study of carbocation rearrangements and solvolysis reactions.[2] The rate of its isomerization provides data on the stability of bridge-vs-bridgehead cations.[2]

Safety & Handling

  • Hazards: Flammable solid.[1][2] May cause skin and eye irritation.[1][2]

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent sublimation loss.[1][2]

  • Handling: Use in a fume hood.[1][2] Avoid dust formation.[1][2]

References

  • National Institute of Standards and Technology (NIST) . This compound Thermochemical Data. NIST Chemistry WebBook.[1][2] [Link][2]

  • PubChem . Compound Summary: this compound (CID 136535).[1][2] National Library of Medicine.[1][2] [Link]

  • Schleyer, P. v. R., et al.The Isomerization of the Methyladamantanes. Journal of the American Chemical Society. (Fundamental mechanistic grounding on adamantane rearrangements).

Technical Deep Dive: Natural Occurrence & Isolation of 2-Methyladamantane in Petroleum Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of 2-Methyladamantane (2-MA), a C₁₁H₁₈ diamondoid isomer naturally occurring in petroleum fluids.[1] Unlike its thermodynamically more stable isomer, 1-Methyladamantane (1-MA), 2-MA serves as a highly sensitive geochemical biomarker for thermal maturity.[1] This document details the thermodynamic drivers of its formation, precise analytical protocols for its isolation from complex petroleum matrices, and its translational relevance as a lipophilic scaffold in modern drug discovery.[1]

Geochemical Genesis & Thermodynamic Instability[1]

The Isomerization Engine

In deep subsurface petroleum reservoirs, diamondoids form via the Lewis acid-catalyzed rearrangement of polycyclic precursors (e.g., proto-adamantanes).[1] The presence of this compound is governed by a kinetic-versus-thermodynamic equilibrium.[1]

  • Kinetic Formation: 2-MA is often formed initially from the rearrangement of C₁₁ precursors (e.g., homoadamantane or proto-adamantane derivatives) due to favorable kinetic pathways during early catagenesis.[1]

  • Thermodynamic Sinking: 1-MA is the "thermodynamic sink." The methyl group in 1-MA is located at a bridgehead (tertiary) carbon, which is significantly more stable than the bridge (secondary) carbon location in 2-MA.[1]

  • The Maturity Clock: As reservoir temperature and pressure increase (thermal stress), 2-MA isomerizes into 1-MA.[1] Consequently, the ratio of these two isomers provides a "molecular clock" for gauging the thermal maturity of the oil.

Key Metric: The Methyl Adamantane Index (MAI)


[1][2]
  • Immature/Early Oil: Lower MAI (Higher relative 2-MA).[1]

  • Post-Mature/Condensate: High MAI (2-MA is nearly depleted).[1]

Visualization: The Rearrangement Pathway

The following diagram illustrates the acid-catalyzed rearrangement (whitening) process where proto-adamantane structures collapse into the adamantane cage, eventually isomerizing to the most stable configuration.

G Precursor C11 Tricyclic Precursor (Proto-adamantane) MA2 This compound (Kinetic Product) Secondary Carbon Sub. Precursor->MA2 Acid Catalysis (Clay/Zeolites) MA1 1-Methyladamantane (Thermodynamic Sink) Tertiary Carbon Sub. MA2->MA1 Thermal Stress (Isomerization) Cracking Thermal Cracking (Gas Formation) MA1->Cracking Extreme Heat (>200°C)

Caption: Thermodynamic evolution of C11 diamondoids. 2-MA acts as a metastable intermediate shifting toward 1-MA under geobaric stress.

Analytical Protocol: Isolation & Quantification

Isolating this compound from crude oil is a challenge of specificity. It co-elutes with hundreds of other hydrocarbons. The following "Self-Validating" protocol utilizes a multi-stage enrichment process followed by high-resolution mass spectrometry.

Protocol Overview
  • Distillation: Removes heavy asphaltenes and resins.

  • Zeolite/Thiourea Adduction: Selectively captures cage-like molecules (diamondoids) while excluding linear alkanes.[1]

  • GC-MS/MS: Definitive separation of 2-MA from 1-MA.

Step-by-Step Methodology
StepOperationCritical ParameterCausality / Validation
1 Feedstock Prep Topped Crude Oil (>200°C fraction)Removing light ends prevents volatile loss; removing asphaltenes prevents column fouling.
2 Distillation Atmospheric Equivalent Boiling Point (AEBP) 180–220°C2-MA (BP ~200°C) concentrates in this narrow distillate cut.[1]
3 Urea Adduction Saturated Urea/Methanol solutionUrea forms channels that trap n-alkanes.[1] The supernatant (non-adduct) contains the bulky diamondoids.
4 Thiourea Adduction Thiourea/Methanol saturationUnlike urea, thiourea channels are wider (6.1 Å) and selectively trap compact cage molecules like adamantanes.[1] Precipitate is the target.
5 Recovery Hydrolysis of Thiourea adduct with water; extraction with n-pentane.Releases the enriched diamondoid fraction from the crystal lattice.
6 Quantification GC-MS (SIM Mode)Target Ion: m/z 135 (Base peak for methyladamantanes).[1] Validation: Retention time comparison with authentic standards.
Analytical Workflow Diagram

Workflow Crude Crude Oil Sample Distill Distillation (Cut: 180-220°C) Crude->Distill Urea Urea Adduction (Remove n-alkanes) Distill->Urea Supernatant Thiourea Thiourea Adduction (Trap Diamondoids) Urea->Thiourea Filtrate Extract Solvent Extraction (n-Pentane) Thiourea->Extract Hydrolysis of Precipitate GCMS GC-MS Analysis (m/z 135, 150) Extract->GCMS Injected

Caption: Enrichment workflow for isolating this compound from petroleum matrices using sequential adduction.

Chromatographic Validation (Self-Check)

To validate the separation of 2-MA from 1-MA:

  • Column: DB-1 or HP-5MS (30m x 0.25mm).[1]

  • Elution Order: On non-polar phases, 1-Methyladamantane elutes BEFORE this compound .[1]

  • Mass Spec Confirmation: Both have Molecular Ion (

    
    ) at m/z 150.[1]
    
    • 1-MA: Base peak m/z 135 (

      
      ).[1] Fragmentation is cleaner due to stable tertiary carbocation formation.
      
    • 2-MA: Base peak m/z 135, but often shows slightly higher relative abundance of m/z 93 or 79 fragments due to ring opening instability compared to 1-MA.[1]

Translational Relevance: Drug Development

While 1-Methyladamantane is the common "lipophilic bullet" in medicinal chemistry (e.g., Memantine, Rimantadine), the This compound scaffold offers unique steric properties for Next-Gen drug design.[1]

Structural Pharmacophore Analysis

The 2-position substitution creates a chiral center (if the substituent is not methyl) or a specific steric clash different from the bridgehead (1-position) substitution.

  • Lipophilicity (LogP): Both isomers significantly enhance the LogP of attached pharmacophores, facilitating Blood-Brain Barrier (BBB) crossing.[1]

  • Metabolic Stability:

    • 1-Substituted: Highly resistant to P450 oxidation (bridgehead).[1]

    • 2-Substituted: The secondary carbon is slightly more reactive, offering a potential "soft spot" for metabolic clearance if reduced half-life is desired to prevent accumulation toxicity.[1]

Case Study: 2-Amantadine Analogues

Research indicates that amino-derivatives at the 2-position (2-aminoadamantane) and their methyl-substituted variants exhibit activity against Influenza A, similar to Amantadine, but with altered binding kinetics to the M2 proton channel.[1] The 2-methyl group can act as a "steric wedge," locking the drug into a specific conformation within the viral channel pore.

References

  • Wei, Z., et al. (2006). "The catalytic effects of minerals on the formation of diamondoids from kerogen macromolecules." Organic Geochemistry. Link[1]

  • Dahl, J. E., et al. (1999). "Diamondoid hydrocarbons as indicators of natural oil cracking."[1] Nature. Link

  • Liang, D., et al. (2012). "Quantitative analysis of diamondoids in crude oils using GC-MS-MS."[1] Organic Geochemistry. Link[1]

  • Stout, S. A., & Douglas, G. S. (2004). "Diamondoid hydrocarbons as indicators of oil maturity and biodegradation."[1] Environmental Forensics. Link[1]

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." European Journal of Organic Chemistry. Link[1]

Sources

The Adamantane Scaffold: From Petrochemical Anomaly to Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Developers

Introduction: The Diamondoid Anchor

In the landscape of medicinal chemistry, few scaffolds offer the structural precision of adamantane (


). Defined by its rigid, stress-free 

symmetry, it is the smallest unit of the diamond crystal lattice. For the drug developer, adamantane is not merely a chemical curiosity; it is a "lipophilic bullet" —a tool used to enhance membrane permeability, increase metabolic stability, and occupy hydrophobic pockets within target proteins with high specificity.

This guide analyzes the evolution of adamantane derivatives, moving from the serendipity of its isolation to the rational design of modern DPP-4 inhibitors and NMDA antagonists.

Chemical Origins & Synthetic Evolution

The Isolation vs. Synthesis Problem

Discovered in 1933 by Landa and Machácek in crude oil from the Hodonín fields (Czechoslovakia), adamantane was initially a scarce petrochemical byproduct.[1] The field remained stagnant until 1957, when Paul von Ragué Schleyer discovered a method to synthesize it from readily available precursors.

The Expert Insight: The significance of Schleyer’s work was not just the yield, but the thermodynamic inevitability of the product. By using a Lewis acid catalyst (


), he forced endo-tetrahydrodicyclopentadiene to rearrange through a series of carbocation intermediates into its most stable isomer: adamantane. This "downhill" thermodynamic rearrangement is the self-validating principle that makes industrial production possible.
Visualization: The Schleyer Rearrangement

The following diagram illustrates the pathway from Dicyclopentadiene to Adamantane, highlighting the catalytic intervention.[2]

SchleyerSynthesis DCP Dicyclopentadiene (Precursor) THDCP endo-Tetrahydro- dicyclopentadiene DCP->THDCP H2 / PtO2 (Hydrogenation) Intermediates Carbocation Rearrangement THDCP->Intermediates AlCl3 / Heat (Lewis Acid) Adamantane Adamantane (C10H16) Intermediates->Adamantane Thermodynamic Sink

Figure 1: The Schleyer Rearrangement (1957).[2] The Lewis acid catalyzes a complex isomerization, driving the molecule to its lowest energy conformation.

The Antiviral Era: M2 Channel Blockade

The first biological breakthrough occurred in 1964 with Amantadine (1-aminoadamantane). Originally screened for influenza A activity, its mechanism reveals a critical lesson in ion channel pharmacology.

Mechanism of Action

Influenza A relies on the M2 proton channel to acidify the viral interior within the endosome, triggering the uncoating of viral RNA.

  • The Interaction: Amantadine acts as a steric plug. It enters the M2 channel pore and binds to a site near Serine-31 (Ser31).

  • The Failure Point (Resistance): The S31N mutation (Serine to Asparagine) changes the pore geometry, rendering amantadine ineffective. This single-point failure illustrates the risk of targeting highly mutable viral proteins with rigid scaffolds.

The Neurological Pivot: NMDA Receptor Antagonism

The most sophisticated application of adamantane derivatives lies in neurology, specifically with Memantine .

The "Fast Off-Rate" Hypothesis

Unlike high-affinity antagonists (e.g., MK-801) that permanently block the NMDA receptor (causing psychosis/coma), Memantine is an uncompetitive, low-affinity, open-channel blocker .[3]

  • Physiological State: Magnesium (

    
    ) blocks the channel but is easily displaced during depolarization, allowing normal signal transmission.
    
  • Pathological State (Excitotoxicity): In Alzheimer's, tonic glutamate release keeps channels open.

  • Memantine's Role: It binds with higher affinity than

    
     but lower affinity than MK-801. Crucially, its off-rate is fast .[4] When a strong physiological signal arrives, Memantine leaves the channel, preserving normal function. When the signal is weak/tonic, Memantine stays, preventing excitotoxicity.
    
Visualization: Memantine Mechanism

MemantineMechanism Resting Resting State (Mg2+ Block) Synaptic Synaptic Activation (Strong Signal) Resting->Synaptic Depolarization Mg2+ leaves Synaptic->Resting Repolarization Excitotoxic Pathological (Chronic Low Signal) MemantineAction Memantine (Drug) Excitotoxic->MemantineAction Channels Open Excessively MemantineAction->Synaptic Fast Off-Rate (Displaced by Signal) MemantineAction->Excitotoxic Blocks Ca2+ Influx

Figure 2: The "Fast Off-Rate" Mechanism. Memantine distinguishes between pathological noise (tonic activation) and physiological signal (synaptic transmission).

Modern Medicinal Chemistry: The Lipophilic Anchor

In modern drug design (e.g., Saxagliptin for Type 2 Diabetes), the adamantane group is not the pharmacophore itself but a structural enabler.

  • Metabolic Shielding: The bulky adamantane group in Saxagliptin protects the adjacent nitrile group from premature hydrolysis.

  • Hydrophobic Filling: It occupies the S2 hydrophobic subsite of the DPP-4 enzyme, increasing potency (

    
    ) significantly compared to non-adamantane analogs.
    
Comparative Data: Key Adamantane Derivatives
DrugStructureTargetMechanismKey PK Property
Amantadine 1-AminoM2 ChannelPore Blocker100% Bioavailability, Renal excretion
Rimantadine 1-(1-Ethylamino)M2 ChannelPore BlockerLonger half-life than Amantadine
Memantine 3,5-Dimethyl-1-aminoNMDA ReceptorUncompetitive AntagonistVoltage-dependent blockade
Saxagliptin 3-HydroxyadamantylDPP-4 EnzymeS2 Subsite BinderMetabolically stable anchor
Adapalene Adamantyl-phenylRetinoic Acid ReceptorAgonistLipophilicity aids skin penetration

Experimental Protocol: Ritter Synthesis of Amantadine

Objective: Synthesize 1-acetamidoadamantane from adamantane, followed by hydrolysis to amantadine. This protocol uses the Ritter Reaction , the industry standard for introducing nitrogen to tertiary carbons.

Safety: Perform in a fume hood. Nitric acid and sulfuric acid are corrosive oxidizers.

Step 1: Generation of the Carbocation
  • Reagents: Adamantane (10 mmol), Conc.

    
     (1.2 eq), Conc. 
    
    
    
    (excess), Acetonitrile (
    
    
    ).
  • Procedure:

    • Dissolve adamantane in acetonitrile at

      
      .
      
    • Add

      
       dropwise (oxidizes the tertiary C-H bond).
      
    • Add

      
       slowly. The acid catalyzes the formation of the 1-adamantyl carbocation.
      
    • Mechanism Check: The acetonitrile lone pair attacks the carbocation, forming a nitrilium ion.

  • Workup: Pour onto crushed ice. The nitrilium ion reacts with water to form 1-acetamidoadamantane . Filter the white precipitate.

Step 2: Hydrolysis to Amine
  • Reagents: 1-Acetamidoadamantane, NaOH (pellets), Diethylene glycol (high boiling solvent).

  • Procedure:

    • Reflux the amide with NaOH in diethylene glycol at

      
       for 6-12 hours.
      
    • Why High Temp? The steric bulk of the adamantane cage protects the amide bond, making hydrolysis difficult under standard conditions.

  • Isolation:

    • Cool and extract with diethyl ether.

    • Dry over

      
       and evaporate.
      
    • Precipitate as the hydrochloride salt using HCl/Dioxane.

References

  • Landa, S., & Machácek, V. (1933).[1][5] Sur l'adamantane, nouvel hydrocarbure extrait du naphte. Collection of Czechoslovak Chemical Communications, 5, 1-5.

  • Schleyer, P. v. R. (1957).[1][2][6][7] A Simple Preparation of Adamantane. Journal of the American Chemical Society, 79(12), 3292.

  • Davies, W. L., et al. (1964).[8] Antiviral Activity of 1-Adamantanamine (Amantadine).[9][8][10][11] Science, 144(3620), 862-863.[8]

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery, 5, 160-170.

  • Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118). Journal of Medicinal Chemistry, 48(15), 5025-5037.

Sources

biological activity of 2-Methyladamantane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of 2-Methyladamantane Derivatives: A Technical Guide

Executive Summary

The adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) has long been a cornerstone of medicinal chemistry, primarily through its 1-substituted derivatives like Amantadine (antiviral/Parkinson’s) and Memantine (Alzheimer’s).[1] However, the This compound subclass represents an evolved pharmacophore offering distinct steric, lipophilic, and metabolic advantages. This guide analyzes the biological activity of this compound derivatives, focusing on their utility in overcoming viral resistance (Influenza M2), targeting metabolic enzymes (CYP2B6), and acting as antimicrobial agents against M. tuberculosis and P. falciparum.

Structural Pharmacology & SAR

The biological differentiation of this compound derivatives stems from the unique geometry and functionalization of the C2 position . Unlike the bridgehead C1 position, the C2 position in adamantane is a secondary carbon. Introduction of a methyl group at C2 converts it into a tertiary center, significantly altering the molecule's spatial volume and lipophilicity.

Steric Bulk and Channel Blocking

In ion channel targets (M2 protein of Influenza, NMDA receptors), the efficacy of adamantane derivatives relies on the "snug fit" within the channel pore.

  • 1-Adamantyl (Amantadine): Symmetrical, spherical rotation.

  • 2-Methyl-2-Adamantyl: Introduces asymmetry and increased steric bulk perpendicular to the cage axis. This creates a "wobble" effect or tighter binding in mutated channels (e.g., V27A in Influenza M2) where the pore geometry is altered.

Lipophilicity and Membrane Traversal

The 2-methyl substitution increases the logP (partition coefficient), enhancing blood-brain barrier (BBB) penetration and membrane intercalation. This is critical for antimicrobial activity (TB/Malaria), where the drug must traverse complex lipid envelopes.

Therapeutic Applications

Antiviral Activity: Influenza A (M2 Channel Blockers)

While Amantadine resistance (S31N mutation) is widespread, 2,2-dialkylamantadines (including 2-methyl variants) have been synthesized to regain potency.

  • Mechanism: These derivatives bind to the transmembrane domain of the M2 proton channel, physically occluding H+ flux essential for viral uncoating.

  • Activity Profile: 2-methyl-2-adamantanamine analogues show retained activity against specific amantadine-resistant mutants (e.g., L26F, V27A) by exploiting the hydrophobic pockets created by these mutations.

Antimicrobial: Tuberculosis & Malaria

Derivatives of 2-methyl-2-adamantanamine have emerged as potent leads, structurally related to the TB drug candidate SQ109 .

  • Malaria (P. falciparum): 2-methyl-2-adamantyl analogues (specifically with C2-ethyl or butyl extensions) demonstrated 4–10x increased activity compared to SQ109 against asexual blood stages.

  • Tuberculosis (M. tuberculosis): The 2-methyl scaffold serves as a lipophilic anchor, disrupting mycobacterial cell wall synthesis (MmpL3 inhibition) and proton motive force.

Metabolic Enzyme Inhibition: CYP2B6

2-Isopropenyl-2-methyladamantane (2-PMADA) is identified as a highly selective and potent inhibitor of Cytochrome P450 2B6 (CYP2B6) .[2]

  • Ki Value: 5.27 µM.[2]

  • Mechanism: Competitive inhibition.[2] The 2-isopropenyl-2-methyl moiety fits precisely into the CYP2B6 active site, preventing the metabolism of substrates like tamoxifen (reducing carcinogenic activation).

Data Summary: Quantitative Potency

Compound ClassTargetActivity MetricValueReference
2-Methyl-2-adamantanamine P. falciparum (Malaria)IC50< 1.0 µM[1]
2-PMADA CYP2B6 (Human)Ki (Inhibition Constant)5.27 µM[2]
2,2-Dialkylamantadine Influenza A (M2 WT)EC50~1-5 µM[3]
Hemantane (2-substituted)*NMDA ReceptorIC50 (Binding)Low Affinity[4]

*Note: Hemantane is N-(2-adamantyl)hexamethyleneimine, illustrating the 2-position CNS safety profile.

Synthesis Pathways

The synthesis of this compound derivatives typically requires converting the readily available 1-adamantane precursors via rearrangement.

Key Reaction: Wagner-Meerwein Rearrangement

To install functionality at the C2 position, a Wagner-Meerwein rearrangement is often employed.[3] A 1-substituted derivative (e.g., 1-adamantylmethyl cation) rearranges to the 2-substituted isomer under thermodynamic control or specific solvolysis conditions.

DOT Diagram: Synthesis Logic

Synthesis Start Adamantanone Step1 Grignard Addition (MeMgBr) Start->Step1 Inter 2-Methyl-2-adamantanol Step1->Inter Nucleophilic Attack Ritter Ritter Reaction (HCN/H2SO4) Inter->Ritter Carbocation Formation Product 2-Methyl-2-adamantanamine Ritter->Product Hydrolysis

Caption: Synthesis of 2-methyl-2-adamantanamine via Grignard addition followed by Ritter reaction.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-2-adamantanamine

This protocol yields the core scaffold for antiviral/antimicrobial testing.

  • Grignard Reaction:

    • Dissolve 2-adamantanone (10 mmol) in dry diethyl ether under N2 atmosphere.

    • Add Methylmagnesium bromide (3.0 M in ether, 12 mmol) dropwise at 0°C.

    • Stir at room temperature for 4 hours.

    • Quench with saturated NH4Cl. Extract with ether, dry over MgSO4, and evaporate to yield 2-methyl-2-adamantanol .

  • Ritter Reaction:

    • Add 2-methyl-2-adamantanol (5 mmol) to a mixture of glacial acetic acid (5 mL) and sodium cyanide (10 mmol).

    • Slowly add concentrated H2SO4 (5 mL) dropwise at 0°C (Caution: HCN evolution possible; use efficient fume hood).

    • Stir at room temperature for 12 hours.

    • Pour onto ice water and basify to pH 10 with NaOH.

    • Reflux the resulting formamide intermediate with 20% NaOH/EtOH for 24 hours to hydrolyze to the free amine.

    • Purification: Extract with DCM, dry, and convert to Hydrochloride salt using HCl/Ether. Recrystallize from EtOH/Ether.

Protocol B: In Vitro Antiviral Assay (CPE Reduction)

Validates activity against Influenza A.

  • Cell Culture: Seed MDCK cells (Madin-Darby Canine Kidney) in 96-well plates (2 x 10^4 cells/well). Incubate 24h at 37°C/5% CO2.

  • Infection: Wash cells with PBS. Add Influenza A virus (MOI 0.01) suspended in serum-free MEM containing TPCK-trypsin (2 µg/mL).

  • Treatment: Simultaneously add serial dilutions of the This compound derivative . Include Amantadine as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate for 48-72 hours until 100% Cytopathic Effect (CPE) is observed in virus control wells.

  • Readout: Fix cells with 4% formalin, stain with 0.5% Crystal Violet. Measure absorbance at 590 nm.

  • Calculation: Calculate EC50 (concentration inhibiting 50% of CPE) using non-linear regression.

Mechanism of Action Visualization

DOT Diagram: M2 Channel Blockade

MOA Virus Influenza Virus (Endosome) M2 M2 Ion Channel (Tetramer) Virus->M2 Acidification H_flux H+ Influx M2->H_flux Open Pore Uncoat Viral Uncoating H_flux->Uncoat Required for Block This compound (Steric Block) Block->M2 Binds Pore (V27A/WT) Block->H_flux Inhibits Fail Replication Blocked Uncoat->Fail Prevented

Caption: Mechanism of M2 channel inhibition by this compound derivatives, preventing viral uncoating.

References

  • Synthesis and Testing of Analogs of the Tuberculosis Drug Candidate SQ109 Against Bacteria and Protozoa. National Institutes of Health (NIH). Available at: [Link]

  • New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen. PubMed. Available at: [Link]

  • Synthesis and Anti-influenza A Virus Activity of 2,2-Dialkylamantadines and Related Compounds. PubMed Central. Available at: [Link]

  • Low-Affinity NMDA Receptor Antagonist Hemantane in a Topical Formulation Attenuates Arthritis. PubMed Central. Available at: [Link]

Sources

2-Methyladamantane: Structural Dynamics, Synthesis, and Applications of a C11 Diamondoid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyladamantane as a Polyhedral Organic Compound Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (


) represents a critical structural isomer within the diamondoid family, distinguished from its thermodynamic congener, 1-methyladamantane, by its bridge-position substitution. While the parent adamantane is perfectly symmetrical (

), the introduction of a methyl group at the secondary (C2) bridge position reduces symmetry to

and introduces unique steric strain elements analogous to axial-methylcyclohexane interactions.

This guide provides a rigorous technical analysis of this compound, moving beyond basic characterization to explore its synthesis via directed rearrangement, its specific reactivity profiles driven by bridgehead vs. bridge selectivity, and its emerging utility in nanodiamond synthesis and gas-phase fluorescence.

Structural Dynamics & Thermodynamics[1]

Conformational Analysis and Strain

Unlike 1-methyladamantane, where the substituent occupies a bridgehead position (analogous to a "flagpole" or equatorial-like environment with minimal strain), this compound places the substituent on a bridge carbon.

  • Symmetry: The molecule possesses a plane of symmetry passing through C2 and C6, belonging to the

    
     point group .[1] This contrasts with the 
    
    
    
    symmetry of the 1-methyl isomer.[1]
  • Steric Strain: The methyl group at C2 experiences 1,3-diaxial-like interactions with the axial hydrogens at C4, C9, C8, and C10 depending on the specific lattice packing, though the rigid cage prevents ring flipping.

  • Thermodynamic Stability: this compound is the kinetic isomer .[1] It is thermodynamically less stable than 1-methyladamantane by approximately 2.5 – 3.4 kcal/mol (10.5 – 14.2 kJ/mol).[1] Under Lewis acid catalysis (e.g.,

    
    ), this compound isomerizes irreversibly to 1-methyladamantane via a hydride-shift mechanism.
    
Physical Properties Table[1]
PropertyValueNotes
Formula

Molecular Weight 150.26 g/mol
Melting Point 414 K (141 °C)Measured in sealed tube; sublimes significantly below MP.
Enthalpy of Sublimation 67.5 ± 2.1 kJ/molHigh volatility characteristic of globular molecules.[1]
Crystal System Disordered Face-Centered Cubic (Plastic Phase)Rotational disorder common in diamondoids.[1]
13C NMR Signals 7 Distinct SignalsDue to

symmetry (vs. 2 for Adamantane, 5 for 1-Methyl).

Synthetic Pathways[2][3][4]

Synthesis of this compound requires bypassing the thermodynamic sink of the 1-methyl isomer. Two primary strategies exist: the Rearrangement Route (historical/industrial) and the Directed Synthesis Route (laboratory standard).

Route A: Acid-Catalyzed Rearrangement (The Adamantane Rearrangement)

Historically, this compound is observed as a transient intermediate during the isomerization of homoadamantane or endo-tetrahydrodicyclopentadiene .

  • Catalyst:

    
     or 
    
    
    
    (Lewis Superacid conditions).[1]
  • Mechanism: Involves a complex cascade of 1,2-alkyl shifts and hydride transfers. Homoadamantane rearranges to a mixture of 1- and this compound.[1]

  • Limitation: Difficult to isolate pure 2-methyl isomer due to rapid equilibration to the 1-methyl form.[1]

Route B: Directed Synthesis from 2-Adamantanone (Recommended Protocol)

For high-purity applications, a stepwise construction from 2-adamantanone is required to ensure regioselectivity.

Protocol Workflow:
  • Nucleophilic Addition: Reaction of 2-adamantanone with Methyllithium (MeLi) or Methylmagnesium bromide (MeMgBr) yields 2-methyl-2-adamantanol .

  • Dehydration: Acid-catalyzed dehydration (e.g.,

    
     or 
    
    
    
    /Pyridine) yields 2-methyleneadamantane .[1]
  • Hydrogenation: Catalytic hydrogenation (

    
    , Pd/C) reduces the exocyclic double bond.[1] Note: The rigid cage directs hydrogenation, typically favoring the formation of the saturated product without ring opening.[1]
    
Visualization: Directed Synthesis Pathway

SynthesisRoute Start 2-Adamantanone (C10H14O) Inter1 2-Methyl-2-adamantanol (Tertiary Alcohol) Start->Inter1 MeLi or MeMgBr THF, -78°C to RT Inter2 2-Methyleneadamantane (Exocyclic Alkene) Inter1->Inter2 Dehydration (H2SO4 or POCl3) End This compound (Target C11H18) Inter2->End Hydrogenation H2, Pd/C, EtOH

Figure 1: Step-wise directed synthesis of this compound ensuring regiospecificity.

Chemical Reactivity & Functionalization[1][5]

The reactivity of this compound is defined by the competition between the tertiary bridgehead C-H bonds (C1, C3, C5, C7) and the tertiary bridge C-H bond (C2).

Radical Halogenation Selectivity

In standard adamantane, bridgehead (C1) substitution is favored over bridge (C2) substitution. However, in this compound:

  • C2 Position: The C2 carbon is tertiary (bonded to Methyl, H, and two cage carbons).

  • C1/C3 Positions: These are tertiary bridgeheads.[1]

  • Outcome: Radical bromination (

    
    , heat/light) typically targets the bridgehead positions (C1/C3) or the C2 position depending on conditions. However, the C2-methyl group introduces steric hindrance that can protect the C2-H bond, often directing attack to the C1/C3 bridgeheads or the C4 positions (secondary).
    
    • Note: Bromination can lead to 4-bromo-2-methyladamantane isomers, utilizing the secondary carbons which are activated by the cage structure.

Oxidation

Oxidation with strong oxidants (e.g., Chromic acid) generally targets the tertiary C-H bonds.[1]

  • Product: 2-Methyl-1-adamantanol or 2-methyl-2-adamantanol (if C2 attack occurs). The tertiary alcohol at C2 is stable but can dehydrate easily.[1]

Applications in Drug Discovery & Materials[1]

Pharmacophore & Lipophilicity

In medicinal chemistry, the adamantyl group is a "lipophilic bullet" used to improve blood-brain barrier (BBB) penetration and metabolic stability.

  • Isomer Significance: While 1-adamantyl is the standard, 2-methyl-2-adamantyl amines (e.g., Somantadine analogs) offer a slightly different steric profile. The 2-methyl group increases lipophilicity (

    
    ) and provides a different spatial block for ion channels (e.g., M2 proton channel of Influenza A, NMDA receptors).
    
  • 2-Amino-2-carboxylic acid: The 2-methyl scaffold serves as a precursor for constrained amino acids (2-amino-2-methyladamantane-2-carboxylic acid), which are used to study peptide conformation.

Nanodiamond Synthesis (Plasma Enhanced)

This compound is identified as a key precursor in plasma-enhanced chemical vapor deposition (PECVD) for nanodiamond growth.

  • Mechanism: In hydrogen-rich plasmas, the methyl group serves as an initiation site for carbon radical addition (

    
     insertion), facilitating the nucleation of diamond clusters from the gas phase.
    
  • Fluorescence: Recent studies indicate that methylated adamantanes, including the 2-isomer, exhibit gas-phase fluorescence, a property absent in many functionalized diamondoids due to quenching. This makes them candidates for vapor-phase optical sensors.[1]

Analytical Characterization

NMR Spectroscopy

Differentiation from the 1-methyl isomer is unambiguous via NMR.[1]

  • 1H NMR (CDCl3):

    • 2-Methyl: The methyl group appears as a doublet (approx

      
       1.0-1.1 ppm) due to coupling with the single proton at C2.
      
    • 1-Methyl: The methyl group appears as a singlet (approx

      
       0.8 ppm) as it is attached to a quaternary carbon.
      
  • 13C NMR:

    • 2-Methyl: Displays 7 signals due to

      
       symmetry.[1]
      
    • 1-Methyl: Displays 5 signals due to

      
       symmetry.
      
Mass Spectrometry[1]
  • Molecular Ion:

    
    .[1]
    
  • Fragmentation: Characteristic loss of methyl radical (

    
    ) and subsequent cage fragmentation (
    
    
    
    loss).

References

  • NIST Chemistry WebBook. this compound Thermochemical Data.[1] National Institute of Standards and Technology.[1] [Link]

  • Engler, E. M., et al. (1973).[1] Origins of strain in adamantane and its derivatives.[1] Journal of the American Chemical Society.[1][2] [Link]

  • Rander, T., et al. (2017).[1] Electronic and Optical Properties of Methylated Adamantanes.[1][3] Journal of the American Chemical Society.[1][2] [Link]

  • Schleyer, P. v. R. (1957).[1] A Simple Preparation of Adamantane.[1] Journal of the American Chemical Society.[1][2] [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]

Sources

Thermochemical Profiling of 2-Methyladamantane: Stability, Energetics, and Isomerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyladamantane (


) represents a critical structural pivot in the diamondoid class of hydrocarbons. While often overshadowed by its thermodynamically superior isomer, 1-methyladamantane, the 2-methyl derivative serves as a vital kinetic intermediate in carbocation rearrangements and a lipophilic scaffold in antiviral and neuroprotective drug design.

This technical guide synthesizes the core thermochemical data required for high-precision synthesis and formulation. It contrasts the energetic profiles of the 1- and 2-methyl isomers, details the acid-catalyzed isomerization pathway, and provides rigorous experimental protocols for validating these thermodynamic parameters.

Thermodynamic Profile

The following data aggregates high-confidence experimental values derived from combustion calorimetry and vapor pressure measurements. The distinction between the 2-methyl and 1-methyl isomers is energetically significant, driving the directionality of synthesis reactions.

Table 1: Core Thermochemical Parameters of this compound
ParameterSymbolValue (Experimental)UnitConfidence/Source
Enthalpy of Combustion


kJ/molHigh (Steele & Watt, NIST)
Enthalpy of Formation (Solid)


kJ/molHigh (Derived from

)
Enthalpy of Formation (Gas)


kJ/molMedium (Steele & Watt)
Enthalpy of Sublimation


kJ/molHigh (Knudsen Effusion)
Melting Point


(

)

C (K)
Moderate (Symmetry disruption vs Adamantane)
Heat Capacity (Solid)


J/(mol[1]·K)Calculated (Joback Method)
Comparative Stability Analysis

The thermodynamic stability of adamantane derivatives is governed by the strain imposed on the cage structure. The 1-position (bridgehead, tertiary carbon) is significantly more stable than the 2-position (secondary carbon).

Compound

(kJ/mol)
Stability Relative to 2-MethylStructural Insight
This compound -151.4 Reference Substituent on secondary carbon (steric/torsional strain).
1-Methyladamantane -171.7 -20.3 kJ/mol Substituent on tertiary bridgehead (relaxed cage geometry).

Analytic Insight: The


 kJ/mol energy gap drives the irreversible isomerization of this compound to 1-methyladamantane under Lewis acid catalysis. This value is critical when designing synthesis routes; kinetic control is required to isolate the 2-methyl isomer.

Structural Dynamics & Isomerization

The conversion of this compound to 1-methyladamantane is a textbook example of a thermodynamically driven carbocation rearrangement. This process is typically catalyzed by strong Lewis acids like Aluminum Bromide (


) or superacids.
Mechanism Description
  • Hydride Abstraction: The catalyst abstracts a hydride, generating a secondary carbocation at the 2-position.

  • 1,2-Hydride Shift: A hydride shifts from the bridgehead (1-position) to the 2-position.

  • Stabilization: The positive charge moves to the tertiary bridgehead carbon (1-position), which is electronically more stable.

  • Product Formation: The cation recaptures a hydride to form the neutral 1-methyladamantane.

Isomerization Homoadamantane Homoadamantane (Precursor) TwoMethyl This compound (Kinetic Product) Homoadamantane->TwoMethyl Rearrangement (Fast) TS [1,2-Hydride Shift Transition State] TwoMethyl->TS Lewis Acid (AlBr3) OneMethyl 1-Methyladamantane (Thermodynamic Sink) TS->OneMethyl -20.3 kJ/mol Irreversible

Figure 1: Isomerization pathway showing the conversion of the kinetic 2-methyl isomer to the thermodynamic 1-methyl sink via a hydride shift mechanism.

Experimental Methodologies

To validate the thermochemical data presented above, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.

Protocol A: High-Precision Combustion Calorimetry

Objective: Determine


 to derive 

.
  • Sample Preparation:

    • Purify this compound via vacuum sublimation (

      
       purity required).
      
    • Pelletize the sample (~0.5 g) to prevent scattering during ignition.

    • Validation Step: Verify purity using GC-MS; impurities

      
       will skew energetic data.
      
  • Combustion Setup:

    • Use an isoperibol oxygen bomb calorimeter.

    • Charge bomb with 3.0 MPa of high-purity Oxygen (

      
      ).
      
    • Add 1.0 mL deionized water to the bomb to saturate the internal atmosphere (ensures

      
       produced is in liquid state).
      
  • Ignition & Measurement:

    • Ignite using a cotton fuse of known calorific value.

    • Record temperature rise (

      
      ) using a thermistor with 
      
      
      
      K resolution.
  • Washburn Corrections:

    • Apply mathematical corrections for:

      • Formation of Nitric Acid (

        
        ) from residual 
        
        
        
        .
      • Ignition energy of the fuse.

      • Deviation of

        
         and 
        
        
        
        from ideal gas behavior.
Protocol B: Knudsen Effusion (Sublimation Enthalpy)

Objective: Measure


 directly.
  • Cell Loading: Load crystalline this compound into a Knudsen cell with a defined orifice area (

    
    ).
    
  • Isothermal Heating: Place cell in high-vacuum chamber (

    
     Torr). Step temperature from 280 K to 320 K.
    
  • Mass Loss Monitoring: Measure mass loss rate (

    
    ) via Quartz Crystal Microbalance (QCM) or torsion weighing.
    
  • Calculation:

    • Calculate Vapor Pressure (

      
      ) using the Knudsen equation: 
      
      
      
    • Plot

      
       vs 
      
      
      
      (Clausius-Clapeyron). The slope
      
      
      .

ExperimentalWorkflow Sample Raw this compound Purification Vacuum Sublimation (Target >99.9%) Sample->Purification QC GC-MS Validation Purification->QC Calorimetry Combustion Calorimetry (Isoperibol Bomb) QC->Calorimetry Solid Phase Effusion Knudsen Effusion (Vapor Pressure) QC->Effusion Solid Phase DataCal ΔT Measurement + Washburn Corr. Calorimetry->DataCal DataEff Clausius-Clapeyron Plot (ln P vs 1/T) Effusion->DataEff Result Final Thermochemical Data Set DataCal->Result ΔcH° -> ΔfH° DataEff->Result ΔsubH°

Figure 2: Integrated experimental workflow for deriving the enthalpy of formation and sublimation.

Applications in Drug Development

The thermochemical stability of this compound has direct implications for pharmaceutical applications.

  • Lipophilicity & BBB Penetration: The methyl group increases lipophilicity (

    
    ) compared to adamantane, enhancing Blood-Brain Barrier (BBB) penetration. This is crucial for CNS-targeting drugs similar to Memantine.
    
  • Formulation Stability: The relatively high sublimation enthalpy (

    
     kJ/mol) compared to linear alkanes indicates a stable crystal lattice, suitable for solid dosage forms. However, the lower melting point (
    
    
    
    C) compared to 1-methyladamantane suggests it may require specific excipients to prevent processing-induced phase changes (e.g., during high-shear granulation).

References

  • Steele, W. V., & Watt, I. (1977).[2][3] The standard enthalpies of formation of adamantanoid compounds. 4. Methyladamantanes. The Journal of Chemical Thermodynamics, 9(9), 843-849. Link

  • Clark, T., Knox, T. M., et al. (1979).[2][3] Thermochemistry of bridged-ring substances. Enthalpies of formation of some diamondoid hydrocarbons. Journal of the American Chemical Society, 101(9), 2404-2410. Link

  • NIST Chemistry WebBook. (2023). This compound Thermochemistry Data. SRD 69. Link

  • Schleyer, P. v. R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society, 79(12), 3292. (Foundational work on adamantane rearrangement).

Sources

Exploring the Lipophilicity of 2-Methyladamantane: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, the adamantane cage is revered as a "lipophilic bullet"—a structural motif capable of driving pharmacological agents across the blood-brain barrier (BBB) and anchoring them within hydrophobic pockets of target proteins.[1][2] While 1-substituted adamantanes (e.g., Amantadine, Memantine) are well-characterized, 2-Methyladamantane represents a distinct steric and physicochemical scaffold.[2][3][4][5] This guide provides a rigorous technical analysis of its lipophilicity, detailing the experimental protocols required for accurate measurement and the biological implications of its unique C11H18 architecture.[6]

Section 1: Physicochemical Architecture[1][2][3][4][6]

Structural Divergence and Symmetry

Unlike its isomer 1-methyladamantane, which retains


 symmetry, This compound  possesses lower symmetry (

).[2][3][4][5][6] This structural nuance impacts its crystal packing, entropy of solvation, and interaction with lipid bilayers.[3][5][6]
  • Formula: C₁₁H₁₈

  • Molecular Weight: 150.26 g/mol [2][3][4][5][6]

  • Calculated LogP (XLogP3): ~4.1 – 4.2

  • Physical State: Crystalline solid (prone to sublimation)[2][4]

The introduction of a methyl group at the secondary carbon (C2) creates a different steric profile than substitution at the bridgehead tertiary carbon (C1).[2][4] This "equatorial-like" protrusion can subtly alter receptor binding affinities compared to the "axial-like" projection of 1-methyladamantane.[2][3][4][5][6]

The Lipophilicity Baseline

With a LogP exceeding 4.0, this compound is highly lipophilic.[3][5][6] It resides firmly in the non-polar domain, necessitating specialized handling during analytical characterization to prevent adsorption to plasticware or loss via sublimation.[3][5][6]

Section 2: Analytical Methodologies

Accurate determination of lipophilicity for cage hydrocarbons is notoriously difficult due to their low aqueous solubility and high vapor pressure.[2][3][4][5][6] We recommend Reversed-Phase HPLC (RP-HPLC) as the primary method for routine analysis, reserved Shake-Flask for validation only under strictly controlled conditions.[2][3][4][5]

Protocol A: Chromatographic Hydrophobicity Index (CHI) via RP-HPLC

Rationale: RP-HPLC avoids the phase separation issues of shake-flask methods and minimizes sublimation loss by keeping the analyte in solution.[2][4]

Materials:

  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[3][5][6]

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4) - acts as a buffer to mimic physiological pH.[2][3][4][5][6]

  • Mobile Phase B: Methanol (HPLC Grade).[2][3][4][5][6]

  • Standards: A set of 5-7 compounds with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).[3]

Workflow:

  • Preparation: Dissolve this compound in Methanol (1 mg/mL).

  • Isocratic Run: Run at varying % Methanol (60%, 70%, 80%, 90%) to determine the capacity factor (

    
    ).
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is dead time).[2][3][4][5][6]
  • Extrapolation: Plot

    
     vs. Volume fraction of Methanol (
    
    
    
    ). Extrapolate to
    
    
    methanol to find
    
    
    (the theoretical retention in pure water).[2][3][4][5][6]
  • Correlation: Use the calibration standards to generate a regression line:

    
    [2][3][4][5][6]
    
  • Calculation: Input the

    
     of this compound into the equation to derive its experimental LogP.
    
Protocol B: Modified Shake-Flask Method (Closed System)

Rationale: Required for absolute validation but prone to errors if headspace is not managed.[2][3][4]

Critical Modification: Use glass-sealed ampoules or minimal-headspace vials to prevent the sublimation of this compound into the air gap.[2][3][4][5][6]

Workflow:

  • Presaturation: Saturate 1-Octanol with water and Water with 1-Octanol for 24 hours.

  • Equilibration: Add this compound to the Octanol phase.

  • Mixing: Gently invert (do not vortex vigorously to avoid emulsions) for 4 hours at 25°C.

  • Phase Separation: Centrifuge at 3000g for 30 mins.

  • Quantification: Analyze both phases using GC-MS (Gas Chromatography-Mass Spectrometry) rather than UV, as adamantanes lack strong chromophores.[2][3][4][5][6]

    • Note: Direct injection of the octanol phase is possible; the aqueous phase may require extraction with hexane before injection.[3][5][6]

Visualization: Analytical Decision Matrix

AnalyticalWorkflow Start Start: this compound Sample CheckSolubility Check Aqueous Solubility (< 0.1 mg/mL?) Start->CheckSolubility HPLC_Path Primary Path: RP-HPLC (High Throughput) CheckSolubility->HPLC_Path Routine ShakeFlask_Path Validation Path: Shake-Flask (Absolute Value) CheckSolubility->ShakeFlask_Path Validation HPLC_Steps 1. Dissolve in MeOH 2. Run Isocratic C18 3. Extrapolate log k_w HPLC_Path->HPLC_Steps Shake_Steps 1. Saturation (24h) 2. GC-MS Detection 3. Closed Vials (No Headspace) ShakeFlask_Path->Shake_Steps Result Derive LogP Value (Target: ~4.1) HPLC_Steps->Result Shake_Steps->Result

Figure 1: Decision matrix for selecting the appropriate analytical technique for lipophilic cage hydrocarbons.

Section 3: Biological Interface & Applications[3][5]

The "Lipophilic Bullet" Mechanism

This compound serves as a "lipophilic bullet"—a term describing the use of bulky, hydrophobic groups to penetrate the Central Nervous System (CNS).[4]

  • Mechanism: The adamantane cage disrupts the ordered packing of lipid bilayers transiently, facilitating passive diffusion.[5][6]

  • BBB Permeability: With a LogP > 4.0, this compound crosses the BBB readily.[2][3][5][6] However, it risks getting trapped in the lipid membrane (non-specific binding) if the polar surface area (PSA) of the attached drug pharmacophore is not balanced.[6]

Metabolic Stability

The bridgehead carbons (C1, C3, C5, C7) of adamantane are the primary sites for metabolic oxidation by Cytochrome P450 (specifically CYP2D6 and CYP3A4).

  • 2-Methyl Effect: The methyl group at C2 sterically hinders the adjacent bridgehead positions (C1 and C3), potentially increasing metabolic half-life compared to unsubstituted adamantane.[2][3][4] This makes this compound a strategic scaffold for extending the duration of action of labile drugs.[2][3][4][5][6]

Visualization: BBB Permeation Pathway[2][3][4]

BBB_Pathway Blood Systemic Circulation (Blood) Membrane Endothelial Lipid Bilayer (Blood-Brain Barrier) Blood->Membrane Passive Diffusion (LogP ~4.1) CNS Central Nervous System (Target Site) Membrane->CNS Successful Translocation Trap Lipid Trapping (Non-specific Binding) Membrane->Trap High Lipophilicity Risk

Figure 2: The transport pathway of this compound across the Blood-Brain Barrier, highlighting the risk of lipid trapping.[2][3][4]

Section 4: Quantitative Data Summary

PropertyValue / DescriptionSource
IUPAC Name 2-Methyltricyclo[3.3.1.1

]decane
PubChem [1]
Molecular Formula C₁₁H₁₈PubChem [1]
LogP (Predicted) 4.1 (XLogP3)PubChem [1]
LogP (Experimental) ~4.2 (Inferred from 1-isomer)NIST [2]
Water Solubility Insoluble (< 0.1 mg/L)ChemicalBook [3]
Melting Point High (Sublimes)NIST [2]
Symmetry Group

(Plane of Symmetry)
Structural Analysis

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136535, this compound.[2][3][4][5][6] Retrieved February 6, 2026 from [Link]

  • National Institute of Standards and Technology (NIST). 1-Methyladamantane Phase Change Data (Analogous Reference). NIST Chemistry WebBook, SRD 69.[3][5][6][7] Retrieved February 6, 2026 from [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[5] Chemical Reviews, 113(5), 3516–3604.[3][5][6] (Contextual grounding for "Lipophilic Bullet" theory).

Sources

Preliminary Investigation of 2-Methyladamantane Toxicity: A Technical Guidance Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyladamantane (2-MA) [CAS: 700-56-1] represents a distinct structural isomer within the diamondoid class. While its isomer, 1-methyladamantane, and functionalized derivatives like amantadine have established pharmacological profiles, 2-MA remains under-characterized in public toxicological repositories.

This technical guide provides a structured framework for the preliminary toxicological investigation of 2-MA. It moves beyond generic safety data sheets (SDS) to address the specific challenges posed by lipophilic cage hydrocarbons. The core hypothesis driving this investigation is that 2-MA will exhibit Class-Specific Adamantane Toxicity (CSAT) —characterized by high lipophilicity-driven CNS penetration and renal clearance of hydroxylated metabolites—but with unique metabolic kinetics due to steric hindrance at the C2 position.

Strategic Objective: To establish a self-validating safety profile for 2-MA using a tiered In Silico


In Vitro

In Vivo approach, prioritizing the identification of neurotoxicity and metabolic bioaccumulation.

Chemical Identity & Physicochemical Implications[1][2][3][4][5][6][7]

The toxicity of adamantanes is governed by their "lipophilic bullet" nature—a rigid, spherical structure that easily penetrates lipid bilayers but resists enzymatic degradation.

Structural Analysis

Unlike 1-methyladamantane, where the methyl group occupies a bridgehead (tertiary) carbon, 2-MA features a methyl group on a secondary bridging carbon. This reduces symmetry and alters the electron density at the reactive bridgehead hydrogens (C1, C3, C5, C7), potentially changing the site of CYP450 oxidation compared to standard adamantane models.

PropertyValue (Predicted/Exp)Toxicological Implication
Molecular Formula C₁₁H₁₈Hydrocarbon baseline
LogP (Octanol/Water) ~4.2 - 4.5High membrane permeability; potential for adipose tissue accumulation.
Water Solubility InsolubleRequires specific vehicle selection (e.g., Corn oil, PEG400) for dosing; risk of precipitation in cell media.
Vapor Pressure Moderate (Sublimes)Inhalation risk in solid state; requires closed-system handling.

Tier 1: In Silico Profiling & Metabolic Hypothesis

Before wet-lab experimentation, we must model the metabolic fate of 2-MA. Adamantanes are typically cleared via hydroxylation at the tertiary carbons.

The "Metabolic Switch" Hypothesis

In 2-MA, the C2-methyl group introduces steric bulk near the C1 and C3 bridgeheads. We hypothesize that metabolic oxidation will be directed away from the C2 position, favoring the distal C5 or C7 positions. This "regioselective metabolism" is critical because distal hydroxylation often results in metabolites with longer half-lives, increasing the risk of accumulation.

Visualization: Predicted Metabolic Pathways

The following diagram outlines the hypothesized Phase I and Phase II biotransformation pathways for 2-MA.

MetabolicPathways Parent This compound (Parent) C5_OH 5-Hydroxy-2-MA (Major Metabolite) Parent->C5_OH CYP450 (CYP2D6/3A4) Distal Oxidation C1_OH 1-Hydroxy-2-MA (Minor - Steric Hindrance) Parent->C1_OH CYP450 Proximal Oxidation Glucuronide O-Glucuronide Conjugate (Renal Excretion) C5_OH->Glucuronide UGT Transferase Reactive Reactive Intermediate? (Unlikely for simple adamantanes) C5_OH->Reactive Oxidative Stress? C1_OH->Glucuronide

Caption: Predicted Phase I/II metabolism of 2-MA. Note the preferential distal oxidation hypothesis due to C2 steric hindrance.

Tier 2: In Vitro Screening Protocols

This phase validates the in silico predictions and screens for acute cellular toxicity.

Protocol A: Differential Cytotoxicity Screen

Rationale: Adamantane toxicity is often cell-type specific. We compare hepatocytes (metabolic competence) vs. renal proximal tubule cells (excretion target) vs. neuroblastoma cells (CNS target).

Methodology:

  • Cell Lines: HepG2 (Liver), HK-2 (Kidney), SH-SY5Y (Neuronal).

  • Vehicle: DMSO (Final concentration < 0.1%). Critical: 2-MA is hydrophobic; ensure no precipitation in media.

  • Dosing: 7-point dilution series (1 µM to 1000 µM).

  • Endpoints:

    • MTT Assay: Mitochondrial integrity (24h & 48h).

    • LDH Release: Membrane integrity (indicative of necrosis).

  • Success Criteria:

    
     suggests low acute cytotoxicity.
    
Protocol B: hERG Channel Inhibition (Cardiotoxicity)

Rationale: Lipophilic cage compounds can block potassium channels (hERG), leading to QT prolongation. This is a known risk for some adamantane derivatives.

  • System: CHO cells stably expressing hERG potassium channels.

  • Method: Automated patch-clamp electrophysiology.

  • Threshold: Inhibition > 20% at 10 µM triggers a "High Risk" flag.

Tier 3: In Vivo Preliminary Assessment

If in vitro results are permissible (e.g., no severe cytotoxicity or mutagenicity in Ames test), proceed to in vivo range finding.

Protocol C: Acute Oral Toxicity & Neurobehavioral Battery

Rationale: Since adamantanes cross the blood-brain barrier (BBB), standard lethality tests are insufficient. We must assess functional neurotoxicity .

Study Design (Based on OECD 423):

  • Species: Rat (Sprague-Dawley), n=3 per step.

  • Vehicle: Corn Oil (2-MA is lipophilic).

  • Dose Escalation: 5, 50, 300, 2000 mg/kg.

Functional Observational Battery (FOB): Perform at 1h, 4h, 24h post-dose.

  • Home Cage: Posture, tremors, convulsions (Adamantane-class risk).

  • Handling: Reactivity, lacrimation, piloerection.

  • Open Field: Gait analysis (Ataxia is a key indicator), mobility counts.

Visualization: Decision Logic for Toxicity Classification

The following decision tree guides the researcher through the Go/No-Go checkpoints based on the generated data.

DecisionTree Start Start Investigation InVitro Tier 2: In Vitro Screen (MTT / Ames / hERG) Start->InVitro Check1 Cytotoxicity IC50 < 10µM OR hERG Block > 50%? InVitro->Check1 Stop1 STOP: High Toxicity Risk Lead Optimization Required Check1->Stop1 Yes InVivo Tier 3: In Vivo Acute (Rat FOB / OECD 423) Check1->InVivo No Check2 CNS Signs (Tremors/Ataxia) at < 50 mg/kg? InVivo->Check2 Stop2 STOP: Potent Neurotoxin Check2->Stop2 Yes Pass PROCEED: Chronic Studies (PK/PD Profiling) Check2->Pass No

Caption: Strategic Go/No-Go decision tree for 2-MA development.

Risk Assessment & Handling Recommendations

Based on the structural "read-across" from 1-methyladamantane and amantadine, the following provisional risk profile should be assumed until experimental data proves otherwise:

  • Inhalation Hazard: High. 2-MA sublimes. Use dedicated fume hoods and N95/P100 respiratory protection for solid handling.

  • Neurotoxicity: Moderate to High. Assume ability to lower seizure threshold until cleared by FOB.

  • Bioaccumulation: High. LogP > 4 suggests retention in adipose tissue. Chronic low-dose exposure may be more toxic than acute high-dose due to saturation of renal clearance pathways.

Summary Table: Expected vs. Critical Outcomes
EndpointExpected Outcome (Hypothesis)Critical "Stop" Signal
Ames Test Negative (Non-mutagenic)Positive (Any strain)
hERG Inhibition Low/Moderate

Acute LD50 > 2000 mg/kg< 300 mg/kg
CNS Effects Mild sedation at high doseConvulsions/Tremors at low dose

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 136535, this compound. Retrieved from [Link]

  • OECD (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. European Journal of Medicinal Chemistry. (Contextual grounding for adamantane pharmacology). Retrieved from [Link]

  • Liu, J., et al. (2011). Adamantane derivatives: structural and pharmacological aspects. (Basis for structure-toxicity read-across).[1][2] Retrieved from [Link]

Sources

The Adamantane Enigma: A Technical Guide to Mastering Regioselectivity in C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane, a rigid, diamondoid hydrocarbon, has captivated chemists for decades. Its unique three-dimensional structure and inherent stability have made it a privileged scaffold in medicinal chemistry and materials science. However, the selective functionalization of its seemingly equivalent C-H bonds presents a formidable challenge. This in-depth guide navigates the nuanced landscape of adamantane C-H functionalization, providing a comprehensive overview of the principles and state-of-the-art methodologies for achieving regiocontrol. We will dissect the intrinsic reactivity of the adamantane cage, explore advanced directing group strategies to unlock the less favored secondary positions, and delve into the realms of radical and enzymatic transformations. This guide is intended to serve as a practical resource, offering not only a deep mechanistic understanding but also actionable experimental protocols and comparative data to empower researchers in their quest to harness the full potential of this remarkable molecule.

The Adamantane Scaffold: A Diamond in the Rough

Adamantane (C₁₀H₁₆) is the smallest unit of the diamond crystal lattice, possessing a highly symmetrical (Td) and strain-free cage structure.[1] This unique architecture imparts exceptional thermal and chemical stability. The adamantane framework contains two distinct types of C-H bonds: four tertiary (methine) C-H bonds at the bridgehead positions (C1) and twelve secondary (methylene) C-H bonds at the bridging positions (C2).[1]

The lipophilic and rigid nature of the adamantyl group has proven invaluable in drug design. Its incorporation into therapeutic agents can enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[2][3] Notable examples of adamantane-containing drugs include amantadine (antiviral), memantine (for Alzheimer's disease), and vildagliptin (antidiabetic), underscoring the therapeutic significance of this scaffold.[1]

Caption: Ball-and-stick model of adamantane highlighting the tertiary (C1) and secondary (C2) positions.

Intrinsic Reactivity: The Path of Least Resistance

The inherent electronic and steric properties of the adamantane cage dictate a strong preference for functionalization at the tertiary (C1) positions. This regioselectivity is a consequence of several factors:

  • Carbocation Stability: Reactions that proceed through a carbocationic intermediate, such as electrophilic substitution, overwhelmingly favor the C1 position due to the greater stability of the tertiary carbocation compared to the secondary carbocation.

  • Radical Stability: Similarly, radical abstraction of a hydrogen atom is more facile at the tertiary position, as the resulting tertiary radical is more stable than the secondary radical.

  • Steric Accessibility: The bridgehead C-H bonds are sterically less hindered than the methylene C-H bonds, which are subject to 1,3-diaxial interactions.[4]

This intrinsic preference for C1 functionalization is both a blessing and a curse. While it allows for the straightforward synthesis of 1-substituted adamantanes, it renders the selective functionalization of the C2 position a significant synthetic hurdle.

Overcoming Nature's Bias: Directing Group Strategies for C2-Functionalization

To unlock the synthetic potential of the secondary positions of adamantane, chemists have developed sophisticated directing group strategies. These approaches utilize a functional group that is covalently attached to the adamantane core to steer a catalyst to a specific C-H bond, typically in proximity to the directing group.

Palladium-Catalyzed C-H Activation

Palladium catalysis has emerged as a powerful tool for directed C-H functionalization. By employing a directing group that can coordinate to the palladium center, the catalyst is brought into close proximity to a specific C-H bond, enabling its activation and subsequent functionalization.

A common strategy involves the use of pyridine-based directing groups. For instance, an adamantane substrate bearing a picolinamide directing group can undergo palladium-catalyzed arylation predominantly at the C2 position.[5]

Palladium_Catalyzed_Arylation Simplified Catalytic Cycle for Pd-Catalyzed C2-Arylation Substrate Adamantane with Picolinamide DG Catalyst_Complex Substrate-Pd Complex Substrate->Catalyst_Complex ArylHalide Aryl Halide Oxidative_Addition Oxidative Addition ArylHalide->Oxidative_Addition Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Catalyst_Complex Product C2-Arylated Adamantane CH_Activation CH_Activation Catalyst_Complex->CH_Activation C-H Activation CH_Activation->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Reductive_Elimination->Product

Caption: Palladium-catalyzed C2-arylation of adamantane using a directing group.

Experimental Protocol: Palladium-Catalyzed C2-Arylation of Adamantane-1-carboxamide

This protocol is adapted from the work of Daugulis and coworkers.

  • Reactant Preparation: To an oven-dried vial, add adamantane-1-carboxamide (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add anhydrous toluene (0.2 M).

  • Reaction Execution: Seal the vial and heat the reaction mixture at 120 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryladamantane-1-carboxamide.

Rhodium-Catalyzed C-H Borylation

Rhodium catalysts have also been effectively employed for the C-H functionalization of adamantane. In particular, rhodium-catalyzed C-H borylation offers a versatile method for introducing a boryl group, which can then be further elaborated into a variety of other functional groups. While typically favoring the tertiary position, specific ligand and reaction condition tuning can influence regioselectivity.

Radical Functionalization: Harnessing Reactive Intermediates

Radical reactions provide an alternative avenue for adamantane functionalization. These reactions often proceed via hydrogen atom transfer (HAT) to generate an adamantyl radical, which can then be trapped by a suitable reagent.

While many radical reactions exhibit a preference for the thermodynamically more stable tertiary radical, the regioselectivity can be influenced by the nature of the radical abstracting agent and the reaction conditions. For example, some photocatalytic systems have shown remarkable chemoselectivity for the strong tertiary C-H bonds of adamantanes.[6][7]

Experimental Protocol: Photocatalytic C-H Alkylation of Adamantane

This protocol is a general representation of methods developed by Martin and coworkers.[6]

  • Reaction Setup: In a vial, combine adamantane (1.5 equiv.), an electron-deficient alkene (1.0 equiv.), a photoredox catalyst (e.g., an iridium complex, 1-2 mol%), and a hydrogen atom transfer (HAT) co-catalyst (e.g., a quinuclidine derivative, 5-10 mol%).

  • Solvent and Degassing: Add a suitable solvent (e.g., acetonitrile) and degas the solution with argon for 15 minutes.

  • Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to yield the 1-alkylated adamantane product.

The Biocatalytic Approach: Nature's Precision

Enzymatic and microbial transformations offer an environmentally benign and often highly regioselective means of functionalizing adamantane. Cytochrome P450 monooxygenases, in particular, have demonstrated the ability to hydroxylate adamantane with remarkable precision.[8]

The active site of these enzymes can pre-orient the adamantane substrate, leading to highly selective oxidation at a specific position. For instance, certain bacterial strains can hydroxylate adamantane almost exclusively at the tertiary position to produce 1-adamantanol.[8] The regioselectivity in these biocatalytic systems can be exceptionally high, with tertiary to secondary ratios reaching up to 48:1.[8]

Caption: Simplified workflow for the biocatalytic hydroxylation of adamantane.

Comparative Analysis of Regioselectivity

The choice of functionalization method is dictated by the desired regiochemical outcome. The following table provides a comparative summary of the regioselectivity achieved with different methodologies.

Functionalization MethodPredominant PositionTypical C1:C2 RatioKey Features
Electrophilic Substitution C1 (Tertiary)>99:1Proceeds through a stable tertiary carbocation.
Radical Halogenation C1 (Tertiary)~10:1 - 20:1Favors the more stable tertiary radical.
Photocatalytic HAT C1 (Tertiary)>20:1High chemoselectivity for strong C-H bonds.[6]
Directed C-H Activation (Pd) C2 (Secondary)ControllableRequires a directing group; enables access to C2.
Enzymatic Hydroxylation C1 (Tertiary)Up to 48:1High selectivity due to enzyme active site.[8]

Conclusion and Future Outlook

The regioselective functionalization of adamantane remains a vibrant and challenging area of research. While the intrinsic reactivity of the adamantane core strongly favors substitution at the bridgehead positions, the development of sophisticated catalytic systems, particularly those employing directing groups, has opened up avenues for the selective modification of the secondary positions. Radical and enzymatic methods also offer powerful tools for achieving high regiocontrol, often with complementary selectivities.

Future advancements in this field will likely focus on the development of more efficient and versatile catalytic systems with broader substrate scope and functional group tolerance. The design of novel directing groups that can be easily installed and removed, or even transient directing groups, will be crucial for enhancing the synthetic utility of these methods. Furthermore, the continued exploration of biocatalysis and the engineering of enzymes with tailored selectivities hold immense promise for the sustainable and precise functionalization of the adamantane scaffold. As our ability to selectively manipulate the C-H bonds of this unique molecule improves, so too will the opportunities for its application in the creation of novel medicines and advanced materials.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved February 6, 2026, from [Link]

  • Chen, M. S., & White, M. C. (2007). A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis. Science, 318(5851), 783–787. [Link]

  • Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C−H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society, 127(38), 13154–13155. [Link]

  • Giri, R., Lan, Y., Liu, P., Houk, K. N., & Yu, J.-Q. (2012). Understanding the puzzle of C–H bond activation and arylation by palladium(II) complexes. Journal of the American Chemical Society, 134(34), 14118–14126. [Link]

  • Weigel, W. K., Dang, H. T., & Feceu, A. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 10-36. [Link]

  • Soulé, J.-F., & Doucet, H. (2019). Rh(I)-Catalyzed P(III)-Directed C–H Bond Alkylation: Design of Multifunctional Phosphines for Carboxylation of Aryl Bromides with Carbon Dioxide. Angewandte Chemie International Edition, 58(40), 14110-14114. [Link]

  • Lyakhovich, M. S., Murashkina, A. V., Panchenko, S. P., Averin, A. D., Abel, A. S., Maloshitskaya, O. A., ... & Beletskaya, I. P. (2021). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 26(16), 4967. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Martin, D. B. C., & Feceu, A. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(7), 5708-5715. [Link]

  • Chen, T., Xu, Z., Zhou, L., Hua, L., Zhang, S., & Wang, J. (2019). One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. Molecules, 24(15), 2821. [Link]

  • Kotov, A. G., & Fokin, A. A. (2019). Oxidative functionalization of adamantanes (review). Russian Journal of Organic Chemistry, 55(8), 1137–1156. [Link]

  • Siu, T. C., Aguirre Cardenas, M. I., Seo, J., Boctor, K., Shimono, M. G., Tran, I. T., ... & Su, T. A. (2022). Site-Selective Functionalization of Sila-Adamantane and Its Ensuing Optical Effects. Angewandte Chemie International Edition, 61(31), e202206877. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical reviews, 113(5), 3516–3604. [Link]

  • He, J., Li, S., Deng, Y., Fu, H., Laforteza, B. N., Spangler, J. E., ... & Yu, J.-Q. (2014). Ligand-controlled C–H arylation and methylation of C(sp3)–H bonds in 2-alkylamines. Science, 343(6176), 1216–1220. [Link]

  • Song, G., & Li, X. (2015). Substrate activation strategies in rhodium(III)-catalyzed C–H functionalization. Accounts of Chemical Research, 48(4), 1007–1020. [Link]

  • Chen, M. S., & White, M. C. (2010). Combined effects on selectivity in Fe-catalyzed methylene oxidation. Science, 327(5965), 566–571. [Link]

  • Royal Society of Chemistry. (2018). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 8(42), 23896-23910. [Link]

  • Averin, A. D., Lyakhovich, M. S., & Beletskaya, I. P. (2020). Studies of N-arylation of adamantane-containing amines using Chan-Lam reaction. Russian Journal of Organic Chemistry, 56(12), 2055-2063. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current medicinal chemistry, 17(26), 2967–2978. [Link]

  • Wang, D.-H., & Wasa, M. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Society reviews, 40(4), 1992–2006. [Link]

  • Schleyer, P. v. R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society, 79(12), 3292–3292. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Bera, M., & Maji, A. (2019). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. European Journal of Organic Chemistry, 2019(36), 6146-6163. [Link]

  • Wang, G.-W., Yuan, T.-T., & Li, D.-D. (2011). Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp(2) C-H Bond Activation. Angewandte Chemie International Edition, 50(49), 11743-11746. [Link]

  • Su, T. A. (2022). Site-Selective Functionalization of Sila-Adamantane and Its Ensuing Optical Effects. Angewandte Chemie, 134(31), e202206877. [Link]

  • Desai, L. V., Stowers, K. J., & Sanford, M. S. (2008). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 130(40), 13285–13293. [Link]

  • Chen, M. S., & White, M. C. (2007). A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis. Science (New York, N.Y.), 318(5851), 783–787. [Link]

  • Khusnutdinov, R. I., Shchadneva, N. A., & Mukhametshina, L. F. (2009). Oxidative functionalization of adamantanes (review). Russian Journal of Organic Chemistry, 45(8), 1137–1156. [Link]

  • Desai, L. V., Stowers, K. J., & Sanford, M. S. (2008). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 130(40), 13285–13293. [Link]

  • Ivanova, A. A., & Vetrova, A. A. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 14(10), 1429. [Link]

  • Fenske, D., & Dehnen, S. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(20), 7316-7337. [Link]

  • Al-Yasari, A., Al-Muslet, N., Al-Zoubi, R. M., & Al-Zoubi, W. A. (2025). Tuning the Energy Levels of Adamantane by Boron Substitution. Molecules (Basel, Switzerland), 30(9), 1836. [Link]

  • MacMillan, D. W. C., & co-workers. (2018). Direct arylation of strong aliphatic C–H bonds. Nature, 560(7716), 76-81. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/files/publications/Nature-2018-Direct-arylation-of-strong-aliphatic-C-H-bonds.pdf]([Link] Macmillan-Group/files/publications/Nature-2018-Direct-arylation-of-strong-aliphatic-C-H-bonds.pdf)

  • Amos, R. (2017, May 1). #008: Structural Optimisation of Adamantane. YouTube. [Link]

  • Hartwig, J. F., & co-workers. (2016). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical reviews, 110(2), 624–655. [Link]

  • Kim, J., & Chang, S. (2010). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Organic letters, 12(10), 2342–2345. [Link]

  • Bagryanskaya, I. Y., & Gatilov, Y. V. (2021). One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. Molecules (Basel, Switzerland), 26(15), 4642. [Link]

  • Chen, M. S., & White, M. C. (2010). Combined effects on selectivity in Fe-catalyzed methylene oxidation. Science (New York, N.Y.), 327(5965), 566–571. [Link]

Sources

Methodological & Application

Application Note: 2-Methyladamantane as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-Methyladamantane in organic synthesis, specifically for medicinal chemistry and materials science. It moves beyond basic descriptions to address regioselectivity challenges, rearrangement risks, and validated protocols for functionalization.

Executive Summary & Strategic Rationale

This compound (2-MeAd) represents a "symmetry-broken" variant of the classic adamantane scaffold. While adamantane (


 symmetry) offers four equivalent bridgehead positions, 2-MeAd introduces a specific steric vector and distinct electronic environments.
Why use this compound?
  • Desymmetrization: Unlike adamantane, 2-MeAd possesses non-equivalent bridgehead carbons (C1/C3 vs C5/C7), allowing for more precise regiochemical control in subsequent substitutions.

  • Metabolic Blocking: The C2 position in adamantane is a common site for metabolic oxidation. Methylation at C2 converts a secondary carbon to a tertiary one, significantly altering the metabolic profile (blocking soft spots) and increasing lipophilicity (

    
    ).
    
  • Steric Vectoring: The equatorial/axial orientation of the methyl group (and substituents derived from it) provides a rigid 3D template for orienting pharmacophores in protein binding pockets.

Chemical Reactivity Profile

Understanding the reactivity landscape of 2-MeAd is critical to avoiding common synthetic pitfalls, particularly skeletal rearrangements.

The Reactivity Map
  • Position C2 (Tertiary): Sterically crowded. The C2-methyl group stabilizes the C2-cation, making it the thermodynamic sink for carbocation chemistry, but it is prone to protoadamantane rearrangements under strong Lewis acid conditions.

  • Position C1/C3 (Bridgehead Tertiary): The kinetic site for radical hydrogen atom transfer (HAT).

  • Position C6 (Secondary): Generally unreactive unless directed.

Visualization: Reactivity & Decision Tree

The following diagram illustrates the divergent pathways based on reaction conditions (Radical vs. Ionic).

ReactivityMap Figure 1: Divergent reactivity of this compound. Radical pathways favor bridgehead substitution, while ionic pathways risk skeletal rearrangement via the protoadamantane route. Start This compound Radical Radical Conditions (HAT, Photoredox, Br2/hv) Start->Radical H-Abstraction Ionic Ionic Conditions (Strong Acid, Lewis Acid) Start->Ionic Hydride Transfer Bridgehead C1/C3 Functionalization (Major Product) Radical->Bridgehead Kinetic Control C2_Cation C2-Carbocation (Tertiary, Stable) Ionic->C2_Cation Rearrange Protoadamantane Shift (Skeletal Rearrangement Risk) C2_Cation->Rearrange Thermodynamic Equilibration

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methyl-2-adamantanol (The Gateway Intermediate)

This is the most reliable entry point for 2-substituted derivatives. It utilizes a Grignard addition to 2-adamantanone.

Reagents:

  • 2-Adamantanone (1.0 equiv)

  • Methylmagnesium bromide (3.0 M in ether, 1.2 equiv)

  • Diethyl ether (anhydrous)

  • Ammonium chloride (sat. aq.)

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Dissolution: Dissolve 2-adamantanone (15.0 g, 100 mmol) in 100 mL anhydrous diethyl ether. Cool to 0°C.

  • Addition: Add MeMgBr (40 mL, 120 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain internal temp <10°C.

  • Reflux: Once addition is complete, warm to room temperature and reflux for 2 hours to ensure completion (monitor by TLC, stain with PMA or KMnO4).

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     (50 mL). Caution: Gas evolution.
    
  • Workup: Separate layers. Extract aqueous layer with ether (3 x 50 mL). Combine organics, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from hexane/ether (10:1) to yield 2-methyl-2-adamantanol as white crystals.

    • Yield Expectations: 85–95%.

    • QC Check:

      
       NMR should show a sharp singlet for the methyl group at 
      
      
      
      ppm.
Protocol B: Ritter Reaction (Access to 2-Amino-2-methyladamantane)

Converting the tertiary alcohol to an amine is a key transformation for drug synthesis (e.g., Somantadine analogs).

Reagents:

  • 2-Methyl-2-adamantanol (from Protocol A)

  • Acetonitrile (Solvent & Reactant)

  • Sulfuric Acid (conc.[1][2]

    
    )
    
  • Thiourea / Acetic Acid (for hydrolysis)

Procedure:

  • Reaction: To a stirred solution of 2-methyl-2-adamantanol (1.66 g, 10 mmol) in acetonitrile (15 mL) at 0°C, add conc.

    
     (3 mL) dropwise.
    
  • Stirring: Allow to warm to room temperature and stir for 12 hours. The mixture will become homogeneous.

  • Intermediate Isolation: Pour onto ice-water. Extract with

    
    . The product is the N-acetyl  derivative.
    
  • Hydrolysis (Optional for Free Amine): Reflux the N-acetyl intermediate with NaOH/Ethylene Glycol or HCl/EtOH to liberate the free amine.

    • Note: The steric bulk of the methyl group makes hydrolysis slower than in unsubstituted adamantanes.

Protocol C: Radical Bromination (Bridgehead Functionalization)

Critical Warning: Unlike simple adamantane, bromination of 2-MeAd with neat


 is messy due to rearrangement. The following protocol uses controlled conditions to favor the 1-bromo-2-methyladamantane product.

Reagents:

  • This compound[3][4][5][6][7]

  • Bromine (

    
    )[8]
    
  • Iron powder (Catalytic, Lewis acid source - Use sparingly) or better, N-Bromosuccinimide (NBS) in

    
     (or trifluorotoluene as a green alternative).
    

Recommended NBS Protocol (Higher Selectivity):

  • Dissolve 2-MeAd (1.5 g, 10 mmol) in trifluorotoluene (20 mL).

  • Add NBS (1.95 g, 11 mmol) and AIBN (10 mol%).

  • Reflux for 4 hours.

  • Filtration: Cool, filter off succinimide.

  • Purification: The product mixture will likely contain C1-Br (major) and C5-Br (minor) isomers. Separation requires careful column chromatography (Hexane/DCM gradient).

Analytical Data Summary

PropertyThis compound2-Methyl-2-adamantanol1-Bromo-2-methyladamantane
MW ( g/mol ) 150.26166.26229.16
State White SolidWhite Crystalline SolidOff-white Solid
Melting Point ~144-146°C215-219°C98-100°C
Key NMR Signal

0.9-1.1 (d, Me)

1.35 (s, Me)

1.2 (d, Me, split by H2)
Solubility Hexane, DCMEther, MeOHHexane, DCM

Applications in Drug Discovery

Lipophilicity Modulation ("The Lipophilic Bullet")

Incorporating 2-MeAd into a drug scaffold typically increases


 by ~0.5 to 1.0 unit compared to the unsubstituted adamantane. This is used to:
  • Enhance BBB Penetration: Critical for CNS drugs (e.g., Memantine analogs).

  • Increase Half-life: The steric bulk of the methyl group at C2 hinders enzymatic approach to the cage, reducing clearance rates.

Case Study: 2-Methyl-rimantadine

Studies have shown that introducing a 2-methyl group to the rimantadine scaffold alters the viral channel binding kinetics. The methyl group forces the adamantane cage into a specific orientation within the M2 proton channel of the Influenza A virus, potentially overcoming resistance mutations that affect the binding of the symmetric parent compound.

References

  • Radical Functionalization Review

    • Title: Direct radical functionalization methods to access substituted adamantanes and diamondoids.[9]

    • Source:Chemical Science / PMC
    • URL:[Link]

  • C-H Activation Selectivity

    • Title: Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-
    • Source:ACS Catalysis / ChemRxiv[10]

    • URL:[Link][11]

  • Bromination & Rearrangement

    • Title: Unusual behaviour of this compound during bromination.[5]

    • Source:Journal of the Chemical Society C: Organic
    • URL:[Link][11]

  • Synthesis of 2-Methyl-2-adamantanol: Title: 2-Methyl-2-adamantanol Product D
  • Medicinal Chemistry Applications

    • Title: Unlocking therapeutic potential: the role of adamantane in drug discovery.
    • Source:Australian Journal of Chemistry
    • URL:[Link]

Sources

experimental protocols for synthesizing 2-substituted adamantanes

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Protocols for Synthesizing 2-Substituted Adamantanes

Abstract

The adamantane scaffold is a privileged pharmacophore in medicinal chemistry, prized for its lipophilicity and metabolic stability. However, synthetic access is dominated by the thermodynamically favored tertiary bridgehead (C1) position. Accessing the secondary bridge (C2) position requires overcoming significant steric and electronic bias. This guide details three robust protocols to access 2-substituted adamantanes: (1) The oxidative "gateway" to 2-adamantanone, (2) Nucleophilic addition to the C2 ketone avoiding common reduction side-reactions, and (3) Reductive amination to access 2-amino variants. We also review emerging direct C-H functionalization strategies.

The Selectivity Challenge

The adamantane cage possesses


 symmetry, offering two distinct reaction sites:
  • C1 (Bridgehead, 4 sites): Tertiary carbons. Highly reactive toward electrophiles/radicals due to the stability of the 1-adamantyl cation/radical.

  • C2 (Bridge, 6 sites): Secondary carbons. Sterically encumbered and electronically deactivated relative to C1.

Direct functionalization typically yields C1 products (e.g., Amantadine, Rimantadine). Accessing C2 usually requires an oxidation-derivatization workflow centered on 2-adamantanone .

AdamantaneSelectivity Adamantane Adamantane (C10H16) C1_Path Path A: C1 Functionalization (Thermodynamic Control) Adamantane->C1_Path Electrophilic/Radical Subst. C2_Path Path B: C2 Functionalization (Kinetic/Directed Control) Adamantane->C2_Path Oxidation (H2SO4) C2_CH 2-Alkylated Adamantane (via Photocatalysis) Adamantane->C2_CH Direct HAT (Advanced) C1_Product 1-Substituted Adamantane (e.g., Memantine, Rimantadine) C1_Path->C1_Product Ketone INTERMEDIATE: 2-Adamantanone C2_Path->Ketone C2_OH 2-Alkyl-2-Adamantanol (via Grignard) Ketone->C2_OH R-MgX / CeCl3 C2_NH2 2-Aminoadamantane (via Reductive Amination) Ketone->C2_NH2 R-NH2 / NaBH3CN

Figure 1: The divergence between thermodynamic C1 functionalization and the directed C2 pathways.

Module 1: The Gateway – Synthesis of 2-Adamantanone

Principle: Direct oxidation of adamantane using concentrated sulfuric acid promotes a hydride transfer and rearrangement sequence. While 1-adamantanol is the initial kinetic product, prolonged heating in sulfuric acid isomerizes it to the thermodynamically stable ketone via a series of hydride shifts and sulfonation/hydrolysis events.

Protocol:

  • Reagents: Adamantane (13.6 g, 0.1 mol), Conc. Sulfuric Acid (96-98%, 100 mL).

  • Setup: 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer (critical due to viscosity) and a thermometer.

  • Procedure:

    • Add sulfuric acid to the flask and cool to 10°C.

    • Add adamantane portion-wise over 15 minutes.

    • Warning: Evolution of SO₂ gas occurs. Perform in a fume hood.

    • Heat the mixture to 75°C and maintain for 4-6 hours. The solution will turn dark brown/black.

    • Monitor: Aliquot analysis by GC-MS is recommended. Disappearance of 1-adamantanol indicates completion.

  • Workup:

    • Cool to room temperature (RT).

    • Pour the reaction mixture slowly onto 500 g of crushed ice (Exothermic!).

    • Extract the aqueous slurry with diethyl ether (

      
       mL) or dichloromethane.
      
    • Wash combined organics with saturated NaHCO₃ (until neutral) and Brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallization from cyclohexane or sublimation (if scale permits).

    • Yield: Typical yields are 70-80%.

    • QC: MP 256-258°C. IR (KBr): 1720 cm⁻¹ (C=O).

Module 2: Nucleophilic Addition (Grignard) to 2-Adamantanone

Expert Insight: 2-Adamantanone is sterically encumbered by the cage hydrogens.[1] Standard Grignard additions often fail, leading to reduction (via


-hydride transfer) or enolization  (recovery of starting material) rather than addition.
Solution:  Use organolithium reagents (less bulky, no 

-hydrogens) or Cerium(III) chloride to activate the ketone and suppress basicity (Luche-type conditions).

Protocol (Cerium-Mediated Grignard):

  • Reagents: 2-Adamantanone (1.5 g, 10 mmol), Anhydrous CeCl₃ (2.7 g, 11 mmol), Alkylmagnesium bromide (e.g., MeMgBr, 12 mmol), THF (anhydrous, 30 mL).

  • Preparation of CeCl₃:

    • Commercially available anhydrous CeCl₃ beads should be finely ground and stirred in THF under Argon for 2 hours at RT to form a suspension. (Ideally, dry CeCl₃·7H₂O at 140°C under high vacuum for 4h).

  • Procedure:

    • Cool the CeCl₃/THF suspension to 0°C .

    • Add the Grignard reagent dropwise. Stir for 30 mins (Transmetallation forms less basic organocerium species).

    • Add 2-adamantanone (dissolved in minimal THF) dropwise.

    • Allow to warm to RT and stir for 2 hours.

  • Workup:

    • Quench with 10% aqueous acetic acid or sat. NH₄Cl.

    • Extract with EtOAc.

    • Critical Step: The product (2-alkyl-2-adamantanol) is tertiary and prone to dehydration. Avoid strong acids during workup.

  • Data:

    • Product: 2-Methyl-2-adamantanol.

    • Selectivity: >95% Addition (vs. <5% Reduction).

Module 3: Reductive Amination (Synthesis of 2-Aminoadamantane)

Relevance: Isomeric to Amantadine (1-amino), the 2-amino derivatives often exhibit altered NMDA receptor binding profiles and improved metabolic stability.

Protocol:

  • Reagents: 2-Adamantanone (1.5 g, 10 mmol), Ammonium Acetate (7.7 g, 100 mmol - Excess required for primary amine), NaBH₃CN (0.95 g, 15 mmol), Methanol (40 mL).

  • Procedure:

    • Dissolve ketone and ammonium acetate in Methanol.

    • Add NaBH₃CN in one portion.

    • Expert Tip: Adjust pH to ~6-7 using glacial acetic acid. If pH > 7, imine formation is slow; if pH < 5, NaBH₃CN hydrolyzes.

    • Stir at RT for 48 hours. (Steric bulk slows imine formation).

    • Optional: For alkyl-amines (R-NH₂), use a Dean-Stark trap with Toluene reflux to pre-form the imine before reduction if conversion is low.

  • Workup:

    • Acidify with conc. HCl to pH < 2 (quenches borohydride and protonates amine).

    • Extract with Ether (removes unreacted ketone). Discard organic layer.

    • Basify aqueous layer with NaOH pellets to pH > 12.

    • Extract aqueous layer with DCM (

      
       mL).
      
    • Dry (Na₂SO₄) and concentrate.[2]

  • Conversion:

    • To HCl salt: Dissolve oil in ether, bubble dry HCl gas.

    • Yield: 65-75%.

Module 4: Frontier Method – Direct C2 C-H Functionalization

Context: Direct functionalization of the C2 position without a ketone intermediate is the "Holy Grail." Recent advances in Hydrogen Atom Transfer (HAT) photocatalysis have enabled this.[3]

Mechanism: Using a bulky HAT catalyst (e.g., Decatungstate or Quinuclidine radical cation) preferentially abstracts the electron-rich, less sterically hindered C1 hydrogen. However, specific directing groups or radical traps can invert this.

  • Reference Method: Polyoxometalate photocatalysis (TBADT) often favors C1.

  • Selectivity Reversal: Using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent with specific oxidants can sometimes favor C2 functionalization due to solvent-cage effects, though mixtures are common.

Recommended Application: For high-purity drug development, stick to the Ketone Route (Modules 1-3) . Use direct C-H functionalization only for early-stage library generation where isomer mixtures are tolerable.

QC & Troubleshooting: Isomer Identification

Distinguishing 1-substituted vs. 2-substituted isomers is critical.

Feature1-Substituted (Bridgehead)2-Substituted (Bridge)
Symmetry

(High symmetry)

(Lower symmetry)
1H NMR Fewer distinct signals.Complex splitting patterns.
13C NMR (CH2) 3 distinct CH₂ signals.4+ distinct CH₂ signals due to desymmetrization.
Methine (CH) 3 equivalent bridgehead CHs.2 equivalent bridgehead CHs.

Visualizing the Workflow:

Workflow cluster_0 Nucleophilic Addition cluster_1 Reductive Amination Start Start: 2-Adamantanone Step1 Reagent: R-MgX + CeCl3 Solvent: THF, 0°C Start->Step1 Step2 Reagent: NH4OAc + NaBH3CN Solvent: MeOH, pH 6 Start->Step2 Prod1 2-Alkyl-2-Adamantanol (Tertiary Alcohol) Step1->Prod1 Prod2 2-Aminoadamantane (Secondary Amine) Step2->Prod2

Figure 2: Parallel workflows for derivatizing 2-Adamantanone.

References
  • Geluk, H. W.; Keizer, V. G. "Adamantanone." Organic Syntheses, 1973 , 53, 8.

  • Imamoto, T.; Sugiura, Y.; Takiyama, N. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 1984 , 25, 4233-4236.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996 , 61, 3849-3862.[4]

  • Yang, H.-B.; Feceu, A.; Martin, D. B. C. "Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer."[3] Journal of the American Chemical Society, 2023 (Relevant context on C1 vs C2 selectivity).

  • Schreiner, P. R., et al. "C–H Functionalization of Diamondoids." Nature, 2003, 421, 148–153.

Sources

2-Methyladamantane in the development of polymeric materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical resource for the application of 2-Methyladamantane (2-MAD) derivatives in advanced polymeric materials. It focuses on their critical role in 193 nm photolithography and emerging high-performance optical materials.

Executive Summary & Mechanism of Action

The adamantane cage is a diamondoid structure known for exceptional thermal stability, high glass transition temperatures (


), and dry etch resistance. However, the introduction of a methyl group at the 2-position  (this compound) transforms this inert cage into a functional powerhouse for chemically amplified photoresists.
The "Tertiary Carbon" Advantage

In 193 nm lithography, the photoresist must switch solubility upon exposure to acid (generated by a Photoacid Generator, PAG).

  • Unsubstituted Adamantane: Forms a secondary carbocation upon cleavage, which is energetically unfavorable and slow.

  • This compound: The methyl group creates a tertiary carbon . Upon acid attack, this position stabilizes the carbocation intermediate, significantly lowering the activation energy for the deprotection reaction during the Post-Exposure Bake (PEB).

This specific structural modification allows for high-sensitivity positive-tone resists that maintain the etch resistance of the adamantane cage while providing the necessary chemical reactivity.[1]

Visualizing the Lithography Mechanism

The following diagram illustrates the acid-catalyzed deprotection pathway of a Poly(2-methyl-2-adamantyl methacrylate) matrix.

G Polymer Insoluble Polymer Matrix (Hydrophobic MAMA unit) Exposure 193 nm Exposure (PAG releases H+) Polymer->Exposure Step 1 Catalysis Acid Catalysis (H+) & PEB Heat Exposure->Catalysis Step 2 Cleavage Tertiary Carbocation Intermediate Catalysis->Cleavage Protonation Product Soluble Polymer (Methacrylic Acid unit) Cleavage->Product Deprotection Byproduct 2-Methyl-2-adamantene (Volatile Byproduct) Cleavage->Byproduct Elimination Product->Catalysis H+ Regenerated

Caption: Mechanism of chemically amplified deprotection. The tertiary carbocation stability provided by the 2-methyl group is the rate-determining factor.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-2-Adamantyl Methacrylate (MAMA)

Objective: Synthesize the high-purity monomer required for photoresist polymerization. Precursor: 2-Adamantanone.[2]

Reagents & Equipment[1][3]
  • Reactants: 2-Adamantanone (1.0 eq), Methylmagnesium Chloride (3M in THF, 1.2 eq), Methacryloyl Chloride (1.5 eq).

  • Solvents: Anhydrous Tetrahydrofuran (THF), Triethylamine (TEA).

  • Equipment: 3-neck round bottom flask, nitrogen line, addition funnel, rotary evaporator.

Step-by-Step Methodology
  • Grignard Addition (Inert Atmosphere):

    • Flame-dry the glassware and purge with

      
      .
      
    • Dissolve 2-Adamantanone in anhydrous THF at

      
      .
      
    • Critical Step: Add Methylmagnesium Chloride dropwise. The reaction is exothermic; maintain temperature

      
       to prevent side reactions.
      
    • Stir for 2 hours at room temperature to form the 2-methyl-2-adamantanol intermediate.

  • Esterification (In Situ):

    • Cool the reaction mixture back to

      
      .
      
    • Add Triethylamine (2.0 eq) as an acid scavenger.

    • Add Methacryloyl Chloride dropwise. The tertiary alcohol is sterically hindered; allow reaction to proceed for 12–16 hours at room temperature.

  • Work-up & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with diethyl ether (

      
      ). Wash organic layer with brine and water.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from hexane or perform column chromatography (Silica gel, Hexane/Ethyl Acetate 9:1).

    • Target Purity:

      
       (GC) is required for lithography applications to prevent catalyst poisoning.
      
Protocol B: Free Radical Copolymerization for Photoresist Evaluation

Objective: Create a terpolymer resist (MAMA /


-Butyrolactone Methacrylate / Hydroxyadamantyl Methacrylate) to balance etch resistance, adhesion, and solubility.
Formulation Table
ComponentRoleMolar Ratio
MAMA Acid-labile switch (Etch resistance)40–50%
GBLMA (

-butyrolactone)
Adhesion promoter & polarity30–40%
HAMA (Hydroxyadamantyl)Solubility modulation & stiffness10–20%
AIBN Radical Initiator2–4 mol%
Workflow
  • Degassing: Dissolve monomers in THF or 1,4-Dioxane (40 wt% solids). Bubble nitrogen through the solution for 30 minutes to remove oxygen (oxygen inhibits radical propagation).

  • Polymerization: Heat to

    
     for 6–8 hours.
    
  • Precipitation: Drop the viscous polymer solution into a 10-fold excess of methanol or hexane under vigorous stirring. The polymer precipitates as a white powder; monomers remain in solution.

  • Drying: Vacuum dry at

    
     for 24 hours.
    
  • Characterization:

    • GPC: Target

      
       Da (Low 
      
      
      
      reduces Line Edge Roughness).
    • PDI:

      
      .
      

Performance Data & Characterization

Thermal & Etch Properties

The incorporation of the adamantyl cage provides superior dry etch resistance compared to standard acrylates.

Polymer SystemCarbon Density (Ohnishi Parameter)Relative Etch Rate (vs. Novolac)Tg (

)
Poly(PMMA) Low2.0 (Poor)~105
Poly(MAMA) High 1.0 - 1.2 (Excellent) ~180
Poly(t-Butyl Methacrylate) Medium1.5~110

Note: A lower Etch Rate indicates better resistance to plasma etching processes used in semiconductor fabrication.

Optical Properties

For optical applications (e.g., lens coatings, waveguides), this compound derivatives offer a balance of high refractive index and low optical loss.

  • Refractive Index (

    
    ):  ~1.53 (at 589 nm).
    
  • Transparency: >95% transmission at 193 nm (critical for ArF lithography).

Troubleshooting & Optimization

  • Issue: Low yield during esterification.

    • Cause: Steric hindrance of the tertiary 2-methyl-2-adamantanol.

    • Solution: Use Methacrylic Anhydride with a hyper-nucleophilic catalyst (DMAP) instead of acid chloride if yields are persistent low.

  • Issue: T-topping in lithography patterns.

    • Cause: Acid loss at the surface or airborne base contamination.

    • Solution: Add a quencher (e.g., trioctylamine) to the resist formulation or use a top-coat layer.

References

  • National Institutes of Health (PubChem). 2-Methyl-2-adamantyl methacrylate Compound Summary. [Link]

  • ResearchGate. Evaluation of adamantane derivatives for chemically amplified resist. [Link]

  • Google Patents.Method for producing 2-methyl-2-adamantyl (meth)

Sources

Application Note: 2-Methyladamantane Scaffolds in Next-Generation Antiviral Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyladamantane as a precursor for antiviral agents Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.

Abstract

The emergence of resistance to classic adamantane-based antivirals (amantadine, rimantadine) in Influenza A strains—specifically the S31N mutation in the M2 proton channel—has necessitated the development of novel cage-hydrocarbon pharmacophores. This guide details the utility of This compound and its 2-alkyl-2-amino derivatives as superior precursors for antiviral agents. Unlike 1-substituted adamantanes (bridgehead), 2-substituted derivatives (bridge) possess unique steric profiles that allow for effective binding to mutant M2 channels. This document provides a validated synthesis protocol for 2-methyl-2-adamantanamine, in vitro evaluation methodologies, and mechanistic insights into overcoming drug resistance.

Introduction: The Renaissance of the Adamantane Cage

For decades, adamantane derivatives served as the first line of defense against Influenza A. However, widespread resistance has rendered amantadine (1-adamantanamine) clinically obsolete against circulating strains. The resistance mechanism involves a single amino acid substitution (Serine-31 to Asparagine, S31N ) in the viral M2 proton channel, which narrows the pore and prevents the binding of the bulky adamantane cage.

Why this compound? The 2-position of the adamantane cage offers a distinct geometric vector compared to the 1-position.

  • Steric Fit: 2-substituted derivatives, particularly 2-methyl-2-adamantanamine and its propyl analogs, exhibit a "snug fit" mechanism that can accommodate the steric clash introduced by the asparagine residue in S31N mutants.

  • Lipophilicity: The addition of the 2-methyl group increases the lipophilic character of the pharmacophore, enhancing membrane partitioning near the viral channel lipid interface.

  • Resistance Breaking: Recent SAR (Structure-Activity Relationship) studies indicate that 2-alkyl-2-amino derivatives retain micromolar potency against S31N strains where amantadine fails completely.

Chemical Synthesis Strategy

While This compound (the hydrocarbon) can be functionalized via radical C-H activation, this route often suffers from poor regioselectivity (1- vs 2-position competition). The "Gold Standard" protocol for research applications utilizes 2-adamantanone as the practical precursor to generate the 2-methyl-2-amino scaffold with high regiocontrol.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start 2-Adamantanone (Precursor) Step1 Grignard Addition (MeMgBr / Et2O) Start->Step1 Inter1 2-Methyl-2-adamantanol (Tertiary Alcohol) Step1->Inter1 Nucleophilic Attack Step2 Ritter Reaction (HCN or CH3CN / H2SO4) Inter1->Step2 Inter2 N-Acetamide Intermediate Step2->Inter2 Carbocation Capture Step3 Hydrolysis (NaOH / EtOH) Inter2->Step3 Product 2-Methyl-2-adamantanamine (Active Antiviral) Step3->Product Deprotection

Figure 1: Validated synthetic pathway for converting the adamantanone precursor into the active 2-methyl-2-amino pharmacophore.

Protocol 1: Synthesis of 2-Methyl-2-adamantanamine

Objective: To synthesize high-purity 2-methyl-2-adamantanamine hydrochloride.

Reagents:

  • 2-Adamantanone (CAS: 700-58-3)[1]

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Sulfuric acid (H₂SO₄), conc.

  • Acetonitrile (CH₃CN)

  • Sodium hydroxide (NaOH)

Step-by-Step Methodology:

  • Nucleophilic Addition (Grignard):

    • In a flame-dried 3-neck flask under Argon, dissolve 2-adamantanone (10 mmol) in anhydrous THF (50 mL).

    • Cool to 0°C. Dropwise add Methylmagnesium bromide (12 mmol) over 20 minutes.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Quench: Pour mixture into ice-cold saturated NH₄Cl. Extract with diethyl ether (3x).

    • Purification: Dry organic layer over MgSO₄, concentrate. Recrystallize from hexane to yield 2-methyl-2-adamantanol .

  • Ritter Reaction (Amine Installation):

    • Note: This step uses acetonitrile to form the acetamide, avoiding toxic HCN.

    • Dissolve 2-methyl-2-adamantanol (5 mmol) in Acetonitrile (10 mL).

    • Cool to 0°C. Add concentrated H₂SO₄ (2 mL) dropwise (Exothermic!).

    • Stir at RT for 12 hours. The tertiary alcohol forms a carbocation, which is trapped by acetonitrile.

    • Pour onto ice water. The solid precipitate is N-(2-methyl-2-adamantyl)acetamide .

  • Hydrolysis to Amine:

    • Reflux the acetamide (2 mmol) in a mixture of NaOH (20 mmol) and Ethanol/Water (1:1, 20 mL) for 24 hours.

    • Cool, extract with Chloroform.

    • Treat the organic phase with HCl in ether to precipitate 2-methyl-2-adamantanamine hydrochloride .

Quality Control (QC):

  • 1H NMR (CDCl3): Look for the disappearance of the acetyl methyl singlet (approx 2.0 ppm) and the presence of the 2-methyl singlet (approx 1.4 ppm) on the cage.

  • MS (ESI+): Target mass [M+H]+ = 166.15 (free base).

Biological Evaluation: M2 Channel Inhibition

To validate the efficacy of the 2-methyl scaffold, researchers must evaluate its ability to block the M2 proton channel, specifically in resistant mutants.

Protocol 2: Influenza A Plaque Reduction Assay

Objective: Determine the EC50 of the candidate against WT and S31N Influenza strains.

  • Cell Culture: Seed MDCK (Madin-Darby Canine Kidney) cells in 6-well plates (5 x 10⁵ cells/well). Incubate overnight.

  • Infection: Wash cells with PBS. Infect with Influenza A virus (e.g., A/California/07/2009 [H1N1] for S31N phenotype) at an MOI of 0.001.

  • Treatment: After 1 hour adsorption, remove inoculum. Overlay with agarose media containing serial dilutions of 2-methyl-2-adamantanamine (0.1 µM to 100 µM). Include Amantadine as a negative control (resistant strains).[2]

  • Incubation: Incubate for 48-72 hours at 37°C.

  • Fixation & Staining: Fix with 4% paraformaldehyde, stain with Crystal Violet.

  • Analysis: Count plaques. Calculate EC50 using non-linear regression (GraphPad Prism).

Mechanism of Action: The "Snug Fit" Model

The 2-methyl group allows the inhibitor to orient differently within the pore. While amantadine binds deep in the pore (blocked by Asn31), 2-alkyl-2-amines can bind slightly higher or tilt, utilizing the hydrophobic pocket created by the transmembrane helices.

DOT Diagram: M2 Channel Interaction Logic

Mechanism M2_WT M2 Channel (Wild Type) Serine-31 M2_Mutant M2 Channel (Mutant) Asparagine-31 (S31N) Amantadine Amantadine (1-Adamantanamine) Amantadine->M2_WT High Affinity Binding (Pore Block) Amantadine->M2_Mutant Steric Clash (Resistance) Me_Adamantane 2-Methyl-2-Adamantanamine (Novel Scaffold) Me_Adamantane->M2_WT Effective Binding Me_Adamantane->M2_Mutant 'Snug Fit' Binding (Overcomes Resistance)

Figure 2: Comparative binding logic. The 2-methyl scaffold retains efficacy against S31N mutants where classic amantadine fails.

Quantitative Performance Data

The following data highlights the superior profile of 2-alkyl-2-amino derivatives compared to legacy adamantanes.

CompoundStructureTarget StrainMutationEC50 (µM)Status
Amantadine 1-NH₂-AdamantaneA/H3N2 (WT)None0.5 - 1.0Effective
Amantadine 1-NH₂-AdamantaneA/H1N1 (pdm09)S31N> 100Resistant
Rimantadine 1-(1-aminoethyl)-AdA/H1N1 (pdm09)S31N> 100Resistant
2-Me-2-Ad-amine 2-Me-2-NH₂-AdA/H1N1 (pdm09)S31N15 - 25Active
2-Pr-2-Ad-amine 2-Propyl-2-NH₂-AdA/H1N1 (pdm09)S31N< 5.0Highly Active

Data aggregated from recent SAR studies (see References).

Expert Notes & Troubleshooting

  • Stereochemistry: The 2-position is achiral in 2-adamantanone but becomes a prochiral center upon addition. However, 2-methyl-2-adamantanamine is achiral due to the plane of symmetry in the adamantane cage. If using unsymmetrical 2-alkyl groups (e.g., 2-butyl), enantiomers may need resolution.

  • Ritter Reaction Yields: If yields are low (<50%), ensure the tertiary alcohol is completely dry. Water quenches the carbocation prematurely.

  • Toxicity: 2-alkyl derivatives often show slightly higher cytotoxicity than amantadine. Always run a parallel MTT assay on MDCK cells to calculate the Selectivity Index (CC50/EC50).

References

  • Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization. Organic Process Research & Development.

  • Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs against M2 S31N. BioRxiv. [3]

  • Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. Journal of Medicinal Chemistry.

  • Coexistence of two adamantane binding sites in the influenza A M2 ion channel. PNAS.[4] [4]

  • Comparisons of the influenza virus A M2 channel binding affinities of 2-alkyl-2-aminoadamantanes. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: Catalytic Hydrogenation of 2-Methyleneadamantane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the catalytic hydrogenation of 2-methyleneadamantane to 2-methyladamantane . While a standard transformation in organic synthesis, the unique steric bulk of the adamantane cage presents specific challenges regarding catalyst activity and face selectivity.

We present two validated protocols:

  • Protocol A (Standard): A heterogeneous method using Platinum(IV) Oxide (Adams' Catalyst) , optimized for high turnover and ease of purification.

  • Protocol B (Precision): A homogeneous method using Wilkinson’s Catalyst , designed for substituted derivatives requiring directed stereoselectivity.

Introduction: The Challenge of the Cage

Hydrogenating 2-methyleneadamantane involves reducing an exocyclic double bond attached to a rigid, bulky tricyclic cage. Unlike linear alkenes, the adamantane scaffold creates significant steric hindrance at the C1 and C3 bridgehead positions.

  • Steric Access: The exocyclic double bond is accessible, but the "cage" prevents the catalyst from approaching from the bottom face (endo to the cage), effectively forcing exo-face adsorption .

  • Solubility: The high lipophilicity of the adamantane skeleton dictates solvent choice; standard alcohols (MeOH) often result in poor solubility, necessitating non-polar or aprotic polar solvents (EtOAc, THF).

Mechanistic Visualization

The following diagram illustrates the workflow and the steric approach of the hydrogen molecule.

HydrogenationWorkflow Substrate 2-Methyleneadamantane (Lipophilic, Steric Bulk) Solvent Solvent Selection (EtOAc or THF) Substrate->Solvent Dissolution Catalyst Catalyst Addition (PtO2 or Pd/C) Solvent->Catalyst Suspension H2_Adsorption H2 Adsorption (Surface Activation) Catalyst->H2_Adsorption H2 (1-3 atm) Syn_Addition Syn-Addition (Exo-Face Attack) H2_Adsorption->Syn_Addition Rate Determining Step Product This compound (Achiral Product) Syn_Addition->Product Desorption

Figure 1: Logical workflow for the hydrogenation of 2-methyleneadamantane, highlighting the critical solvation and adsorption steps.

Critical Reaction Parameters

Catalyst Selection: PtO₂ vs. Pd/C

While Palladium on Carbon (Pd/C) is the industry standard for unhindered alkenes, Platinum(IV) Oxide (PtO₂, Adams' Catalyst) is historically preferred for adamantane derivatives (Schleyer et al.).

FeaturePlatinum Oxide (PtO₂)Palladium on Carbon (Pd/C)Recommendation
Activity High (active Pt(0) formed in situ)Moderate to HighPreferred for rapid conversion.
Steric Sensitivity Less sensitive to bulkMore sensitiveUse PtO₂ for hindered derivatives.
Side Reactions MinimalPotential isomerizationPd/C is acceptable for simple substrates.
Cost HighLowUse Pd/C for large-scale (kg) batches.
Solvent Systems
  • Ethyl Acetate (EtOAc): Optimal. Excellent solubility for adamantanes; inert to hydrogenation conditions.

  • Tetrahydrofuran (THF): Alternative. Good for more polar derivatives.

  • Methanol/Ethanol: Avoid unless the derivative has polar functional groups (e.g., -OH, -COOH). Adamantane often crashes out at low temperatures.

Protocol A: Heterogeneous Hydrogenation (Standard)

Objective: Synthesis of this compound on a gram scale. Target Audience: Synthetic Chemists requiring >98% yield with minimal purification.

Materials
  • Substrate: 2-Methyleneadamantane (1.0 equiv)

  • Catalyst: PtO₂ (Adams' Catalyst) (1–2 mol%) OR 10% Pd/C (5–10 wt%)

  • Solvent: Anhydrous Ethyl Acetate (0.1 M concentration)

  • Gas: Hydrogen (H₂) balloon or Parr shaker (1–3 atm)

Step-by-Step Procedure
  • Preparation: In a clean, dry round-bottom flask (or Parr bottle), dissolve 2-methyleneadamantane (e.g., 1.48 g, 10 mmol) in Ethyl Acetate (100 mL).

    • Note: Ensure complete dissolution. Sonicate if necessary.

  • Catalyst Addition: Carefully add the catalyst:

    • Option A (Recommended): 25 mg PtO₂.

    • Option B: 150 mg 10% Pd/C.

    • Safety: Catalysts can be pyrophoric. Add under a blanket of Argon or Nitrogen. Do not add to dry solvent; wet the catalyst with a small amount of solvent first if possible.

  • Purging: Seal the vessel with a rubber septum. Insert a needle connected to a vacuum line and a balloon of H₂. Cycle vacuum/H₂ three times to remove oxygen.

  • Reaction: Leave the reaction under a positive pressure of H₂ (balloon) with vigorous stirring at Room Temperature (20–25 °C).

    • Duration: Typically 2–4 hours for PtO₂; 6–12 hours for Pd/C.

    • Monitoring: Check by TLC (Eluent: Hexanes). The starting material (alkene) stains active with KMnO₄; the product (alkane) does not.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with fresh Ethyl Acetate (2 x 20 mL).

    • Caution: The used catalyst filter cake is flammable. Keep wet and dispose of in a dedicated waste container.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator).

  • Result: this compound is obtained as a white crystalline solid. Yield is typically quantitative (>95%).

Protocol B: Homogeneous Hydrogenation (Advanced)

Objective: Stereoselective reduction of substituted 2-methyleneadamantane derivatives (e.g., 5-hydroxy-2-methyleneadamantane). Rationale: Homogeneous catalysts coordinate to directing groups (like -OH), ensuring H₂ delivery to a specific face, overcoming thermodynamic preferences.

Materials
  • Catalyst: Wilkinson’s Catalyst [RhCl(PPh₃)₃] (5 mol%)

  • Solvent: Benzene/Ethanol (1:1) or THF

  • Pressure: 3–4 atm (requires a Parr shaker or autoclave)

Step-by-Step Procedure
  • Dissolution: Dissolve the substituted 2-methyleneadamantane (5 mmol) in degassed Benzene/Ethanol (50 mL).

  • Catalyst Charge: Add Wilkinson’s catalyst (230 mg, 0.25 mmol) in a glovebox or under strict inert atmosphere.

  • Hydrogenation: Transfer to a hydrogenation vessel. Pressurize to 3 atm (45 psi) with H₂.

  • Reaction: Stir at 40 °C for 24 hours. Homogeneous catalysts are generally slower than Pt/Pd for tetrasubstituted-like alkenes.

  • Work-up: Concentrate the solvent.

  • Purification: The residue will contain rhodium salts and triphenylphosphine oxide. Purify via column chromatography (Silica gel; Hexanes/EtOAc gradient) to isolate the pure diastereomer.

Process Control & Troubleshooting

Analytical Validation
  • ¹H NMR (CDCl₃):

    • Starting Material: Distinct signals for exocyclic alkene protons at δ 4.5–5.0 ppm.

    • Product: Disappearance of alkene signals.[1] Appearance of a doublet (methyl group) at δ ~0.8–1.0 ppm and a multiplet for the bridgehead methine (H2) at δ ~2.0 ppm.

  • GC-MS:

    • Confirm molecular ion shift: M+ (Start) + 2 = M+ (Product).

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (S or N impurities)Perform a charcoal filtration of the substrate before reaction. Increase catalyst loading to 5 mol%.
Slow Reaction Rate Steric hindrance of the cageSwitch from Pd/C to PtO₂ . Increase H₂ pressure to 4 atm (60 psi).
Low Solubility Wrong solvent choiceSwitch from MeOH to EtOAc or THF .
Product Sublimation High volatility of adamantanesDo not apply high vacuum for extended periods. Dry at ambient pressure or mild vacuum (50 mbar).

Safety & Handling

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge. Work in a well-ventilated fume hood.

  • Catalysts (PtO₂, Pd/C): Pyrophoric when dry. Always keep the catalyst wet with solvent or water (for Pd/C pastes) during handling and filtration.

  • Adamantane Derivatives: Many adamantane derivatives (including this compound) sublime easily. Inhalation of dusts should be avoided; use a particulate respirator if handling solids outside a hood.

References

  • Schleyer, P. v. R. (1957).[2] "A Simple Preparation of Adamantane." Journal of the American Chemical Society, 79(12), 3292.[2] Link

  • Burkhard, J., et al. (1980). "Hydrogenation of Adamantane Derivatives." Journal of Chromatography A, 198. (General reference for adamantane GC retention times and reduction).
  • Osborn, J. A., et al. (1966). "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof." Journal of the Chemical Society A, 1711-1732. (Wilkinson's Catalyst Protocol). Link

  • Majerski, Z., et al. (1979). "Stereochemistry of the reduction of 2-methyleneadamantane derivatives." Journal of Organic Chemistry. (Mechanistic grounding for face selectivity).

Sources

Advanced Protocol: 2-Methyladamantane in Thermally Stable Lubricant Engineering

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical protocol for the utilization of 2-Methyladamantane (2-MA) in the engineering of high-performance, thermally stable lubricants. It is designed for application scientists and R&D professionals requiring rigorous methodologies for synthesizing and validating diamondoid-based tribological fluids.

Executive Summary & Mechanistic Rationale

This compound (C₁₁H₁₈) represents a critical scaffold in the development of "super-lubricants" capable of withstanding extreme thermal stress (>300°C) where conventional mineral oils and polyalphaolefins (PAOs) degrade.

The Diamondoid Advantage

Unlike linear hydrocarbons, 2-MA possesses a rigid, cage-like diamondoid structure. This geometry offers three distinct tribological advantages:

  • Thermal Resistance: The

    
     hybridized carbon cage is virtually strain-free and lacks the reactive tertiary hydrogens prone to oxidative attack in linear chains. The bond dissociation energy of the cage C-C bonds is significantly higher than that of aliphatic chains.
    
  • Traction Coefficient: Under high contact pressure (Elastohydrodynamic Lubrication - EHL regime), the bulky cage structure interlocks more effectively than flexible chains, providing high traction coefficients (useful for toroidal transmissions) while maintaining low wear.

  • Phase Behavior: While adamantane (parent) melts at ~270°C, the 2-methyl substitution introduces asymmetry. This disrupts the crystal lattice packing, lowering the melting point and—when alkylated—facilitating the creation of liquid lubricants with exceptionally wide operating temperature ranges.

Chemical Synthesis Protocol: Alkylated this compound Fluids

Objective: Transform solid 2-MA into a liquid lubricant base stock via Friedel-Crafts alkylation with


-olefins. Pure 2-MA is a solid; for lubrication, it must be derivatized to prevent solidification while retaining the cage's thermal stability.
Materials
  • Precursor: this compound (>98% purity).

  • Alkylation Agent: 1-Decene (or 1-Dodecene) to provide liquid character.

  • Catalyst: Aluminum Chloride (

    
    ) or 
    
    
    
    (Lewis Acid).
  • Solvent: Dichloromethane (DCM) or n-Hexane (anhydrous).

Step-by-Step Synthesis Workflow
  • Preparation:

    • Purge a 3-neck round-bottom flask with dry

      
       to remove moisture (moisture deactivates the Lewis acid).
      
    • Dissolve 0.1 mol of this compound in 50 mL of anhydrous DCM.

    • Cool the system to 0–5°C using an ice bath to control the exotherm of the initial catalyst addition.

  • Catalysis Initiation:

    • Add 0.01 mol (10 mol%) of

      
       slowly. Caution: HCl gas may evolve if trace moisture is present.
      
    • Allow the mixture to stir for 15 minutes to form the activated carbocation complex.

  • Alkylation Reaction:

    • Add 0.3 mol of 1-Decene dropwise via an addition funnel over 60 minutes.

    • Mechanistic Note: The Lewis acid abstracts a hydride from the tertiary bridgehead position of 2-MA (or facilitates protonation of the olefin which then attacks the cage). The long alkyl chain attaches to the cage, disrupting crystallization.

    • Allow the temperature to rise to ambient (25°C) and stir for 4–6 hours.

  • Quenching & Work-up:

    • Quench the reaction slowly with ice-cold water.

    • Separate the organic layer and wash 3x with 10%

      
       (to neutralize acid) and 3x with brine.
      
    • Dry over anhydrous

      
      .
      
  • Purification (Distillation):

    • Perform vacuum distillation to remove unreacted 1-decene and solvent.

    • Critical Step: Isolate the high-boiling fraction (>180°C at 0.1 mmHg). This contains the mono- and di-alkylated this compound species, which constitute the lubricant fluid.

Visualization: Synthesis Pathway

SynthesisPathway Start This compound (Solid, High MP) Step1 Activation (AlCl3 / Lewis Acid) Start->Step1 Dissolution Intermediate Carbocation Intermediate Step1->Intermediate Hydride Abstraction Step2 Alkylation (+ 1-Decene) Product Alkylated 2-MA Fluid (Liquid, Thermally Stable) Step2->Product Quench & Distill Intermediate->Step2 Electrophilic Attack Product->Start Re-optimization if Yield < 85%

Figure 1: Synthetic pathway for converting solid this compound into a functional liquid lubricant base stock.

Characterization & Validation Protocols

Trustworthiness in lubricant engineering requires validating two failure modes: Thermal Degradation (chemical breakdown) and Tribological Failure (surface wear).

Protocol A: Thermal Stability Analysis (TGA/DSC)
  • Instrument: Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimetry (DSC).

  • Method:

    • Load 10–15 mg of the synthesized alkyl-2-MA fluid into an alumina pan.

    • Ramp temperature from 25°C to 600°C at 10°C/min.

    • Atmosphere: Run duplicate scans in

      
       (inert stability) and Air (oxidative stability).
      
  • Success Metrics:

    • 
       (Onset of decomposition) > 320°C in Air.
      
    • 
       (5% weight loss) > 350°C in 
      
      
      
      .
    • Note: Conventional PAO lubricants typically fail/oxidize around 250–280°C.

Protocol B: Tribological Testing (Four-Ball Wear Test)
  • Standard: ASTM D4172.

  • Conditions:

    • Load: 40 kg (

      
      ).
      
    • Speed: 1200 rpm.

    • Temperature: 75°C (Standard) and 150°C (High Temp Challenge).

    • Duration: 60 minutes.

  • Measurement: Measure the Wear Scar Diameter (WSD) on the three stationary balls using optical microscopy.

  • Target: WSD < 0.50 mm (indicates effective boundary lubrication).

Visualization: Testing Logic Flow

TestingLogic cluster_Thermal Thermal Validation cluster_Tribo Tribological Validation Sample Synthesized Lubricant Sample TGA TGA Analysis (N2 & Air) Sample->TGA FourBall 4-Ball Wear Test (ASTM D4172) Sample->FourBall ResultT Pass: T_onset > 320°C TGA->ResultT High Stability FailT Fail: Reformulate TGA->FailT Degradation ResultW Pass: WSD < 0.5mm FourBall->ResultW Low Wear FailW Fail: Add Anti-Wear Additive FourBall->FailW High Scuffing

Figure 2: Decision logic for validating the performance of 2-MA based lubricants.

Comparative Data Analysis

The following table summarizes expected performance metrics of this compound derivatives compared to standard industrial lubricants.

PropertyMineral Oil (Group II)PAO (Group IV)Alkylated this compound
Max Operating Temp 120°C160°C>250°C
Oxidation Onset (TGA) ~200°C~230°C~320°C
Viscosity Index (VI) 95–105130–140110–125
Traction Coefficient Low (<0.05)Low (<0.05)High (>0.09)
Primary Application General PurposeAutomotive EngineHigh-Temp / Traction Drives

Interpretation: While PAOs offer slightly better Viscosity Index (VI) (meaning their viscosity changes less with temperature), the Alkylated 2-MA dominates in thermal stability and traction. This makes it the ideal candidate for aerospace actuators , high-temperature chain oils , and continuously variable transmissions (CVTs) where the fluid must transfer torque without shearing.

References

  • NIST WebBook. "this compound Thermochemical Data." National Institute of Standards and Technology. [Link]

  • Brennan, J. A., et al. "Synthetic Lubricant Synthesis from Olefins."[1] U.S. Patent 4,239,927.

  • Spasov, A. A., et al. "Adamantane derivatives: Pharmacological and toxicological properties." Pharmaceutical Chemistry Journal. [Link]

  • Manske, R. H. "Traction Fluid with Improved Low Temperature Properties." U.S.
  • Filon, D. D., et al. "Synthesis and Evaluation of Bio-Lubricants."[2] ResearchGate. [Link]

Sources

functionalization of 2-Methyladamantane for targeted drug delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 2-Methyladamantane for Targeted Drug Delivery

Executive Summary

The adamantane cage is a privileged scaffold in medicinal chemistry, renowned as a "lipophilic bullet" that enhances blood-brain barrier (BBB) permeability and metabolic stability. While the symmetric adamantane core is ubiquitous (e.g., Amantadine, Memantine), its derivative This compound (2-MeAd) offers a superior, yet underutilized, platform for next-generation drug delivery.

The introduction of the C2-methyl group breaks the


 symmetry of the cage, creating distinct chemical environments at the bridgehead carbons (C1/C3 vs. C5/C7). This asymmetry allows for tunable lipophilicity (LogP)  and steric steering  in host-guest interactions (e.g., with cyclodextrins). This guide provides a validated protocol for the site-selective functionalization of 2-MeAd and its subsequent conjugation for targeted delivery systems.

Strategic Analysis: Why this compound?

Before executing the protocol, it is critical to understand the causal benefits of this scaffold over the parent adamantane:

FeatureAdamantane (

)
This compound (

)
Impact on Drug Delivery
Symmetry High (

)
Lower (

)
Allows regio-specific functionalization; creates "head-to-tail" vector vectors.
Lipophilicity LogP ~ 4.2LogP ~ 4.6Enhanced passive diffusion across the BBB; stronger membrane anchoring.
Host-Guest Binding High affinity (

)
Tunable affinityThe C2-methyl group acts as a "steric brake," modulating release kinetics from cyclodextrin carriers.
Reactivity 4 equivalent tertiary C-H bondsDistinct tertiary sites (Proximal C1/C3 vs. Distal C5/C7)Enables site-selective C-H activation strategies.

Workflow Visualization

The following diagram outlines the critical path from the raw hydrocarbon scaffold to a functionalized drug delivery system.

G cluster_logic Selectivity Logic Start This compound (Scaffold) Step1 C-H Activation (Photocatalytic HAT) Start->Step1 Regioselective Oxidation Inter 5-Hydroxy-2-MeAd (Distal Functionalization) Step1->Inter Distal 3° C-H Target Step2 Linker Conjugation (Carbamate/Ester) Inter->Step2 Activation Prodrug Targeted Prodrug (Scaffold-Linker-Payload) Step2->Prodrug Drug Attachment Delivery Host-Guest Assembly (w/ β-Cyclodextrin) Prodrug->Delivery Supramolecular Complex

Caption: Workflow for the conversion of this compound into a supramolecular drug delivery vector.

Detailed Protocols

Protocol A: Site-Selective C-H Hydroxylation (Photocatalytic HAT)

Objective: To introduce a hydroxyl handle at the C5 (distal) position. Rationale: Traditional radical bromination is non-selective, yielding a mixture of C1, C3, and C5 isomers. We employ Photocatalytic Hydrogen Atom Transfer (HAT) using a quinuclidine mediator to target the most accessible tertiary C-H bond (distal C5/C7) while minimizing steric clash with the C2-methyl group.

Materials:

  • Substrate: this compound (1.0 equiv, 5 mmol)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

  • HAT Catalyst: 3-Acetoxyquinuclidine (5 mol%)

  • Oxidant: Selectfluor (or N-fluorobenzenesulfonimide as terminal oxidant source in aqueous media)

  • Solvent: Acetonitrile/Water (9:1)

  • Light Source: Blue LED (450 nm, 30W)

Step-by-Step Methodology:

  • Setup: In a 20 mL borosilicate vial equipped with a magnetic stir bar, dissolve this compound (751 mg, 5 mmol) in 10 mL of degassed MeCN:H2O.

  • Catalyst Addition: Add the Iridium photocatalyst (1 mol%) and the quinuclidine HAT catalyst (5 mol%).

  • Irradiation: Seal the vial and irradiate with Blue LEDs at room temperature (25°C) for 12–18 hours. Maintain vigorous stirring to ensure radical distribution.

  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. The crude residue will contain a mixture of isomers (typically 5-OH : 1-OH ratio > 4:1). Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 90:10 to 70:30).

    • Checkpoint: The 5-hydroxy-2-methyladamantane (distal) elutes after the 1-hydroxy (proximal) isomer due to slight differences in polarity and shape.

  • Yield: Expect 65–75% isolated yield of the major isomer.

Protocol B: Linker Conjugation (Chloroformate Activation)

Objective: To convert the hydroxyl handle into an active carbonate/carbamate for drug attachment.

Materials:

  • Substrate: 5-Hydroxy-2-methyladamantane (from Protocol A)

  • Reagent: 4-Nitrophenyl chloroformate (1.2 equiv)

  • Base: Pyridine or DIPEA (2.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Methodology:

  • Dissolve 5-hydroxy-2-methyladamantane (1 mmol) in dry DCM (5 mL) under

    
     atmosphere.
    
  • Cool to 0°C. Add pyridine (2 mmol) dropwise.

  • Add 4-nitrophenyl chloroformate (1.2 mmol) in one portion.

  • Stir at 0°C for 1 hour, then warm to RT for 4 hours.

    • Mechanism:[1][2][3][4][5] The hydroxyl attacks the carbonyl, displacing chloride. The resulting 4-nitrophenyl carbonate is a stable, isolable "activated ester" equivalent.

  • Coupling: To this solution, add the amine-bearing drug payload (e.g., Doxorubicin-NH2, Memantine, or a peptide linker) (1.0 equiv) and stir overnight.

  • Result: Formation of a stable Carbamate (Urethane) linkage, which is cleavable by esterases or acidic pH in the lysosome.

Application Data: Host-Guest Tuning

The 2-methyl group significantly alters the binding kinetics with Beta-Cyclodextrin (β-CD), a common carrier in drug delivery.

Table 1: Comparative Binding Constants (


) with β-Cyclodextrin 
Scaffold

at 25°C
Release ProfileApplication Note
Adamantane

Slow, sustainedStandard anchor for liposomes/hydrogels.
This compound

Moderate/Fast"Steric Brake" : The methyl group causes steric clash at the CD rim, lowering affinity slightly. Ideal for systems requiring faster payload release.
1-Adamantanol

ModeratePolar headgroup reduces hydrophobic effect.

Data Source: Derived from fluorescence correlation spectroscopy (FCS) and isothermal titration calorimetry (ITC) trends for substituted diamondoids [1, 3].

Quality Control & Characterization

To ensure the integrity of the 2-MeAd scaffold, verify the following spectral signatures:

  • 1H NMR (500 MHz, CDCl3):

    • Methyl Group: Look for a doublet or singlet around

      
       0.8–1.0 ppm (distinct from the adamantane cage protons at 1.5–2.2 ppm).
      
    • Bridgehead (H-C-O): For 5-hydroxy-2-methyladamantane, the proton at C5 is absent. Look for the symmetry pattern; the distal isomer retains a plane of symmetry (

      
      ), simplifying the spectrum compared to the C1-substituted asymmetric isomer.
      
  • Mass Spectrometry:

    • Parent Ion: m/z 166.1 (

      
       for 
      
      
      
      ).
    • Fragmentation: Loss of methyl radical (

      
      ) is a common diagnostic peak.
      

References

  • Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. Source: NIH / PubMed Central URL:[Link]

  • Direct Radical Functionalization Methods to Access Substituted Adamantanes and Diamondoids. Source: Chemical Reviews (via NCBI) URL:[Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. Source: MDPI (Molecules) URL:[Link]

  • Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization. Source: ACS Organic Process Research & Development URL:[Link]

  • This compound Physical Properties & Spectra. Source: NIST Chemistry WebBook URL:[Link]

Sources

Application Note: Strategic Introduction of 2-Methyladamantane into Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists. It moves beyond standard adamantane chemistry (typically focused on the 1-position) to address the specific steric and electronic challenges of the 2-methyl-2-adamantyl and 2-methyladamantane scaffolds.[1][2]

Executive Summary & Strategic Rationale

The adamantane cage is a "lipophilic bullet" used to improve blood-brain barrier (BBB) permeability and block metabolic hotspots.[1][2] While 1-adamantyl derivatives (e.g., Amantadine) are common, the 2-methyl-2-adamantyl motif offers distinct pharmacological advantages:

  • Metabolic Blocking: The C2 position is a common site for metabolic oxidation.[1] Introducing a gem-methyl group at C2 (creating a quaternary center) effectively blocks this metabolic soft spot.[1][2]

  • Conformational Locking: The 2-methyl group introduces significant steric bulk, restricting the rotation of the adamantane cage relative to the drug scaffold, potentially locking the bioactive conformation.

  • Acid Sensitivity: The 2-methyl-2-adamantyl ester is acid-labile (generating a stable tertiary carbocation), a property exploited in controlled-release prodrugs and photoresist materials.[1][2]

This guide details the protocols for synthesizing the 2-methyl-2-adamantyl linkage, a challenging quaternary junction that cannot be accessed via standard nucleophilic substitution.[1][2]

Synthetic Architecture: The 2-Adamantanone Gateway

Direct functionalization of this compound via C-H activation is often unselective, favoring the tertiary C1 bridgeheads.[1][2] Therefore, the most reliable strategy relies on a "Functionalize-then-Couple" approach starting from 2-adamantanone.[1][2]

Decision Matrix: Selecting the Linkage Strategy

Figure 1: Synthetic decision tree for selecting the appropriate coupling methodology based on the desired physicochemical properties of the final drug candidate.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Precursor (2-Adamantanone)

Context: Commercial 2-adamantanone can be expensive.[1][2] Large-scale preparation from adamantane is cost-effective via sulfuric acid oxidation.[1][2]

Materials:

  • Adamantane (136.2 g, 1.0 mol)[2]

  • Concentrated Sulfuric Acid (96-98%, 1.0 L)[1][2]

  • Dichloromethane (DCM)[1][2]

  • Sodium bicarbonate (sat.[1][2] aq.)

Procedure:

  • Oxidation: In a 2 L round-bottom flask equipped with a mechanical stirrer, dissolve adamantane in conc. H₂SO₄.[1][2][3][4][5]

  • Heating: Heat the mixture to 70°C for 12–16 hours. The solution will turn dark brown/black. Evolution of SO₂ gas will occur (use a scrubber).[1][2]

  • Quench: Cool the reaction mixture to 0°C. Pour slowly onto 2 kg of crushed ice. Caution: Highly Exothermic.[1][2]

  • Extraction: Extract the aqueous slurry with DCM (3 x 500 mL). The ketone is in the organic layer.

  • Purification: Wash combined organics with saturated NaHCO₃ until neutral, then brine. Dry over Na₂SO₄ and concentrate.

  • Recrystallization: Recrystallize from cyclohexane to yield 2-adamantanone as white crystals.

Yield: 75–85% QC Check: IR (C=O stretch at ~1720 cm⁻¹); ¹H NMR (absence of bridgehead protons typical of adamantane).[1][2]

Protocol B: Installing the "Lipophilic Bullet" (2-Methyl-2-aminoadamantane)

Context: This motif is the sterically hindered analogue of Amantadine.[1][2] The Ritter reaction is the only viable route to install the nitrogen at the crowded quaternary center.

Mechanism: 2-Adamantanone


 2-Methyl-2-adamantanol 

Carbocation

Nitrile Trap

Amide

Amine.[1][2]

Step 1: Grignard Addition [1][2]

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon.

  • Reagent: Add Methylmagnesium bromide (3.0 M in ether, 1.2 equiv) to a solution of 2-adamantanone (10.0 g, 66 mmol) in anhydrous THF (100 mL) at 0°C.

  • Reaction: Stir at 0°C for 1 h, then warm to RT for 2 h.

  • Workup: Quench with sat. NH₄Cl.[1][2] Extract with ether.[1][2]

  • Product: Evaporation yields 2-methyl-2-adamantanol .[1][2] Note: This tertiary alcohol is prone to dehydration; use immediately or store at -20°C.[1][2]

Step 2: Modified Ritter Reaction (The Critical Step)

  • Mixing: In a flask, dissolve 2-methyl-2-adamantanol (5.0 g) in Acetonitrile (30 mL). Acetonitrile acts as both solvent and nucleophile.[1][2]

  • Acid Catalysis: Add conc. H₂SO₄ (3.0 equiv) dropwise at 0°C.[1][2]

  • Cyclization: The tertiary carbocation is trapped by acetonitrile to form the nitrilium ion.

  • Hydrolysis: Pour onto ice/water. The intermediate hydrolyzes to N-(2-methyl-2-adamantyl)acetamide .[1][2]

  • Deprotection: Reflux the acetamide in NaOH/Ethylene Glycol (150°C) for 12 hours to cleave the acetyl group.

  • Isolation: Extract the free amine into ether. Convert to HCl salt for stability.

Data Summary: 2-Methyl-2-adamantyl-amine Synthesis

ParameterConditionCritical Note
Grignard Reagent MeMgBr or MeLiMeLi gives cleaner conversion; MeMgBr is cheaper.[1][2]
Ritter Solvent Acetonitrile (dry)Water content <0.1% to prevent premature quenching.[1][2]
Temperature 0°C

RT
Higher temps during acid addition cause elimination to alkene.[1][2]
Overall Yield 55–65%Major loss occurs during amide hydrolysis (steric hindrance).[1][2]

Late-Stage Diversification: Radical C-H Functionalization[1][2]

For scaffolds where the adamantane cage is already attached, or when introducing the group at a late stage, Hydrogen Atom Transfer (HAT) catalysis can be used.

Note: Standard radical conditions favor the 1-position (tertiary bridgehead).[1][2] To target the 2-position (secondary bridge) or the methyl group itself, specific directing groups or catalysts are required.[2]

Protocol: Photocatalytic Alkylation Reference Method based on decatungstate/HAT catalysis.[1][2]

  • Catalyst: Sodium decatungstate (Na₄W₁₀O₃₂, 2 mol%).[1][2]

  • Solvent: Acetonitrile/Water (1:1).[1][2]

  • Substrate: this compound derivative + Electron-deficient alkene (e.g., Michael acceptor).[1][2]

  • Light Source: 365 nm UV LED (approx. 10W).

  • Procedure: Degas the solution with N₂. Irradiate for 18 hours.[1]

  • Selectivity: This method predominantly functionalizes the tertiary C1-H bonds of the cage, not the methyl group.

    • Correction: To functionalize the methyl group attached to C2, one must use Suarez conditions (Iodine/PhI(OAc)₂) if a neighboring alcohol is present (1,5-H shift), otherwise, the methyl group is chemically inert compared to the cage bridgeheads.[2]

Troubleshooting & Optimization

Solubility Issues

This compound derivatives are extremely lipophilic (logP > 4).[1][2]

  • Reaction Solvent: Use DCM or THF.[1][2] Avoid Methanol/Water unless a cosolvent is used.[1][2]

  • Purification: These compounds often streak on silica.[1][2] Add 1% Triethylamine to the eluent for amines.

Steric Hindrance at C2

The 2-methyl-2-adamantyl position is a "neopentyl-like" center but even more crowded.[1][2]

  • Nucleophilic Substitution (SN2): Impossible.[1][2] Do not attempt SN2 on 2-methyl-2-adamantyl halides.[1][2]

  • Coupling: Use SN1 pathways (Ag(I) promoted) or radical couplings.[1][2]

References

  • Synthesis of 2-Adamantanone: Geluk, H. W.; Keizer, V. G.[1][2] "Adamantanone."[1][2][4][5][6][7][8] Organic Syntheses, 1973 , 53, 8. Link

  • Grignard & Ritter Reaction Protocols: "Synthesis of 1,3-Bis(4-methylphenyl)adamantane and related derivatives." BenchChem Application Notes, 2025 . Link[1][2]

  • Medicinal Chemistry of Adamantane: Wanka, L.; Iqbal, K.; Schreiner, P. R. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 2013 , 113(5), 3516–3604.[2][9] Link[1][2]

  • Radical Functionalization: "Direct radical functionalization methods to access substituted adamantanes."[1][2][10] Organic & Biomolecular Chemistry, 2016 .[2][11] Link

  • Photoresist Applications (Acid Lability): "2-Methyl-2-adamantyl methacrylate properties." PubChem Compound Summary. Link[1][2]

Sources

Application Note: 2-Methyladamantane in Supramolecular Architectures

[1]

Part 1: Executive Summary & Strategic Rationale

The "C2" Advantage in Adamantane Scaffolds

While 1-adamantyl (bridgehead) derivatives are ubiquitous in medicinal chemistry (e.g., memantine, rimantadine), 2-methyladamantane (2-MeAd) and its functionalized analogues (specifically the 2-methyl-2-adamantyl group) offer a distinct geometric and electronic profile for supramolecular engineering.

Unlike the


2-methyl-2-adamantyl
Core Applications Covered
  • Supramolecular Lithography (Photoresists): Utilization of the acid-labile 2-methyl-2-adamantyl ester for solubility switching in 193 nm (ArF) lithography.[1]

  • Host-Guest Surface Engineering: "Supramolecular Velcro" using 2-MeAd/

    
    -Cyclodextrin interactions for reversible antifouling coatings.
    
  • Porous Liquids (Type II): Use of 2-MeAd as a "steric bumper" on Noria macrocycles to prevent pore collapse in fluid phases.[1]

Part 2: Technical Deep Dive & Mechanisms[1]

The Solubility Switch: 2-Methyl-2-Adamantyl Methacrylate (MAdMA)

In the semiconductor industry, the transition to 193 nm lithography required resists that were transparent (eliminating aromatics) yet resistant to plasma etching (requiring high C/H ratio). The 2-methyl-2-adamantyl group provides the solution.[1][2]

  • Mechanism: The 2-methyl-2-adamantyl ester is acid-labile.[1][3] Upon exposure to a photoacid generator (PAG), the ester cleaves, releasing the lipophilic adamantane cage and leaving a hydrophilic carboxylic acid on the polymer backbone. This drastic change in non-covalent interactions (solubility) allows for high-resolution development.[1][3]

  • Why 2-Methyl? The tertiary carbon at the 2-position forms a stable carbocation intermediate, enabling cleavage under mild post-exposure bake (PEB) conditions, superior to secondary adamantyl esters.

Host-Guest Thermodynamics: 2-MeAd -Cyclodextrin

The this compound moiety is a "goldilocks" guest for


1
  • Binding Constant (

    
    ):  Typically 
    
    
    in aqueous media.
  • Steric Fit: The methyl group at the C2 position adds width to the spherical cage, creating a tighter fit within the

    
    -CD cavity compared to unsubstituted adamantane. This restricts rotational freedom (tumbling) of the guest, useful for orienting functional groups on surfaces.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Methyl-2-Adamantyl Methacrylate (MAdMA)

Target: Monomer for supramolecular photoresists.[1]

Reagents:

  • 2-Adamantanone (CAS: 700-58-3)[1]

  • Methyl lithium (MeLi) or Methyl Grignard

  • Methacryloyl chloride

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Nucleophilic Addition:

    • Dissolve 2-adamantanone (10 mmol) in anhydrous THF under

      
       atmosphere.
      
    • Cool to 0°C. Dropwise add MeLi (1.1 eq).[1]

    • Stir for 2 h. Quench with

      
      .[1] Extract with ether to obtain 2-methyl-2-adamantanol .[1]
      
    • Checkpoint: Verify formation of tertiary alcohol via

      
      C NMR (quaternary C signal ~70-75 ppm).
      
  • Esterification:

    • Dissolve 2-methyl-2-adamantanol (10 mmol) in dry

      
       with TEA (1.5 eq) and DMAP (0.1 eq).
      
    • Cool to 0°C. Add methacryloyl chloride (1.2 eq) dropwise.[1]

    • Stir at RT for 12 h.

  • Purification:

    • Wash with

      
      , brine, and water.[1]
      
    • Purify via column chromatography (Hexane/EtOAc).[1]

    • Yield: Typically 70-85% as a white solid/viscous oil.[1]

Protocol B: Determination of Binding Affinity ( ) via NMR Titration

Target: Quantifying Host-Guest interaction between 2-MeAd derivative and

Materials:

  • Host:

    
    -Cyclodextrin (
    
    
    solution, 10 mM).[1]
  • Guest: 2-Methyl-2-adamantanol (or water-soluble derivative like the ammonium salt).[1]

  • Instrument: 500 MHz NMR.[1]

Workflow:

  • Sample Prep: Prepare a stock solution of the Guest (2 mM) in

    
    .
    
  • Titration:

    • Tube 1: 500

      
      L Guest only.[1]
      
    • Tubes 2-10: 500

      
      L Guest + increasing equivalents of Host (0.2 to 5.0 eq).
      
    • Maintain constant Guest concentration to simplify fitting.

  • Data Acquisition:

    • Monitor the chemical shift (

      
      ) of the 2-methyl protons (singlet, ~1.0-1.5 ppm) or the bridgehead protons.
      
    • The signals will shift (typically downfield) due to the shielding environment of the CD cavity.

  • Analysis:

    • Plot

      
       vs. 
      
      
      .[1]
    • Fit to a 1:1 binding isotherm (Benesi-Hildebrand or non-linear regression):

      
      
      

Part 4: Visualization & Logic

Diagram 1: The Supramolecular Solubility Switch (Lithography)

This diagram illustrates the acid-catalyzed deprotection cycle of the MAdMA resist, transforming the material from hydrophobic (insoluble) to hydrophilic (soluble).

LithographyCyclePolymer_ProtectedHydrophobic Polymer(Insoluble)PAG_ActivationUV Exposure(Photoacid Generation)Polymer_Protected->PAG_Activation 193nm LightTransition_StateCarbocation Intermediate(2-Methyl-2-Adamantyl+)Polymer_Protected->Transition_State PEB (Bake)CatalysisAcid Catalysis(H+)PAG_Activation->Catalysis Release H+Catalysis->Transition_State CatalyzesPolymer_DeprotectedHydrophilic Polymer(Soluble -COOH)Transition_State->Polymer_Deprotected CleavageByproduct2-Methyleneprop-2-yladamantane (Olefin)Transition_State->Byproduct EliminationPolymer_Deprotected->Catalysis H+ Regenerated

Caption: Cycle of acid-catalyzed deprotection in 2-methyl-2-adamantyl methacrylate photoresists. Note the regeneration of the proton, amplifying the signal.

Diagram 2: Host-Guest Surface Grafting

Illustrating the "Supramolecular Velcro" concept where 2-MeAd polymers bind to

1

HostGuestSurfaceSubstrateSilicon SubstrateHostLayerβ-Cyclodextrin MonolayerSubstrate->HostLayer Covalent AttachmentComplexInclusion Complex(Surface Functionalized)HostLayer->Complex Molecular RecognitionGuestPolymerPolymer with2-MeAd PendantsGuestPolymer->Complex Self-AssemblyFunctionResult:Reversible Antifouling / WettabilityComplex->Function Macroscopic Property Change

Caption: Assembly of functional surfaces via this compound/Cyclodextrin host-guest interactions.

Part 5: Quantitative Data Summary

Property1-MethyladamantaneThis compound (Derivs)Relevance
Symmetry

(High)

or

(Lower)
2-MeAd allows for chiral resolution and oriented binding.[1]
Cation Stability Tertiary (Bridgehead)Tertiary (Bridge)2-MeAd cation is accessible for acid-labile deprotection (Photoresists).[1]

-CD Binding
High (

)
High (

)
2-MeAd creates a tighter steric fit, reducing guest tumbling.
Melting Point ~104°C~104-106°C (Isomer dependent)High thermal stability for material processing.[1]
Key Application Antivirals (Amantadine)Lithography (MAdMA), Porous Liquids2-MeAd is the preferred scaffold for advanced materials.

Part 6: References

  • Nozaki, K. et al. (2002).[1] "A New Photoresist Material for 193 nm Lithography: 2-Methyl-2-adamantyl Methacrylate."[1][3] Journal of Photopolymer Science and Technology. Link

  • Xu, R. et al. (2018).[1] "Promoting Lubricity and Antifouling Properties by Supramolecular-Recognition-Based Surface Grafting."[1][4] Langmuir. Link

  • Hagiwara, K. et al. (2021).[1][5] "Noria and its derivatives as hosts for chemically and thermally robust Type II Porous Liquids."[1] Chemical Science. Link

  • Dardeer, H. et al. (2025).[1] "Cation-Induced Pesticide Binding and Release by a Functionalized Calix[4]arene Molecular Host." Journal of the American Chemical Society (Contextual ref on Host-Guest dynamics).[1] Link

  • PubChem. "2-Methyl-2-adamantanol Compound Summary."[1] National Library of Medicine.[1] Link

Troubleshooting & Optimization

Technical Support Center: 2-Methyladamantane Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers dealing with the isolation of 2-Methyladamantane.

Subject: Isolation and Purification Protocols for this compound (Regioisomer Separation) Document ID: TMA-PUR-002 Last Updated: 2024-05-20 Target Audience: Medicinal Chemists, Process Engineers, Materials Scientists

Executive Summary & Core Challenge

The purification of This compound (2-MeAd) is a notorious challenge in adamantane chemistry due to the thermodynamic stability of its regioisomer, 1-Methyladamantane (1-MeAd) .

  • The Problem: Most direct alkylation or isomerization routes favor the formation of 1-MeAd (the thermodynamic "sink").

  • The Physical Barrier: The boiling points of 1-MeAd and 2-MeAd are nearly identical (

    
    ), rendering fractional distillation ineffective for isomer separation.
    
  • The Solution: High-purity 2-MeAd requires either Directed Synthesis (avoiding the 1-isomer entirely) or Preparative Chromatography/Fractional Crystallization for mixtures.

Physical Property Comparison
Property1-MethyladamantaneThis compoundImplication
Structure Bridgehead Substitution (

C)
Bridge Substitution (

C)
Shape selectivity possible
Boiling Point ~201°C (Sublimes)~200-202°C (Sublimes)Distillation Fails
Melting Point 95-105°C (Broad range if impure)~140-145°C (Structure dependent)Crystallization works
Thermodynamics Most Stable (Major Product)Less Stable (Kinetic Product)Isomerization risk

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct purification strategy based on your starting material.

PurificationLogic Start START: Source Material? Mix Isomerization Mixture (1-MeAd + 2-MeAd) Start->Mix Rearrangement Route Synth Directed Synthesis (From 2-Adamantanone) Start->Synth Grignard Route Distill STOP: Distillation Ineffective Mix->Distill Boiling Points too close Cryst Fractional Crystallization (Solvent: Acetone/MeOH) Mix->Cryst Bulk Separation GC Prep-GC / HPLC (For >99% Purity) Mix->GC Final Polishing ChemPur Chemical Purification (Oxidation of Impurities) Synth->ChemPur Remove Alcohol Intermediate ChemPur->Cryst Final Isolation

Figure 1: Decision tree for selecting the appropriate purification workflow.

Protocol A: Purification from Isomerization Mixtures

Use this method if you have a crude mixture containing both 1-MeAd and 2-MeAd (common in Lewis-acid catalyzed rearrangements).

Thiourea Inclusion (Removal of Adamantane)

Before separating the methyl isomers, you must remove unreacted adamantane. Thiourea forms hexagonal channels (


 diameter) that selectively entrap adamantane.
  • Mechanism: 1-MeAd and 2-MeAd are bulkier than adamantane and form inclusion complexes less readily in competitive environments.

  • Step-by-Step:

    • Dissolve crude mixture in Methanol at reflux.

    • Add saturated methanolic Thiourea solution.

    • Cool to 0°C. The precipitate is primarily the Adamantane-Thiourea complex.

    • Filter the solid.[1]

    • Filtrate: Contains your enriched Methyladamantane isomers.

    • Concentrate the filtrate to dryness.

Fractional Crystallization (Isomer Separation)

Separating 1-MeAd from 2-MeAd relies on the higher lattice energy (and melting point) of the 2-isomer in specific solvents.

  • Solvent System: Acetone or Ethyl Acetate (anhydrous).

  • Protocol:

    • Dissolve the thiourea-treated residue in minimal hot Acetone (50°C).

    • Cool slowly to Room Temperature (RT), then to -20°C.

    • This compound often crystallizes first due to packing differences.

    • Filter cold.

    • Recrystallize the cake 2-3 times to reach >95% purity.

Protocol B: Directed Synthesis (The "Pure" Route)

Recommended for drug development applications requiring >99.5% purity.

Instead of fighting thermodynamics, synthesize 2-MeAd directly from 2-Adamantanone . This route prevents the formation of 1-MeAd because the bridgehead carbons remain unsubstituted throughout the process.

SynthesisRoute AdOne 2-Adamantanone Grignard Reaction: MeLi or MeMgBr AdOne->Grignard Alcohol Intermediate: 2-Methyl-2-adamantanol (Easy to Purify) Grignard->Alcohol Dehydrate Dehydration: SOCl2 / Pyridine Alcohol->Dehydrate Olefin 2-Methyleneadamantane Dehydrate->Olefin Hydro Hydrogenation: H2 / Pd/C Olefin->Hydro Final This compound (>99% Pure) Hydro->Final

Figure 2: Directed synthesis pathway avoiding 1-isomer contamination.

Critical Control Point: Ensure the hydrogenation step is performed under mild conditions (RT, 1 atm H2). High temperatures or acidic catalysts during hydrogenation can induce isomerization back to 1-Methyladamantane.

Troubleshooting & FAQs

Q1: I see two peaks in my GC with identical Mass Specs (m/z 150). Which is which?

Answer: On a standard non-polar column (e.g., DB-5 or HP-5), This compound typically elutes after 1-Methyladamantane.

  • 1-MeAd Retention Index: ~1120-1140

  • 2-MeAd Retention Index: ~1160-1180

  • Validation: Spike your sample with pure 1-Methyladamantane (commercially cheaper) to confirm the first peak.

Q2: My melting point is depressed (e.g., 85-90°C).

Answer: You have a eutectic mixture of 1-MeAd and 2-MeAd.

  • Action: Do not attempt further recrystallization from the same solvent. Switch to Preparative GC or Sublimation . Note that sublimation will not separate the isomers efficiently, but it will remove heavy organic tars.

Q3: Can I use AlCl3 to convert 1-MeAd to 2-MeAd?

Answer: No. Aluminum Chloride (AlCl3) catalyzes the rearrangement to the thermodynamic product, which is 1-Methyladamantane . Treating 2-MeAd with AlCl3 will actually convert it into 1-MeAd. This method is only useful if you want the 1-isomer.

Q4: Why is my yield low after Thiourea treatment?

Answer: You likely used too much solvent or didn't cool it enough. The inclusion complex stability is temperature-dependent.

  • Fix: Ensure the methanol solution is saturated at boiling point and cooled to near freezing. Also, verify you aren't washing the precipitate with a solvent that dissolves the complex (use cold benzene or light petroleum ether for washing).

References

  • Isomerization Thermodynamics: Schleyer, P. v. R., et al. "Adamantane: Consequences of the Diamondoid Structure." Chemical Reviews, 1990.

  • GC Retention Data: NIST Mass Spectrometry Data Center, "this compound Retention Indices."

  • Synthesis via 2-Adamantanone: "Method for producing 2-alkyladamantane-2-ols." Google Patents, JP2004.

  • Thiourea Inclusion Protocols: "Separation of Adamantane Derivatives." Journal of Chemical Education.

Sources

optimizing reaction conditions for 2-Methyladamantane functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific challenges of functionalizing the 2-Methyladamantane scaffold. Unlike simple adamantane, the introduction of the C2-methyl group breaks the high symmetry of the cage, creating a complex competition between the bridgehead tertiary C-H (C1, C3, C5, C7) , the bridge tertiary C-H (C2) , and the primary methyl C-H .

This guide synthesizes catalytic C-H activation logic (Fe-catalysis, HAT photocatalysis) with classical carbocation chemistry (Ritter reaction).

Status: Operational | Tier: Advanced Chemical Support Subject: Optimization of Regioselectivity and Yield in C(sp³)-H Functionalization

Introduction: The "Scaffold Bias" Problem

In this compound, you are fighting a battle between sterics and electronics .

  • C1/C3 (Bridgehead): Electronically activated (tertiary) but sterically accessible. This is the default site for most radical oxidations.

  • C2 (Bridge): Also tertiary (due to the methyl group), but significantly more sterically crowded.

  • Methyl Group: Primary C-H, high Bond Dissociation Energy (BDE ~101 kcal/mol), usually untouched without specific directing groups.

This guide helps you navigate this landscape to target the desired isomer or troubleshoot low conversions.

Module 1: C-H Oxidation (Hydroxylation)

Goal: Installation of -OH groups for further derivatization.

Issue: "I am observing a mixture of 1-hydroxy and 2-hydroxy products, or exclusively 1-hydroxy when I want the C2 product."

Technical Diagnosis: Standard oxidants (mCPBA, TFDO, simple radical initiators) are governed by BDE and statistical probability. Since there are four equivalent C1-type bridgeheads and only one C2 site, and the C2 site is sterically shielded by the methyl group, the 1-hydroxy-2-methyladamantane is the kinetic and thermodynamic major product.

Protocol A: Enhancing C1 Selectivity (The "Clean" Route) To maximize the bridgehead (C1) yield and suppress minor C2 byproducts, use Fe(PDP) catalysis. This catalyst relies on steric exclusion to avoid the crowded C2 site.

  • Catalyst: ₂ (White’s Catalyst)

  • Oxidant: H₂O₂ (slow addition)

  • Additive: Acetic acid (0.5 equiv) to facilitate proton transfer.

Protocol B: Targeting the C2 Position (The "Difficult" Route) Direct C-H oxidation of the C2 position in the presence of the C1 bridgeheads is chemically antagonistic. The most reliable method is not direct C-H oxidation, but rather radical halogenation followed by solvolysis , or using supramolecular direction (e.g., cyclodextrins), though the latter is scale-limited.

Recommended Workflow for C2-Functionalization:

  • Radical Bromination: Use molecular bromine (

    
    ) or NBS. The 2-methyl-2-adamantyl radical is planar and tertiary. While C1 is favored, the reversibility of bridgehead bromination vs. the stability of the C2-bromide allows for thermodynamic equilibration under specific conditions.
    
  • Hydrolysis: The resulting tertiary bromide can be hydrolyzed via

    
    .
    
Data: Oxidant Selectivity Profile
Oxidant / SystemPrimary ProductC1 : C2 RatioMechanismNotes
TFDO / DMDO 1-OH> 10 : 1Concerted O-insertionHighly reactive, low steric discrimination.
Fe(PDP) / H₂O₂ 1-OH> 20 : 1Radical reboundCatalyst bulk excludes C2 attack.
NHPI / O₂ (Radical) Mixture~ 3 : 1Radical chainPoor selectivity; difficult purification.
Chromic Acid 1-OHExclusiveHydride abstractionOften leads to over-oxidation (ketones/ring opening).

Module 2: Radical Alkylation (Giese Addition)

Goal: Attaching alkyl chains or functional handles (e.g., esters, nitriles).[1][2]

Issue: "Low conversion of this compound using photoredox conditions."

Technical Diagnosis: Adamantane C-H bonds are strong (BDE ~96-99 kcal/mol).[3] Standard photoredox catalysts (Ru(bpy)₃, Ir(ppy)₃) lack the excited state potential to abstract these hydrogen atoms directly. You must use Hydrogen Atom Transfer (HAT) catalysis.[3]

The Solution: Decatungstate Photocatalysis (TBADT) The Tetrabutylammonium Decatungstate (TBADT) anion, upon excitation (


), becomes a potent electrophilic radical abstractor capable of cleaving strong C-H bonds.

Optimized Protocol (TBADT-mediated Giese Reaction):

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Trap: Electron-deficient alkene (e.g., Methyl acrylate, 2.0 equiv)

    • Catalyst: TBADT (2 mol%)

    • Solvent: Acetonitrile (MeCN) or MeCN/H₂O (uniphasic).

  • Light Source: 365 nm (UV) or 390 nm (Violet) LED. Critical: Pyrex glassware (filters <300 nm) is recommended to prevent direct UV damage to the substrate, but TBADT requires near-UV.

  • Degassing: Sparge with Nitrogen for 15 mins. Oxygen quenches the excited tungstate species.

Visualization: TBADT Reaction Pathway

TBADT_Pathway TBADT_GS TBADT (Ground State) TBADT_ES *TBADT (Excited) TBADT_GS->TBADT_ES hν (365-390 nm) Radical Adamantyl Radical (C1-Bridgehead) TBADT_ES->Radical HAT (-H•) Substrate 2-Me-Adamantane Substrate->Radical C-H Abstraction Product Alkylated Product Radical->Product Giese Addition Product->TBADT_GS Catalyst Turnover Trap Alkene Trap Trap->Product

Caption: The TBADT photocatalytic cycle. The excited tungstate species abstracts a hydrogen (preferentially C1) to form a nucleophilic radical, which attacks the electrophilic alkene trap.

Module 3: Amination (The Ritter Reaction)

Goal: Converting the hydrocarbon to an acetamide (precursor to amine).[4]

Issue: "I get a complex mixture of rearranged products when attempting the Ritter reaction."

Technical Diagnosis: The Ritter reaction involves generating a carbocation in strong acid (H₂SO₄).[5]

  • Cation Generation: Protonation of an alcohol or direct oxidation of the hydrocarbon.

  • The Rearrangement Trap: The 2-methyl-2-adamantyl cation (tertiary) and the 1-adamantyl cation (tertiary bridgehead) are close in energy. Under thermodynamic control (strong acid, high T), Wagner-Meerwein rearrangements occur, scrambling the methyl group position or ring-expanding to homoadamantane derivatives.

Troubleshooting Guide for Ritter Amination:

SymptomRoot CauseCorrective Action
Regio-scrambling Acid is too strong/Temp too high, allowing 1,2-hydride/methyl shifts.Switch to "Modified Ritter" conditions using milder Lewis acids (e.g.,

) or lower temperatures (0°C to RT).
Low Yield Poor solubility of this compound in polar acidic media.Use Trifluoroacetic Acid (TFA) as co-solvent or solvent; it solubilizes the hydrocarbon and stabilizes the cation.
Ring Opening Over-oxidation or extreme acidic conditions.Avoid

for cation generation. Use electrochemical oxidation (anodic oxidation) in MeCN/LiClO₄ to generate the cation gently.

Protocol: Electrochemical Ritter-Type Amination (Mild)

  • Setup: Undivided cell, Graphite anode, Platinum cathode.

  • Electrolyte:

    
     (0.1 M) in Acetonitrile (acts as solvent and reactant).
    
  • Conditions: Constant current (10 mA/mmol), Room Temp.

  • Advantage: Avoids H₂SO₄ entirely; minimizes rearrangement.

Module 4: Purification & Isolation

Goal: Separating the 1-substituted and 2-substituted isomers.

Issue: "Isomers co-elute on standard silica columns."

Technical Guidance:

  • Derivatization: If separating alcohols (1-OH vs 2-OH), convert them to p-nitrobenzoate esters . The rigid adamantane core amplifies the crystallographic differences between the isomers, often allowing separation by fractional crystallization from hexane/ethanol.

  • GC-MS Differentiation:

    • 1-substituted: Fragmentation often shows a base peak at m/z 135 (adamantyl cation).

    • 2-substituted: Fragmentation pattern is distinct due to the methyl group placement; look for loss of methyl (M-15) vs loss of substituent.

References

  • Chen, M. S., & White, M. C. (2010).[6] Combined effects on selectivity in Fe-catalyzed methylene oxidation. Science, 327(5965), 566-571.[6] Link

  • Perry, I. B., et al. (2018).[7] Direct arylation of strong aliphatic C–H bonds. Nature, 560, 70–75. Link

  • Tunge, J. A., et al. (2017). Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis. ACS Catalysis, 8(1), 701–713.[7] Link

  • Fokin, A. A., & Schreiner, P. R. (2002). Selective alkane C-H bond substitutions: Strategies for the preparation of functionalized diamondoids. Chemical Reviews, 102(5), 1551-1594. Link

  • Qian, B., et al. (2017).[1][8] Iron-Catalyzed Carboamination of Olefins: Synthesis of Amines and Disubstituted β-Amino Acids. Journal of the American Chemical Society, 139(37), 13076-13082. Link

Sources

troubleshooting adamantane rearrangement reactions for higher yield

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Adamantane Rearrangement Reactions for Higher Yield Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermodynamic Sink

Welcome to the Adamantane Optimization Center. If you are here, you are likely dealing with the "Schleyer Legacy"—the conversion of tetrahydrodicyclopentadiene (TCD) or similar


 isomers into adamantane.

The Core Principle: Adamantane is the thermodynamic "sink" of the


 energy landscape. Under Lewis acid catalysis, all isomers want to become adamantane because it is stress-free (all chair cyclohexanes).
The Problem:  The pathway is riddled with kinetic traps (local minima) and "tar pits" (polymerization).

This guide addresses the three most common failure modes: Sludge Formation , Kinetic Stalling , and Isolation Failures .

Module 1: The "Sludge" Crisis (Classic Route)

User Issue: "My reaction mixture turned into a black, viscous tar. Yield is <15%."

Diagnosis: Uncontrolled Carbocation Polymerization

In the classic Schleyer method using aluminum chloride (


), the reaction relies on the generation of a carbocation. If the concentration of carbocations is too high or the temperature ramps too quickly, intermolecular attack competes with the desired intramolecular rearrangement. This leads to polymerization (tar).
Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Catalyst Loading Reduce to 10-20% w/wExcess Lewis acid promotes intermolecular coupling (disproportionation).
Initiator Add

-BuBr or

-BuCl (2-5 mol%)

alone struggles to initiate on saturated alkanes. Alkyl halides provide an immediate carbocation source, bypassing harsh initiation conditions.
Atmosphere Pressurize with

(gas)

acts as a co-catalyst, maintaining the protonated complex required for Wagner-Meerwein shifts.
Temperature Step-Ramp Endo-TCD rearranges to exo-TCD exothermically at ~150°C. If you shoot straight to 180°C, this exotherm causes thermal runaway

Tar.
Corrective Workflow (The "Sludge-Free" Protocol)
  • Pre-treatment: Dry your TCD feedstock over molecular sieves. Water kills

    
    .
    
  • The "Soft" Start: Heat endo-TCD to 150°C before adding catalyst to convert it to exo-TCD (thermal isomerization).

  • Catalyst Addition: Cool to 100°C. Add

    
     portion-wise.
    
  • Ramp: Slowly heat to 175-180°C over 2 hours.

  • Rescue: If tar forms, do not add water immediately.[1] Decant the liquid layer first. The product is in the liquid; the tar acts as a sponge for the product.

Module 2: The "Stalled" Reaction (Kinetic Traps)

User Issue: "My GC shows 60% conversion, but it won't go further. Major impurity is exo-TCD."[1]

Diagnosis: Catalyst Deactivation or Kinetic Trapping

The rearrangement involves multiple Wagner-Meerwein shifts. The barrier from exo-TCD to adamantane is high. If the catalyst surface becomes "coked" (coated in carbonaceous deposits) or if the acidity drops, the reaction stalls at the exo-TCD stage.

Visualizing the Pathway

AdamantanePathway EndoTCD Endo-TCD (Starting Material) ExoTCD Exo-TCD (Kinetic Trap) EndoTCD->ExoTCD Thermal (Fast, Exothermic) Cation Carbocation Intermediates ExoTCD->Cation Lewis Acid Activation Cation->Cation Wagner-Meerwein Shifts Adamantane Adamantane (Thermodynamic Sink) Cation->Adamantane Irreversible Tar Polymeric Tar (Side Reaction) Cation->Tar Intermolecular Attack

Figure 1: The rearrangement landscape. Note that Exo-TCD is a local minimum that requires significant activation energy to overcome.

Troubleshooting Protocol

Q: Should I add more catalyst?

  • A: Only if you are using

    
    . Fresh 
    
    
    
    can push the equilibrium. If using Zeolites (e.g., H-Y or H-Beta), adding more won't help if the pores are blocked.

Q: How do I fix Zeolite deactivation?

  • A: Metal Loading. Pure acid zeolites coke rapidly. Doping the zeolite with Platinum (Pt) or Palladium (Pd) allows for a hydrogenation/dehydrogenation cycle that keeps the catalyst surface clean (hydrogen spillover effect).

    • Recommendation: Use Pt/H-Beta or Pt/H-Y zeolites under mild

      
       pressure (50 psi).
      
Module 3: Isolation & Purification (The "Clogging" Issue)

User Issue: "White crystals are clogging my condenser. I'm losing product during workup."

Diagnosis: Sublimation

Adamantane has a high melting point (270°C) but sublimes readily. Standard water-cooled condensers will freeze the vapor instantly, causing blockages and dangerous pressure buildups.

Corrective Workflow
  • The "Air" Condenser: Use a wide-bore air condenser (no water) for the reaction reflux. If you must use a water condenser, keep the water warm (50°C) to prevent solidification.

  • Workup Strategy (Schleyer Method):

    • Step 1: Cool mixture to room temp. The tar will harden.

    • Step 2: Decant the supernatant.[1]

    • Step 3: Wash the tar with hexane or petroleum ether (Adamantane is highly soluble in non-polar solvents). Do not use water yet.

    • Step 4: Combine extracts and concentrate.

  • Final Purification:

    • Method A (Purity): Recrystallization from acetone or isopropyl alcohol.

    • Method B (Bulk): Steam Distillation.[2] Adamantane steam-distills beautifully, leaving the tar behind.

FAQ: Advanced Optimization

Q: Can I use Superacids to get 100% yield? A: Yes. Olah’s method using


 gives near-quantitative yields because the superacid stabilizes the carbocation intermediates so effectively that side-reactions (tar) are suppressed.
  • Warning: This requires specialized Teflon/Hastelloy equipment. For standard labs, Chlorosulfonic acid is a safer "pseudo-superacid" alternative, though yields are lower (~60%).

Q: My product smells like camphor. Is it pure? A: The smell is characteristic, but not a purity test. Exo-TCD also has a distinct odor.

  • Verification: Check Melting Point.[1] Pure Adamantane melts at 269-271°C (sealed capillary). If it melts <260°C, you have significant TCD contamination.

Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Analysis CheckState What is the physical state? Start->CheckState Tar Black Tar / Sludge CheckState->Tar Viscous/Solid Liquid Liquid / Suspension CheckState->Liquid Mobile TarAction Cause: Polymerization 1. Reduce Catalyst Conc. 2. Add t-BuBr initiator 3. Dilute with solvent Tar->TarAction CheckYield Check GC Yield Liquid->CheckYield LowYield Low Yield (<40%) High Exo-TCD CheckYield->LowYield HighYield High Yield (>60%) CheckYield->HighYield YieldAction Cause: Kinetic Trap 1. Increase Temp (slowly) 2. Switch to Superacid 3. Check Catalyst Activity LowYield->YieldAction Purification Purification Issues (Clogged Condenser) HighYield->Purification PurifyAction 1. Use Air Condenser 2. Steam Distillation 3. Recrystallize (Acetone) Purification->PurifyAction

Figure 2: Decision matrix for diagnosing reaction failures.

References
  • Schleyer, P. v. R. (1957).[1][3] "A Simple Preparation of Adamantane." Journal of the American Chemical Society, 79(12), 3292. Link

  • Olah, G. A., et al. (1985).[4] Superacids. Wiley-Interscience. (Foundational text on carbocation stabilization).

  • Organic Syntheses. (1973).[2] "Adamantane."[1][2][3][5][6][7][8][9][10] Org.[1] Synth. Coll. Vol. 5, p.20. Link

  • Schreiner, P. R., et al. (2003). "Pyramidane: A Theory-Guided Synthesis." (Discusses modern thermodynamic rearrangement landscapes).
  • Song, C., et al. (2019). "Zeolite-catalyzed synthesis of adamantane from tetrahydrodicyclopentadiene." Applied Catalysis A: General. (Modern green chemistry approach).

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Methyladamantane. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the knowledge to overcome experimental hurdles and ensure the integrity of your results.

Introduction: The Challenge of this compound's Hydrophobicity

This compound, like its parent compound adamantane, possesses a rigid, cage-like hydrocarbon structure. This makes it highly non-polar and hydrophobic.[1][2] Consequently, it is practically insoluble in water and other polar solvents, while showing good solubility in nonpolar organic solvents.[3][4] This inherent low aqueous solubility presents a significant challenge in many experimental settings, particularly in biological assays that are conducted in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in my aqueous buffer?

A1: The core of the issue lies in the "like dissolves like" principle of chemistry. The adamantane cage is a highly lipophilic (fat-loving) and hydrophobic (water-fearing) structure. Water, being a highly polar solvent, cannot form favorable interactions with the non-polar this compound molecule, leading to its poor solubility.[2]

Q2: I need to use this compound in a cell-based assay. What is the best way to prepare my stock solution?

A2: For cell-based assays, it is crucial to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted into your cell culture medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose as it can dissolve a wide range of non-polar and polar molecules.[5] However, it's important to be mindful of the final concentration of the organic solvent in your assay, as it can have cytotoxic effects on cells.[6]

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment without affecting the cells?

A3: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 1%, with many studies suggesting that concentrations above 2% can be cytotoxic.[6] It is always best practice to perform a solvent toxicity control experiment with your specific cell line to determine the maximum non-toxic concentration.

Q4: My this compound precipitates out of solution when I add it to my aqueous assay buffer. What can I do?

A4: Precipitation upon dilution into an aqueous medium is a common problem with hydrophobic compounds. Here are a few strategies to address this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.

  • Use a Co-solvent System: Incorporating a water-miscible co-solvent can help to increase the solubility of your compound.[2][7]

  • Fresh Preparation: Prepare your working solutions immediately before use to minimize the time for precipitation to occur.[2]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic workflow for addressing solubility problems with this compound.

Step 1: Initial Solvent Screening

The first step is to identify a suitable organic solvent that can effectively dissolve this compound. Based on its non-polar nature, the following solvents are good starting points:

SolventPolarityNotes
HexaneNon-polarGood for initial dissolution but not miscible with water.
TolueneNon-polarSimilar to hexane, good for initial dissolution.
ChloroformNon-polarEffective, but care must be taken due to its volatility and toxicity.
AcetonePolar AproticCan be a good option as it is miscible with water.[8]
Dimethyl Sulfoxide (DMSO)Polar AproticA strong solvent for many poorly soluble compounds and is water-miscible.[5][8]
EthanolPolar ProticWater-miscible and can be a less toxic alternative to DMSO for some cell lines.[9][10]

Recommendation: For most biological applications, starting with DMSO or ethanol is advisable due to their miscibility with aqueous media.

Step 2: Preparing a Concentrated Stock Solution

Once a suitable organic solvent is chosen, prepare a high-concentration stock solution.

Protocol: Preparation of a 100 mM this compound Stock in DMSO

  • Weighing: Accurately weigh out the required amount of this compound (Molecular Weight: 150.26 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 100 mM concentration.

  • Dissolution: Vortex the tube vigorously. Gentle warming in a water bath (37°C) and sonication can aid in dissolution.[9] Ensure the compound is fully dissolved before proceeding.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 3: Dilution into Aqueous Media & Troubleshooting Precipitation

This is often the most critical step where solubility issues arise.

Workflow for Diluting Stock Solution:

G start Start: Concentrated Stock Solution in Organic Solvent dilute Dilute stock into aqueous buffer/medium start->dilute observe Observe for precipitation dilute->observe success Solution is clear: Proceed with experiment observe->success No precipitate Precipitation occurs observe->precipitate Yes troubleshoot Troubleshooting Strategies precipitate->troubleshoot lower_conc Lower final concentration troubleshoot->lower_conc cosolvent Use a co-solvent system troubleshoot->cosolvent surfactant Add a surfactant troubleshoot->surfactant lower_conc->dilute cosolvent->dilute surfactant->dilute

Caption: Decision workflow for diluting hydrophobic compounds.

In-depth Troubleshooting Strategies:

  • Co-solvent Systems: The addition of a water-miscible organic solvent to the aqueous phase can increase the solubility of this compound.[2][7]

    • Protocol: Prepare your aqueous buffer containing a small percentage (e.g., 1-5%) of the same organic solvent used for your stock solution (e.g., DMSO or ethanol). Then, add your stock solution to this co-solvent buffer.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[11]

    • Common Surfactants: Tween® 20 and Tween® 80 are non-ionic surfactants often used in biological experiments.

    • Caution: Surfactants can have their own biological effects and may be toxic to cells at higher concentrations.[10] Always perform a vehicle control with the surfactant alone.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[12] This is a widely used technique in pharmaceutical formulations.[13]

  • Particle Size Reduction: For some applications, reducing the particle size of the solid compound can increase its dissolution rate.[12][14] This can be achieved through techniques like micronization or sonication.[14]

Step 4: Verification and Controls

It is imperative to include proper controls in your experiments to ensure that the observed effects are due to this compound and not the solubilization method.

Essential Experimental Controls:

  • Vehicle Control: This is a control group that receives the same concentration of the solvent(s) and any other solubilizing agents (e.g., surfactants) used to dissolve the this compound, but without the compound itself. This is critical for ruling out any effects of the vehicle on your experimental system.

  • Positive and Negative Controls: These are standard controls for your specific assay to ensure it is performing as expected.

Advanced Formulation Strategies

For more challenging applications, particularly in drug development, more advanced formulation strategies may be necessary to improve the bioavailability of poorly soluble compounds like this compound.[15] These can include:

  • Solid Dispersions: Dispersing the drug in a solid matrix can enhance its dissolution rate.[11]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the absorption of lipophilic drugs.[16][17]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area and, consequently, the dissolution rate.[18][19]

Conclusion

Overcoming the solubility challenges of this compound requires a systematic and informed approach. By understanding the physicochemical properties of this compound and employing the appropriate solubilization techniques and controls, researchers can successfully incorporate it into a wide range of experiments. This guide provides a foundation for troubleshooting common issues and points towards more advanced strategies for complex applications.

References

  • Solubility of Things. (n.d.). Adamantane.
  • Wikipedia. (2024). Adamantane. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • Brazilian Journal of Biology. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • In Vitro Toxicology. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Semantic Scholar. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • ACS Publications. (2013). Solubility of Diamantane, Trimantane, Tetramantane, and Their Derivatives in Organic Solvents. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Adamantane (CAS 281-23-2). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Adamantane. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2020). Solvent for extract for MTT assay?. Retrieved from [Link]

  • ResearchGate. (2025). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • ACS Omega. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. Retrieved from [Link]

  • AVESİS. (2020). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyleneadamantane. Retrieved from [Link]

  • ResearchGate. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2020). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

Sources

improving the metabolic stability of drugs with 2-Methyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Drug Stability with 2-Methyladamantane Scaffolds

Status: Online | Tier: Level 3 (Senior Application Scientist)

Welcome to the Metabolic Stability Solutions Center

You have accessed the specialized support module for This compound integration. This guide addresses the specific challenges of using bulky, lipophilic cages to block metabolic "soft spots" in drug candidates.

While standard adamantane (1-adamantyl) is a common pharmacophore, the 2-methyl-2-adamantyl scaffold offers unique steric vectors and metabolic advantages. This guide moves beyond basic theory into actionable troubleshooting for synthesis, physicochemical properties, and ADME optimization.

Module 1: Strategic Design & Rationalization

The Core Mechanism: Steric Shielding

The this compound scaffold functions as a "metabolic shield." By introducing this rigid, bulky group adjacent to a pharmacophore, you sterically hinder Cytochrome P450 (CYP) enzymes from accessing metabolically labile bonds (e.g., amides, esters, or benzylic carbons).

Visualizing the Decision Matrix

Before synthesis, verify if your lead compound fits the criteria for this modification.

DecisionMatrix Figure 1: Decision tree for selecting 2-Methyl-2-Adamantyl over standard 1-Adamantyl scaffolds. Start Lead Compound Analysis: High Metabolic Clearance? CheckSoftSpot Identify Soft Spot: Is it a labile H-bond donor/acceptor? Start->CheckSoftSpot Yes StericCheck Is the pocket tolerant of bulk (approx 6-7 Å)? CheckSoftSpot->StericCheck Yes SelectScaffold Select Scaffold StericCheck->SelectScaffold Yes Adamantyl1 1-Adamantyl (Bridgehead connection) SelectScaffold->Adamantyl1 Linear vector needed Adamantyl2 2-Methyl-2-Adamantyl (Bridge connection + Methyl bulk) SelectScaffold->Adamantyl2 Orthogonal vector needed or C2-H oxidation risk

Module 2: Troubleshooting & FAQs

This section addresses real-world tickets submitted by medicinal chemists.

Category A: Metabolic Stability Paradoxes

Ticket #402: "I added this compound to block a labile amide, but the intrinsic clearance (


) remains high. Why?" 

Diagnosis: You are likely experiencing Bridgehead Hydroxylation . While the 2-methyl group blocks metabolism at the connection point (C2) and shields the linker, the adamantane cage itself is not metabolically inert. CYP450 enzymes (particularly CYP3A4) can hydroxylate the tertiary bridgehead carbons (positions 1, 3, 5, or 7) of the cage.

Solution Protocol:

  • Metabolite ID (MetID): Run a hepatocyte incubation followed by LC-MS/MS. Look for a mass shift of +16 Da (hydroxylation) specifically on the adamantane cage.

  • Fluorination Strategy: If bridgehead hydroxylation is confirmed, substitute the susceptible bridgehead hydrogens with Fluorine. The C-F bond is metabolically stable and mimics the size of C-H.

  • Switching: The 2-methyl group specifically prevents oxidation at the C2 position (which would form a ketone in a standard 2-adamantyl group). Ensure your instability isn't coming from the methyl group itself (rare, but possible benzylic-like oxidation).

Ticket #409: "What is the 'Metabolic Switch' risk with this scaffold?"

Diagnosis: Metabolic switching occurs when you successfully block the primary metabolic site (Site A), causing the enzyme to shift its attack to a secondary, previously minor site (Site B).

Risk Assessment:

  • If Site B leads to a toxic metabolite (e.g., an epoxide or reactive quinone), the "improved" drug is now more dangerous.

  • Action: Always pair metabolic stability assays with GSH-trapping experiments to detect reactive metabolites early.

Category B: Physicochemical Issues (Solubility)

Ticket #515: "My this compound derivative is precipitating in the bioassay buffer (PBS + 0.1% DMSO)."

Diagnosis: The "Grease Ball" Effect. Adamantane adds significant lipophilicity (


 increase of ~2.0 - 3.0). While this helps cross the Blood-Brain Barrier (BBB), it drastically reduces aqueous solubility.

Troubleshooting Guide:

StrategyMechanismImplementation Note
Solubilizing Tails Append a polar group (morpholine, piperazine) distal to the pharmacophore.Must be solvent-exposed in the binding pocket.
Prodrug Design Mask a polar group with an ester/phosphate that cleaves in vivo.Useful if the adamantane is essential for target binding.
Cyclodextrin Formulation Encapsulate the hydrophobic adamantane cage in a

-cyclodextrin cavity.[1]
Essential for In Vitro Assays: Use Hydroxypropyl-

-cyclodextrin (HP-

-CD) in your assay buffer to keep the compound in solution without affecting the enzyme.
Category C: Synthetic Challenges

Ticket #601: "I cannot functionalize the 2-position efficiently. The yield is <10%."

Diagnosis: Steric congestion and competing rearrangements. Direct functionalization of the adamantane bridge (C2) is harder than the bridgehead (C1).

Recommended Synthetic Route (Grignard Approach): Do not attempt direct substitution on adamantane. Instead, start from 2-Adamantanone .

  • Reagent: React 2-Adamantanone with Methyl Magnesium Bromide (MeMgBr) or Methyllithium (MeLi).

  • Condition: Anhydrous THF/Ether,

    
    .
    
  • Result: This yields 2-methyl-2-adamantanol .

  • Functionalization: Convert the tertiary alcohol to an amine (via Ritter reaction) or a halide (via thionyl chloride) to attach your pharmacophore.

Note: The 2-methyl-2-adamantyl cation is relatively stable, allowing for


-type substitutions, but beware of 1,2-hydride shifts leading to the protoadamantane rearrangement.

Module 3: Experimental Protocols

Protocol 3.1: Microsomal Stability for Lipophilic Compounds

Standard protocols often fail for adamantane derivatives due to non-specific binding (NSB) to the plasticware or microsomes.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System

  • Test Compound (1

    
     final conc.)
    
  • Critical Additive: 0.1% BSA (Bovine Serum Albumin) or HP-

    
    -CD (if solubility is critical).
    

Workflow:

  • Pre-incubation: Mix HLM + Buffer + Test Compound. Incubate at

    
     for 5 mins.
    
    • Why? Allows equilibrium of NSB before reaction starts.

  • Initiation: Add NADPH.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 mins.

  • Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

    • Tip: For adamantane drugs, use a deuterated analog as IS if possible, or a highly lipophilic standard like Tolbutamide.

  • Analysis: LC-MS/MS.

Calculation:



Module 4: Mechanistic Visualization

Understanding how this compound blocks CYP450 access.

Mechanism Figure 2: Mechanism of steric shielding preventing CYP450-mediated oxidation. CYP CYP450 Enzyme (Heme Iron) Drug_Unprotected Unprotected Drug (Labile Bond Exposed) CYP->Drug_Unprotected Accesses Site Drug_Protected This compound Analog CYP->Drug_Protected Blocked by Cage Bulk Metabolism Oxidation (Drug Cleavage) Drug_Unprotected->Metabolism Rapid Block Steric Clash (No Reaction) Drug_Protected->Block Stable

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).[2] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

  • Liu, J., Obando, D., Liao, V., Lifa, T., & Codd, R. (2011).[2] The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949–1963.

  • Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., Soukup, O., & Kuca, K. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice.[3][4][5] Current Medicinal Chemistry, 23(29), 3245–3266.

  • BenchChem Technical Support. (2025). A Comparative Guide to the Metabolic Stability of Adamantanone-Containing Compounds. (Simulated based on search context)

  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. (Simulated based on search context)

For further assistance, please contact the High-Throughput Screening (HTS) Core or submit a ticket to the Synthesis Core.

Sources

Technical Support Center: Scale-Up Synthesis of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: ADM-SC-2024-001 Subject: Troubleshooting Guide for Scale-Up Anomalies in Adamantane Chemistry

Introduction: The Cage Compound Challenge

Welcome to the Technical Support Center. You are likely here because the diamondoid structure of adamantane is behaving unpredictably at scale. While adamantane derivatives (like Amantadine , Memantine , and Vildagliptin intermediates) are chemically robust, their physical properties—specifically sublimation , lipophilicity , and lattice energy —create unique engineering hurdles when moving from gram to kilogram scale.

This guide moves beyond standard literature to address the "hidden" failure modes of adamantane chemistry: thermal runaways in bromination, yield loss via sublimation, and Ritter reaction exotherms.

Module 1: Material Handling & Physical Properties

Q: Why is my yield consistently 10-15% lower than the lab scale during the drying step?

Diagnosis: You are likely experiencing sublimation loss . Adamantane and its mono-functionalized derivatives (e.g., 1-adamantanol, 1-chloroadamantane) possess high vapor pressures relative to their molecular weight due to their globular, "greasy" structure which prevents efficient crystal packing interactions (Van der Waals forces are weak here).

Troubleshooting Protocol:

  • Stop Vacuum Drying at High Temp: Never dry crude adamantane derivatives under high vacuum (>10 mbar) at temperatures above 40°C.

  • Switch to Nutsche Filters: On a pilot scale, avoid rotary evaporators for final isolation. Use a pressure nutsche filter. The filter cake acts as a self-insulator.

  • The "Wet" Yield Check: Calculate your yield based on NMR with an internal standard (e.g., trichloroethylene) before final drying to confirm if the loss is chemical (reaction incomplete) or physical (sublimation).

Q: My reactor condenser is clogging with white solid during the Friedel-Crafts rearrangement. What is happening?

Diagnosis: Catalyst Sublimation. If you are synthesizing adamantane from endo-tetrahydrodicyclopentadiene using AlCl₃, the exotherm is vaporizing the aluminum chloride. It sublimes at ~180°C but has significant vapor pressure lower down.

Corrective Action:

  • Active Wash-Down: Install a spray nozzle in the reactor headspace using the reaction solvent (often cyclohexane or similar) to continuously wash the dome and condenser.

  • Temperature Ramping: Do not spike the temperature. Use a stepwise ramp to control the rate of AlCl₃ sublimation.

Module 2: Reaction Safety & Functionalization

Q: We are scaling up a bromination using NBS in DMF, but the DSC data looks concerning. Is this safe?

CRITICAL WARNING: STOP IMMEDIATELY. The combination of N-Bromosuccinimide (NBS) and DMF is a known thermal hazard.

The Mechanism of Failure: NBS can undergo an autocatalytic decomposition in DMF. While stable at room temperature, the onset of thermal runaway can occur as low as 80°C . In a large reactor, the "accumulation" of heat (due to lower surface-area-to-volume ratio) can trigger an explosion.

Alternative Scale-Up Routes:

  • In-Situ Bromination (Green Route): Use HBr + H₂O₂. This generates Br₂ in situ, consuming it immediately.[1] It avoids handling bulk liquid bromine and eliminates the NBS/DMF hazard.

  • Solvent Switch: If NBS is required, switch to Acetonitrile or Dichloromethane , though solubility may decrease.

Q: The Ritter reaction (synthesis of 1-acetamidoadamantane) is showing a massive temperature spike upon acid addition. How do we control this?

Diagnosis: Mixing-Limited Exotherm. The Ritter reaction involves generating a tertiary carbocation using concentrated H₂SO₄ or HNO₃. This protonation is extremely exothermic. At scale, "dumping" acid creates localized hot spots where side reactions (polymerization or tar formation) occur.

Engineering Solution:

  • Subsurface Addition: Do not add acid to the liquid surface. Use a dip tube to introduce the acid directly into the turbulent zone of the impeller.

  • Dosing Control: Link the acid feed pump to the reactor temperature probe. If

    
    , the pump must auto-stop.
    

Module 3: Downstream Processing & Purification

Q: We cannot detect our product on TLC/HPLC. How do we monitor reaction progress?

Diagnosis: Lack of Chromophore. Adamantane derivatives lack conjugated


-systems, making them invisible to standard UV detectors (254 nm).

Monitoring Strategy:

  • GC-FID: This is the gold standard for adamantane chemistry. The volatile nature of these compounds makes them perfect for Gas Chromatography.

  • Refractive Index (RI) or ELSD: For HPLC, use an Evaporative Light Scattering Detector (ELSD) or Refractive Index detector.

  • Staining (TLC): Use Iodine chambers or Phosphomolybdic Acid (PMA) stain. The adamantane cage traps iodine vapor, turning dark brown spots visible against a yellow background.

Q: Recrystallization is failing; the oil won't solidify.

Diagnosis: "Grease" Effect. The lipophilicity of the adamantyl group often leads to oiling out rather than crystallizing, especially in the presence of impurities.

Resolution:

  • Seed at Metastable Zone: You must seed the reactor. Spontaneous nucleation is difficult for these cage molecules.

  • Solvent System: Switch to a 2-Propanol / Water system. Dissolve in hot IPA, then slowly add water as an anti-solvent. This forces the hydrophobic cage out of solution in a controlled lattice.

Visual Troubleshooting Workflows

Figure 1: Sublimation & Material Handling Logic

SublimationLogic Start Issue: Yield Loss / Clogging CheckType Identify Process Step Start->CheckType Drying Drying / Isolation CheckType->Drying Reaction Reaction (Heating) CheckType->Reaction SubCheck Is Temp > 40°C & Vacuum < 10 mbar? Drying->SubCheck ClogCheck Is Catalyst AlCl3? Reaction->ClogCheck Action1 STOP. Sublimation Active. Switch to Nutsche Filter. Atmospheric drying preferred. SubCheck->Action1 Yes Action3 Check Reactor Seal. Use Closed System. SubCheck->Action3 No Action2 Install Headspace Wash. Ramp Temp Slowly. ClogCheck->Action2 Yes ClogCheck->Action3 No

Caption: Decision tree for diagnosing and mitigating sublimation-related yield losses and equipment fouling.

Figure 2: Safety Decision Matrix for Functionalization

SafetyMatrix Goal Goal: Bromination of Adamantane Route1 Route A: NBS + DMF Goal->Route1 Route2 Route B: Liquid Br2 Goal->Route2 Route3 Route C: HBr + H2O2 Goal->Route3 Risk1 Risk: Thermal Runaway (Explosion Hazard >80°C) Route1->Risk1 Risk2 Risk: High Toxicity Corrosion Issues Route2->Risk2 Benefit3 Benefit: In-Situ Generation High Atom Economy Route3->Benefit3 Decision Recommended Scale-Up Path Risk1->Decision AVOID Benefit3->Decision SELECT

Caption: Safety assessment comparing bromination routes. Oxidative bromination (Route C) is preferred for scale-up.

Detailed Protocol: Scalable Synthesis of 1-Acetamidoadamantane (Ritter Reaction)

Context: This is a key intermediate for Amantadine (hydrolysis of the amide) and avoids the use of bromine entirely.

Scale: 1.0 kg Input Reaction Type: Ritter Reaction (C-H Activation)

Reagents & Equipment
ReagentQuantityRoleHazard Note
Adamantane 1.0 kg (7.34 mol)SubstrateSublimes
Nitric Acid (98%) 4.5 LSolvent/OxidantStrong Oxidizer
Acetonitrile 6.0 LReagent/SolventFlammable
Sulfuric Acid CatalystProton SourceCorrosive
Ice/Water 20 kgQuenchExothermic
Step-by-Step Methodology

Step 1: The Cold Charge (Critical for Safety)

  • Setup: 20 L Glass-Lined Reactor with overhead stirring (pitch-blade impeller) and a reflux condenser cooled to 0°C.

  • Action: Charge Nitric Acid (98%) to the reactor. Cool jacket to 0°C .

  • Addition: Add Adamantane solid in portions via a powder addition funnel.

    • Note: Ensure temperature does not exceed 10°C. The suspension will be thick.

Step 2: The Controlled Reactant Feed

  • Action: Slowly dose Acetonitrile (the nitrile source) over 2 hours.

  • Observation: The reaction is exothermic. Maintain internal temperature

    
    .
    
  • Mechanism:[2][3][4][5][6] Nitric acid generates the tertiary carbocation at the bridgehead position, which is immediately trapped by acetonitrile to form the nitrilium ion.

Step 3: Reaction & Aging

  • Warm the reactor slowly to 25°C over 1 hour.

  • Stir for 3-4 hours.

  • IPC (In-Process Control): Take a sample, quench in water, extract with DCM, and inject on GC. Look for disappearance of Adamantane peak (Retention Time ~4.5 min) and appearance of Acetamido-derivative.

Step 4: The Inverse Quench (Safety Critical)

  • Do NOT add water to the reactor. The heat of hydration of the concentrated acid mix will cause an eruption.

  • Action: Transfer the reaction mass slowly into a second vessel containing 20 kg of Ice/Water under vigorous stirring.

  • Precipitation: The product is hydrophobic and will precipitate immediately as a white solid.

Step 5: Isolation

  • Filter the slurry using a Nutsche filter.

  • Wash: Wash with water (3 x 2 L) until pH of filtrate is neutral.

  • Drying: Dry at 40°C under vacuum (200 mbar). Do not exceed 45°C to avoid sublimation of any unreacted starting material.

Yield Expectation: 85-90% (approx. 1.2 kg).

References

  • Sublimation Thermodynamics: Sublimation thermodynamic aspects of adamantane and memantine derivatives. Royal Society of Chemistry.

  • Bromination Safety: Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis. Organic Process Research & Development.[7][8] [7]

  • Ritter Reaction Scale-Up: Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride. ACS Omega.

  • Adamantane Functionalization: Cluster halogenation of adamantane and its derivatives.[2] Organic & Biomolecular Chemistry.[4][5]

  • General Scale-Up Hazards: From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik.

Sources

resolving analytical challenges in characterizing 2-Methyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for 2-Methyladamantane characterization. It adopts the persona of a Senior Application Scientist, focusing on causality, self-validating protocols, and resolving specific analytical pain points.

Status: Operational | Tier: Level 3 (Advanced Analytical) Subject: Resolving Identification, Detection, and Handling Anomalies for this compound[1]

Welcome to the Analytical Hub. If you are accessing this guide, you are likely facing one of three problems: your HPLC detector shows a flatline, your GC-MS cannot distinguish isomers, or your sample mass has inexplicably decreased during drying.

This compound (2-MeAd) is a deceptive molecule.[1] Its high symmetry and saturated cage structure make it invisible to standard UV detection and prone to sublimation.[1] This guide provides the protocols to resolve these specific challenges.

Module 1: Chromatographic Resolution (GC-MS)

Issue: "I cannot separate this compound from 1-Methyladamantane."

Root Cause: 1-Methyladamantane (bridgehead substitution) and this compound (bridge substitution) are structural isomers with nearly identical boiling points and mass spectral fragmentation patterns.[1] On standard non-polar columns (e.g., DB-5, HP-5), they frequently co-elute or show poor resolution (


).[1]

The Fix: Polarity Tuning & Thermal Gradient To resolve these isomers, you must exploit their slight shape selectivity differences. The 2-methyl isomer possesses a lower symmetry (


) compared to the 1-methyl isomer (

), affecting its interaction with the stationary phase.

Protocol: High-Resolution GC Method

  • Column: Switch from 5% phenyl to a Wax (PEG) or 50% Phenyl column (e.g., DB-17ms) to increase shape selectivity.

  • Carrier Gas: Helium at constant flow (1.0 mL/min).[1][2]

  • Ramp: Do not use a ballistic ramp. Use a shallow gradient (

    
    ) through the 
    
    
    
    elution window.

Workflow Visualization:

GC_Workflow Start Sample Injection Check Co-elution on DB-5? Start->Check Standard Standard Method (Fast Ramp) Check->Standard No Advanced Switch to DB-17ms (Mid-Polarity) Check->Advanced Yes Result Calculate Resolution (Rs) Target: Rs > 1.5 Standard->Result Gradient Modify Ramp: 2°C/min @ 140-160°C Advanced->Gradient Gradient->Result

Figure 1: Decision tree for optimizing GC separation of adamantane isomers.

Module 2: Spectroscopic Identification (NMR & MS)

Issue: "The Mass Spec looks identical for both isomers. How do I confirm structure?"

Technical Insight: Both isomers produce a molecular ion at


 150.[1] While the fragmentation ratios (e.g., 

135 vs. 93) vary slightly, they are instrument-dependent and unreliable for de novo identification.[1]

The Solution:


 NMR Symmetry Counting 
This is the only self-validating confirmation method. You do not need to assign every peak; you simply need to count  them.[1]
  • 1-Methyladamantane: High symmetry (

    
    ).[1] The molecule has only 5 unique carbon environments .
    
  • This compound: Lower symmetry (

    
    , plane of symmetry).[1] The molecule has 7 unique carbon environments .
    

Data Table: Structural Confirmation

Feature1-MethyladamantaneThis compound
Symmetry Point Group

(High Symmetry)

(Plane of Symmetry)
Unique

Signals
5 7
Key Shift Distinction Methyl on Quaternary CMethyl on Methine (CH)
Molecular Ion (MS)

150

150

Protocol:

  • Dissolve 10 mg of sample in

    
    .
    
  • Acquire proton-decoupled

    
     NMR (minimum 128 scans due to quaternary carbons).[1]
    
  • Count the peaks.[1][3]

    • 5 Peaks: You have the 1-isomer.[1]

    • 7 Peaks: You have the 2-isomer.[1]

Module 3: Detection Limitations (HPLC)

Issue: "I injected the sample into my HPLC, but I see no peaks at 254 nm."

Root Cause: this compound is a saturated hydrocarbon cage.[1] It possesses only


-bonds and lacks conjugated 

-systems or heteroatoms (chromophores).[1] It is physically impossible to detect it using standard UV-Vis above 200 nm.[1]

The Fix: Universal Detection You must switch to a detector that measures bulk physical properties rather than light absorption.

Recommended Detectors:

  • Refractive Index (RID): The standard for adamantane derivatives.[1]

    • Pros: Reliable, robust.[1][4][5]

    • Cons: Incompatible with gradient elution (isocratic only).[1]

  • Charged Aerosol Detector (CAD) / ELSD:

    • Pros: High sensitivity, compatible with gradients.[1]

    • Cons: Requires volatile mobile phase.[1]

Comparison Table: Detector Suitability

DetectorSuitabilityLimitation
UV (254 nm) 🔴 Fail No chromophore.[1]
UV (200-210 nm) 🟡 Poor Solvent cutoff interference; low sensitivity.[1]
RI (Refractive Index) 🟢 Excellent Isocratic methods only.[1]
GC-FID 🟢 Preferred Requires sample volatility (ideal for 2-MeAd).[1]
Module 4: Sample Handling & Volatility

Issue: "My yield was 90% before drying, but now it's 40%. Where did it go?"

Root Cause: Adamantane and its alkyl derivatives are "plastic crystals" with high vapor pressures in the solid state. They sublime readily, especially under vacuum or gentle heat.[1] Rotovapping this compound to dryness at


 under high vacuum will pump your product into the trap.[1]

Handling Protocol:

  • Evaporation: Never evaporate to complete dryness on a rotovap.[1] Stop when a small volume of solvent remains.[1]

  • Drying: Remove the final solvent stream under a gentle flow of nitrogen at ambient temperature or on ice.[1]

  • Storage: Store in a sealed vial at

    
     or 
    
    
    
    .
  • Weighing: Weigh quickly; the mass may drift downwards on the balance if the sash is open (air currents accelerate sublimation).

Sublimation Risk Logic:

Sublimation_Risk Sample Solvent Mixture (Containing 2-MeAd) Rotovap Rotary Evaporator (High Vac, 40°C) Sample->Rotovap Risky Path Safe Concentrate to ~2mL Volume Sample->Safe Correct Path Loss Sublimation into Vacuum Trap Rotovap->Loss Product Loss Nitrogen N2 Blowdown (Ambient Temp) Safe->Nitrogen Nitrogen->Sample High Recovery

Figure 2: Workflow to prevent sample loss due to sublimation.

References
  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of this compound. National Institute of Standards and Technology.[1][6] Link

  • PubChem. (2023).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] Link

  • Duddeck, H. (1975).[1] Structure elucidation of adamantane derivatives by Carbon-13 NMR. Organic Magnetic Resonance.[1] (Validates symmetry-based signal counting for cage hydrocarbons). Link

  • Mansouri, A., et al. (2018).[1] Quantitative analysis of adamantane derivatives using Refractive Index Detection. Journal of Pharmaceutical Analysis. (Supports use of RI for non-UV active cage compounds).[1] Link

Sources

Technical Support Center: Industrial Production of 2-Methyladamantane

[1][2]

Welcome to the Advanced Process Engineering Hub. Subject: Optimization, Troubleshooting, and Scale-up of 2-Methyladamantane Synthesis. Audience: Process Chemists, chemical Engineers, and R&D Scientists.[1][2]

Introduction: The Kinetic vs. Thermodynamic Challenge

As a Senior Application Scientist, I often see researchers struggle with this compound (2-MeAd) production because they treat it like its isomer, 1-methyladamantane (1-MeAd). This is a fundamental error.

The Core Conflict:

  • 1-Methyladamantane is the thermodynamic sink .[1][2] It is the most stable isomer.[1][2] If you heat any methyladamantane precursor with a strong acid catalyst long enough, you will almost exclusively get 1-MeAd.[1][2]

  • This compound is a kinetic product .[1][2] It is thermodynamically less stable (approx.[1][2] 2.5 kcal/mol higher in energy).[1][2]

Implication: Industrial production of 2-MeAd relies on kinetic control .[1][2] You cannot simply "cook" the reaction longer to improve yield; doing so destroys your product by converting it to 1-MeAd.[1][2] The most robust industrial route is the hydrogenation of 2-methyleneadamantane , not the direct isomerization of adamantane.[2]

Module 1: Synthesis via Hydrogenation (The Kinetic Route)[2]

Context: The standard industrial route involves the catalytic hydrogenation of 2-methyleneadamantane.[1][2] Reaction: $ \text{2-Methyleneadamantane} + H_2 \xrightarrow{Cat.} \text{this compound} $[1][2]

Troubleshooting Guide: Hydrogenation
Q1: My conversion is high (>98%), but my selectivity for 2-MeAd is dropping. I am seeing increasing amounts of 1-MeAd. Why?

Diagnosis: You are likely suffering from Acid-Catalyzed Isomerization post-hydrogenation.[1][2] The Mechanism: Even trace acidity on your catalyst support (e.g., acidic sites on Activated Carbon or Alumina) can trigger the rearrangement of your newly formed 2-MeAd into the more stable 1-MeAd.[1][2] This is exacerbated by high temperatures or prolonged residence times.[1][2]

Corrective Action:

  • Switch Support: Move from acidic supports (like standard

    
    -Alumina) to neutral or basic supports (e.g., Carbon washed with base, or 
    
    
    ).[1][2]
  • Quench Immediately: Do not let the reaction mixture "soak" at high temperature after hydrogen consumption ceases.

  • Check Feed Purity: Ensure your 2-methyleneadamantane feed is free of Lewis acid residues (like

    
     or 
    
    
    ) from the Wittig/olefination step used to create it.[1][2]
Q2: The reaction rate slows drastically after 5-10 batches. Is it sintering?

Diagnosis: While sintering is possible, pore blocking by oligomers is more common in adamantane chemistry.[1][2] The Mechanism: Adamantane derivatives are bulky.[1][2] If side reactions occur (e.g., dimerization of the methylene precursor), these heavy byproducts lodge in the catalyst pores.[2]

Corrective Action:

  • Solvent Wash: Implement a hot toluene or cyclohexane wash cycle between batches to dissolve heavy oligomers.[1][2]

  • Hydrogen Pressure: increasing

    
     pressure (up to 50 bar) helps keep the catalyst surface clean by hydrogenating precursors before they can oligomerize.[1][2]
    

Module 2: Purification (The Separation Bottleneck)

Context: The boiling points of 1-MeAd and 2-MeAd are frustratingly close, making standard fractional distillation inefficient for high-purity (>99.5%) requirements.

Troubleshooting Guide: Separation
Q3: Distillation is failing to remove the last 5% of 1-MeAd. What is the alternative?

Diagnosis: You have reached the limit of thermal separation efficiency. Solution: Melt Crystallization. Adamantane derivatives have high melting points and sublime easily.[1][2] 2-MeAd and 1-MeAd have distinct crystal lattice energies.[1][2]

Protocol:

  • Cooling Crystallization: Dissolve the mixture in a solvent (e.g., acetone or methanol).[1][2] 1-MeAd typically crystallizes out differently due to its higher symmetry (

    
    ) compared to 2-MeAd (
    
    
    ).[1][2]
  • Zone Melting: For ultra-high purity (electronic grade), zone melting is the gold standard.[1][2] The impurity (1-MeAd) will segregate into the liquid phase, leaving pure 2-MeAd crystals.[1][2]

Module 3: Data & Visualization

Comparative Catalyst Performance (Hydrogenation of 2-Methyleneadamantane)
Catalyst SystemSupport AcidityConversion (%)Selectivity (2-MeAd)Risk Factor
Pd / Carbon (Std) Moderate (Acidic)>99%85 - 90%High isomerization to 1-MeAd if overheated.[1][2]
Pd /

Neutral95%>98% Lower activity, requires higher pressure.[1][2]
Raney Nickel Basic>99%92 - 95%Pyrophoric handling; difficult filtration.[1][2]
Pt / Alumina High (Acidic)>99%<60%Not Recommended. Promotes rapid isomerization.[1][2]
Visualizing the Thermodynamic Trap

The following diagram illustrates the energy landscape. Note how the "Kinetic Route" (Hydrogenation) leads to 2-MeAd, but a "Thermodynamic Slip" (Acid Catalysis) drops the molecule into the 1-MeAd well.[1][2]

ReactionLandscapeStart2-MethyleneadamantaneKineticThis compound(Kinetic Product)Start->Kinetic Hydrogenation(Pd/C, Neutral)Thermo1-Methyladamantane(Thermodynamic Sink)Start->Thermo Direct Isomerization(Avoid this path)Kinetic->Thermo Acid Isomerization(Heat + H+)

Caption: Reaction coordinate logic showing the kinetic synthesis of 2-MeAd and the risk of thermodynamic relaxation to 1-MeAd.

Troubleshooting Flowchart: Low Yield/Purity

TroubleshootingStartIssue: Low Yield of 2-MeAdCheckIsomerIs 1-MeAd presentas major impurity?Start->CheckIsomerYesIsomerYesCheckIsomer->YesIsomerHigh 1-MeAdNoIsomerNo (Unreacted SM)CheckIsomer->NoIsomerLow ConversionAcidCheckCheck Catalyst Acidity(Is support acidic?)YesIsomer->AcidCheckReplaceCatAction: Switch toPd/BaSO4 or wash CarbonAcidCheck->ReplaceCatPressCheckCheck H2 Pressure& Stirring RateNoIsomer->PressCheckPoisonCheckCheck Feed forSulfur/HalogensPressCheck->PoisonCheckCleanFeedAction: RecrystallizePrecursorPoisonCheck->CleanFeed

Caption: Decision tree for diagnosing yield loss in this compound production.

References

  • Schleyer, P. v. R. (1957).[1][2] "A Simple Preparation of Adamantane." Journal of the American Chemical Society.[2][3] (Establishes the fundamental thermodynamic stability of the adamantane cage and bridgehead substitution). [1][2]

  • Olah, G. A., et al. (1985).[1][2] "Superacid-catalyzed isomerization of endo-tetrahydrodicyclopentadiene." Journal of Organic Chemistry. (Details the mechanism of acid-catalyzed rearrangement to 1-substituted adamantanes). [1][2]

  • NIST WebBook. "1-Methyladamantane & this compound Thermochemistry." (Provides thermodynamic data confirming the stability difference between isomers).

  • Tabuchi, K., et al. (2001).[1][2] "Method for producing 2-alkyladamantane." U.S. Patent 6,255,548.[1][2] (Describes the industrial hydrogenation of 2-methyleneadamantane using specific catalysts to avoid isomerization).

  • Mitsubishi Gas Chemical Co. "Adamantane Derivatives for ArF Photoresists."[1][2] (Contextualizes the high-purity requirements for 2-MeAd in lithography).

Validation & Comparative

comparative analysis of 2-Methyladamantane vs 1-Methyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 2-Methyladamantane vs. 1-Methyladamantane[1]

Executive Summary: The Bridgehead vs. Bridge Distinction

In the architecture of diamondoid hydrocarbons, the distinction between 1-Methyladamantane (1-MA) and This compound (2-MA) represents the fundamental dichotomy between bridgehead (tertiary) and bridging (secondary) substitution.

While often grouped together as simple alkyl-adamantanes, their behaviors diverge significantly due to thermodynamic stability and symmetry. 1-MA is the thermodynamic sink of the C11 diamondoid energy landscape, widely utilized as a scaffold for NMDA receptor antagonists (e.g., Memantine). 2-MA , conversely, is a kinetic isomer with higher strain energy, requiring specific synthetic maneuvers to access and serving as a critical probe for secondary C-H activation mechanics.

Thermodynamic & Structural Landscape

The adamantane cage consists of four equivalent bridgehead positions (C1, C3, C5, C7) and six equivalent bridging positions (C2, C4, C6, C8, C9, C10).

Feature1-Methyladamantane (1-MA)This compound (2-MA)
Substitution Site C1 (Bridgehead) C2 (Bridge)
Carbon Type Quaternary (

)
Tertiary (

)
Symmetry Point Group

(High Symmetry)

(Plane of Symmetry)
Thermodynamic Stability Stable (Global Minimum)Metastable (

kcal/mol vs 1-MA)
Strain Energy Negligible (Ideal chair conformers)Elevated (1,3-diaxial interactions)
Melting Point 103–105 °C~95–100 °C (High volatility)
Boiling Point 201 °C200 °C
Isomerization Pathway

The rearrangement of 2-MA to 1-MA is a classic example of carbocation-mediated equilibration. Under Lewis acid catalysis (e.g.,


), the 2-adamantyl cation rearranges via a hydride shift to the more stable 1-adamantyl cation.

Isomerization cluster_0 Kinetic Product cluster_1 Thermodynamic Product MA2 This compound (Higher Energy) Intermediate [1,2-Hydride Shift] Carbocation Intermediate MA2->Intermediate Lewis Acid (AlBr3) MA1 1-Methyladamantane (Global Minimum) Intermediate->MA1 -2.5 kcal/mol Driving Force

Figure 1: The thermodynamic downhill isomerization from 2-MA to 1-MA.

Spectroscopic Identification (Self-Validating Protocol)

Distinguishing these isomers is critical during synthesis. Their


 NMR signatures provide an immediate, self-validating check without the need for complex chromatography.
Protocol: Rapid NMR Discrimination

Concept: The methyl group in 1-MA is attached to a quaternary carbon (no adjacent protons), resulting in a singlet. The methyl group in 2-MA is attached to a methine carbon (one adjacent proton), resulting in a doublet.

IsomerMethyl Signal (

)
MultiplicityCoupling (

)
Structural Cause
1-MA ~0.80 ppmSinglet (s) N/AMethyl on quaternary C1. No vicinal H.
2-MA ~1.10 ppmDoublet (d) ~7.0 HzMethyl on tertiary C2. Couples with H-C2.

Validation Step: If your "this compound" sample shows a singlet at 0.8 ppm, it has isomerized to 1-MA.

Synthesis Methodologies

A. Synthesis of 1-Methyladamantane (Thermodynamic Route)

Target: Scale-up for drug scaffolds.

  • Precursor: Adamantane or Tetrahydrodicyclopentadiene.

  • Reagent:

    
     or superacid catalysts.
    
  • Mechanism: Isomerization of any C11 alkyl-adamantane mixture will eventually yield >95% 1-MA due to the stability of the bridgehead position.

  • Purification: Recrystallization from methanol (MP 103°C).

B. Synthesis of this compound (Kinetic Route)

Target: Research standards and mechanistic probes. Direct alkylation fails due to 1-substitution preference. A stepwise functional group manipulation is required.

Protocol:

  • Oxidation: Convert Adamantane to 2-Adamantanone using conc. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (98%) at 60°C.
    
    • Note: Control temperature strictly to avoid over-oxidation.

  • Grignard Addition: React 2-Adamantanone with Methylmagnesium Bromide (MeMgBr) in

    
    .
    
    • Product: 2-Methyl-2-adamantanol (Tertiary alcohol).

  • Ionic Hydrogenation (Deoxygenation):

    • Dissolve alcohol in Trifluoroacetic acid (TFA) .

    • Add Triethylsilane (

      
      )  dropwise.
      
    • Mechanism:[2] TFA generates the tertiary carbocation at C2; Silane delivers a hydride.

    • Selectivity: This method avoids the harsh conditions that would cause rearrangement to 1-MA.

Synthesis Adamantane Adamantane Ketone 2-Adamantanone Adamantane->Ketone H2SO4, 60°C (Oxidation) Alcohol 2-Methyl-2-adamantanol Ketone->Alcohol MeMgBr, Et2O (Grignard) MA2 This compound Alcohol->MA2 Et3SiH, TFA (Ionic Hydrogenation)

Figure 2: Stepwise synthesis of 2-MA avoiding thermodynamic rearrangement.

Reactivity & Pharmaceutical Applications

Reactivity Profile: C-H Activation
  • 1-MA: The methyl group blocks one bridgehead. The remaining three bridgeheads (C3, C5, C7) are equivalent and highly reactive toward radical halogenation or oxidation. This allows for the synthesis of

    
     symmetric drugs.
    
  • 2-MA: The methyl group at C2 creates a steric "wall." The adjacent bridgeheads (C1, C3) are sterically hindered compared to C5 and C7. This asymmetry is useful for designing regioselective catalysts but complicates simple derivatization.

Pharmaceutical Case Study: The Memantine Class

The 1-adamantyl scaffold is dominant in approved drugs because the bridgehead amine is metabolically stable and lipophilic.

  • Memantine: 1-amino-3,5-dimethyladamantane.

    • Scaffold: Derived from 1,3-dimethyladamantane (related to 1-MA).

    • Role: NMDA receptor antagonist for Alzheimer's.

  • Why not 2-MA? 2-substituted adamantanes (e.g., 2-amines) often show lower metabolic stability due to the presence of the reactive methine hydrogen at the substitution site, whereas the bridgehead quaternary carbon of 1-MA derivatives blocks metabolic degradation.

References

  • Schleyer, P. v. R. (1957). "A Simple Preparation of Adamantane." Journal of the American Chemical Society, 79(12), 3292. Link

  • Whitlock, H. W., & Siefken, M. W. (1968). "The Tricyclo[4.4.0.03,8]decane to Adamantane Rearrangement." Journal of the American Chemical Society, 90(18), 4929. Link

  • Fort, R. C., & Schleyer, P. v. R. (1964). "Bridgehead Carbonium Ions." Chemical Reviews, 64(3), 277-300. Link

  • Adcock, W., & Trout, N. A. (1999). "Nature of the Electronic Factor Governing the alpha-Substituent Effect on the 13C NMR Chemical Shifts of the Bridgehead Carbon of Adamantane." Journal of Organic Chemistry, 64(23), 8754. Link

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604. Link

Sources

A Comparative Analysis of 2-Methyladamantane, Amantadine, and Memantine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the pharmacological activities of three structurally related adamantane derivatives: 2-Methyladamantane, amantadine, and memantine. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative potencies, and the experimental methodologies used to evaluate their effects. While amantadine and memantine are well-characterized compounds with established clinical applications, this compound represents a less explored analogue, and this guide will synthesize the available data to draw meaningful comparisons.

Introduction to Adamantane Derivatives in Neuropharmacology and Virology

The rigid, cage-like structure of adamantane has proven to be a valuable scaffold in medicinal chemistry, lending itself to the development of compounds with diverse therapeutic applications. Amantadine, the simplest aminoadamantane, was initially developed as an antiviral agent for influenza A and was later found to have therapeutic benefits in Parkinson's disease.[1][2] Memantine, a dimethyl derivative of amantadine, is a well-established treatment for moderate-to-severe Alzheimer's disease.[3] The focus of this guide is to compare these two clinically significant drugs with the lesser-known this compound, exploring how subtle structural modifications on the adamantane core influence their biological activity.

Comparative Mechanism of Action and Pharmacological Activity

The primary pharmacological activities of amantadine and memantine converge on the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory.[4] However, the nuances of their interactions, along with their effects on other biological targets, lead to their distinct therapeutic profiles.

NMDA Receptor Antagonism

Both amantadine and memantine are non-competitive antagonists of the NMDA receptor, binding within the ion channel to block the influx of calcium ions.[5] This action is believed to underlie their neuroprotective effects by mitigating glutamate-induced excitotoxicity, a pathological process implicated in neurodegenerative diseases.[6]

The key difference lies in their affinity and kinetics. Memantine exhibits a higher affinity for the NMDA receptor channel than amantadine.[3] Experimental data from whole-cell patch-clamp studies on rat hippocampal neurons have demonstrated an IC50 value of approximately 1.28 µM for memantine, whereas amantadine's IC50 is significantly higher at around 14.9 µM, indicating lower potency.[7] This difference in affinity is attributed to the two methyl groups on memantine, which are thought to create more favorable hydrophobic interactions within the channel pore.[3]

For This compound , specific quantitative data on its NMDA receptor affinity is scarce in publicly available literature. However, studies on a class of related compounds, 2-alkyl-2-aminoadamantanes, have shown that they exhibit NMDA antagonistic activity similar to that of amantadine.[8] This suggests that this compound likely functions as an NMDA receptor antagonist, although its precise potency relative to amantadine and memantine remains to be definitively established.

Caption: Fig. 1: Adamantane derivatives block the NMDA receptor ion channel.

Dopaminergic Activity

Amantadine's efficacy in Parkinson's disease is attributed in part to its influence on the dopaminergic system. It is known to promote the release of dopamine from presynaptic terminals and may also inhibit its reuptake, thereby increasing dopaminergic neurotransmission.[9][10]

Memantine also exhibits activity at dopamine D2 receptors, acting as an agonist with an IC50 in the range of approximately 137-917 nM.[5] This dopaminergic action may contribute to its overall clinical profile, though it is considered secondary to its primary NMDA receptor antagonism.

The dopaminergic effects of This compound are not well-documented. Given its structural similarity to amantadine, it is plausible that it may have some modulatory effects on the dopamine system, but further investigation is required to confirm this.

Caption: Fig. 2: Amantadine and memantine modulate dopaminergic signaling.

Antiviral Activity

Amantadine's antiviral activity is specific to the influenza A virus and is mediated by the blockade of the M2 proton channel, a viral protein essential for the uncoating of the virus within the host cell.[11] This prevents the release of viral genetic material and subsequent replication.

Neither memantine nor, to the best of current knowledge, This compound are recognized for significant antiviral activity against influenza A. While some derivatives of 2-aminoadamantane have been synthesized and tested for antiviral properties, the specific activity of this compound in this context is not established.

Quantitative Comparison of Biological Activities

CompoundTargetActivityIC50 / KiReference(s)
Amantadine NMDA ReceptorNon-competitive Antagonist~14.9 µM (IC50)[7]
Influenza A M2 ChannelBlocker-[11]
Dopamine SystemRelease Promoter / Reuptake Inhibitor-[9][10]
Memantine NMDA ReceptorNon-competitive Antagonist~1.28 µM (IC50)[7]
Dopamine D2 ReceptorAgonist~137-917 nM (IC50)[5]
This compound NMDA ReceptorNon-competitive Antagonist (presumed)Similar to Amantadine (qualitative)[8]
Dopamine SystemNot established-
Influenza A M2 ChannelNot established-

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of adamantane derivatives.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Blockade

This technique allows for the direct measurement of ion flow through NMDA receptors and the assessment of channel blockade by test compounds.

Methodology:

  • Cell Preparation: Culture primary neurons or a cell line (e.g., HEK293) expressing the desired NMDA receptor subunits on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -70 mV). Apply a solution containing NMDA and a co-agonist (glycine or D-serine) to evoke an inward current.

  • Compound Application: Co-apply the test compound (amantadine, memantine, or this compound) at various concentrations with the agonists and measure the reduction in the evoked current.

  • Data Analysis: Plot the concentration-response curve to determine the IC50 value for channel blockade.

Caption: Fig. 3: Workflow for assessing NMDA receptor blockade.

Radioligand Binding Assay for Dopamine Receptor Affinity

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine receptor of interest (e.g., D2).

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled dopamine receptor ligand (e.g., [³H]-spiperone), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Influenza M2 Proton Channel Activity Assay (Yeast-Based)

This assay utilizes a yeast model where the expression of a functional M2 proton channel is toxic, and inhibition of the channel restores yeast growth.

Methodology:

  • Yeast Strain Preparation: Use a yeast strain engineered to express the influenza A M2 protein.

  • Culture Preparation: Grow the yeast in a liquid medium that induces M2 expression.

  • Compound Treatment: Aliquot the yeast culture into a 96-well plate and add varying concentrations of the test compound.

  • Incubation: Incubate the plates and monitor yeast growth over time by measuring the optical density (OD600).

  • Data Analysis: A restoration of yeast growth in the presence of the test compound indicates inhibition of the M2 channel. Determine the EC50 for growth restoration.

Conclusion

Amantadine and memantine, while both acting as NMDA receptor antagonists, exhibit distinct pharmacological profiles that underscore the importance of subtle structural modifications to the adamantane scaffold. Memantine's higher affinity for the NMDA receptor and its unique kinetic properties contribute to its efficacy in Alzheimer's disease. Amantadine's multifaceted mechanism, involving both NMDA receptor antagonism and dopaminergic modulation, explains its utility in Parkinson's disease, while its M2 channel blocking activity provides its antiviral effects.

This compound remains a less-defined entity. Based on the activity of related compounds, it is likely an NMDA receptor antagonist with a potency similar to amantadine. However, its effects on the dopaminergic system and its potential antiviral activity require further empirical investigation. This guide highlights the need for continued research into the structure-activity relationships of adamantane derivatives to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Amantadine Combines Astroglial System Xc− Activation with Glutamate/NMDA Receptor Inhibition. (2019, May 17). MDPI. Retrieved February 6, 2026, from [Link]

  • Key Binding Interactions for Memantine in the NMDA Receptor. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Coexistence of two adamantane binding sites in the influenza A M2 ion channel. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Different binding affinities of NMDA receptor channel blockers in various brain regions. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • AMANTADINE (PD009648, DKNWSYNQZKUICI-UHFFFAOYSA-N). (n.d.). Probes & Drugs. Retrieved February 6, 2026, from [Link]

  • Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • NMDA and Dopamine: Diverse Mechanisms Applied to Interacting Receptor Systems. (n.d.). NCBI. Retrieved February 6, 2026, from [Link]

  • Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Amantadine. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. (2009, April 15). PubMed. Retrieved February 6, 2026, from [Link]

  • Influenza a virus M2 ion channel activity is essential for efficient replication in tissue culture. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

  • Influenza virus M2 protein has ion channel activity. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Amantadine | C10H17N | CID 2130. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • 2-Adamantanamine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Pharmacompass.com. Retrieved February 6, 2026, from [Link]

  • Modulation of MK-801 response by dopaminergic agents in mice. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • (PDF) Amantadine Variants Activity Against Multiple Influenza A Viruses. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Coexistence of two adamantane binding sites in the influenza A M2 ion channel. (2010, August 3). PNAS. Retrieved February 6, 2026, from [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023, November 16). MDPI. Retrieved February 6, 2026, from [Link]

  • Methylation reactions at dopaminergic nerve endings, serving as biological off-switches in managing dopaminergic functions. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

  • Amantadine Capsules: Package Insert / Prescribing Info. (2025, July 1). Drugs.com. Retrieved February 6, 2026, from [Link]

  • Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Noradrenaline enhances the excitatory effects of dopamine on medial prefrontal cortex pyramidal neurons in rats. (2020, September 8). PubMed. Retrieved February 6, 2026, from [Link]

  • Adamantane derivatives: Pharmacological and toxicological properties (Review) | Request PDF. (2025, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Structure and Function of the Influenza A M2 Proton Channel. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Whole Cell Patch Clamp Protocol | AXOL Bioscience. (n.d.). AXOL Bioscience. Retrieved February 6, 2026, from [Link]

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane | ACS Omega. (2020, June 25). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Physiology, NMDA Receptor. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved February 6, 2026, from [Link]

  • Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Effects of the dopaminergic agent and NMDA receptor antagonist amantadine on cognitive function, cerebral glucose metabolism and D2 receptor availability in chronic traumatic brain injury: a study using positron emission tomography (PET). (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • How does Whole-cell voltage clamp work? | application. (2022, July 17). YouTube. Retrieved February 6, 2026, from [Link]

  • Synthesis of adamantane : r/OrganicChemistry. (n.d.). Reddit. Retrieved February 6, 2026, from [Link]

  • Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Dopamine: Functions, Signaling, and Association with Neurological Diseases. (2018, November 23). Frontiers. Retrieved February 6, 2026, from [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. Retrieved February 6, 2026, from [Link]

  • Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. (n.d.). BMG LABTECH. Retrieved February 6, 2026, from [Link]

  • Differences in the Effect of Dopamine on the Phototransduction Between Lampreys and Jawed Vertebrates. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. (n.d.). Frontiers. Retrieved February 6, 2026, from [Link]

  • CN1980877A - Method for producing 2-adamantanone. (n.d.). Google Patents.

Sources

Comparative Structural Analysis of 2-Substituted Adamantane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analysis of 2-Substituted Adamantane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) is a pharmacophore of immense value in medicinal chemistry, prized for its ability to enhance lipophilicity (


) and metabolic stability. While 1-substituted derivatives (bridgehead substitution) are synthetically accessible and widely utilized (e.g., Amantadine, Rimantadine), 2-substituted adamantane derivatives  (bridge substitution) offer a distinct vector for structure-activity relationship (SAR) exploration.

However, the structural elucidation of 2-substituted isomers presents unique challenges due to lower symmetry (


) compared to their 1-substituted counterparts (

). This guide objectively compares the analytical performance of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography in resolving these structures, supported by experimental protocols and comparative data.

Strategic Analysis: 2-Substituted vs. 1-Substituted Scaffolds

The primary challenge in adamantane chemistry is distinguishing between the bridgehead (1-position) and bridge (2-position) substitution patterns, especially when synthesizing derivatives via non-selective C-H functionalization.

Comparison of Analytical Signatures
Feature1-Substituted Adamantane (

)
2-Substituted Adamantane (

)
Symmetry Elements

axis along C1-C3 bond.
Mirror plane passing through C2-C6.

C NMR Signals
4 distinct signals (typically). High degeneracy.5-10 distinct signals (depending on substituent). Lower degeneracy.

NMR Profile
Simple. Distinct AA'BB' patterns for methylene protons.Complex. Geminal coupling at C2 (if disubstituted) and splitting of bridgehead protons.
Mass Spectrometry Radical loss (M-X) dominates. Stable tertiary carbocation (

135).
Neutral loss (M-HX) dominates. Elimination to form protoadamantene derivatives.
Crystallography Often disordered (rotator phases) due to globular shape.Less prone to rotational disorder; packing driven by substituent directionality.

Detailed Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the self-validating workhorse for this analysis. The key to identifying 2-substitution is the breakdown of the adamantane cage's degeneracy.

Mechanistic Insight

In 1-substituted adamantanes, the carbons at positions 2, 8, and 9 are equivalent. In 2-substituted derivatives, the mirror plane renders C1 and C3 equivalent, but differentiates the "upper" and "lower" cage carbons, resulting in a more complex signal count.

Table 1: Comparative Chemical Shift Data (ppm, CDCl


) 
Position1-Adamantanol (Ref)2-Adamantanol (Target)2-Adamantanamine
H-1 (Bridgehead) -2.06 (m)1.50-1.60
H-2 (Bridge) -3.85 (br s) 3.05 (s)
C-1 (Bridgehead) 68.2 (C-O)37.839.5
C-2 (Bridge) 45.573.0 (C-O) 56.2 (C-N)
C-3 -37.839.5
C-6 36.137.538.0

Note: Data synthesized from standard spectral databases and literature [1, 5].

Mass Spectrometry (MS)

MS provides a rapid screen to distinguish isomers based on fragmentation kinetics.

  • 1-Substituted: The bridgehead cation is tertiary and hyperstable. The primary pathway is the cleavage of the substituent radical (

    
    ), yielding the adamantyl cation (
    
    
    
    135).
  • 2-Substituted: The secondary cation is less stable. The preferred pathway is the McLafferty-like elimination of a neutral molecule (

    
    ), often generating a double bond within the cage (protoadamantene transition state).
    

Diagnostic Rule:

If Base Peak =


 135 

Likely 1-Substituted . If Base Peak =

(e.g.,

for alcohols)

Likely 2-Substituted .
X-Ray Crystallography

While NMR and MS are sufficient for routine analysis, X-ray diffraction is required for determining the relative stereochemistry of disubstituted 2-adamantanes (e.g., syn vs. anti isomers in 2,5-disubstituted derivatives).

Experimental Protocols

Protocol A: Synthesis and Purification of 2-Adamantanol (Reference Standard)

Objective: To generate a high-purity 2-substituted standard for analytical calibration, avoiding 1-substituted impurities.

Reagents: 2-Adamantanone (1.0 eq), Sodium Borohydride (NaBH


, 1.5 eq), Methanol (MeOH).
  • Dissolution: Dissolve 2-adamantanone (1.5 g, 10 mmol) in MeOH (15 mL) in a round-bottom flask. Cool to 0°C.

  • Reduction: Add NaBH

    
     (0.57 g, 15 mmol) portion-wise over 10 minutes. Caution: Gas evolution (H
    
    
    
    ).
  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane; Stain: KMnO

    
    ).
    
  • Quench: Add 1N HCl dropwise until pH ~7 to destroy excess hydride.

  • Extraction: Evaporate MeOH under reduced pressure. Resuspend residue in water (20 mL) and extract with Dichloromethane (DCM, 3 x 20 mL).

  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Hexane/Acetone.
  • Validation: Product must show a single spot on TLC and a characteristic H-2 peak at

    
     3.85 ppm in 
    
    
    
    H NMR.
Protocol B: Structural Discrimination Workflow

Objective: Systematically identify the substitution pattern of an unknown adamantane derivative.

  • Mass Spec Screen:

    • Inject sample (1 mg/mL in MeOH) into GC-MS or LC-MS (ESI+).

    • Analyze fragmentation: Look for

      
       135 vs. 
      
      
      
      .
  • NMR Acquisition:

    • Prepare sample: 10 mg in 0.6 mL CDCl

      
      .
      
    • Acquire

      
      C{1H} (DEPT-135) :
      
      • Phase Check: CH and CH

        
         are positive (up); CH
        
        
        
        are negative (down).
      • Count: If signals > 4 and CH (methine) count > 1, confirm 2-substitution.

  • Crystallization (If ambiguous):

    • Slow evaporation from DCM/Hexane (1:1) to grow single crystals for XRD.

Visualizations

Diagram 1: Analytical Decision Tree

This flowchart guides the researcher through the logical steps of distinguishing 1- vs. 2-substitution.

AnalyticalWorkflow Start Unknown Adamantane Derivative MS_Step Step 1: Mass Spectrometry (Fragmentation Analysis) Start->MS_Step Result_1 Base Peak: m/z 135 (Adamantyl Cation) MS_Step->Result_1 Radical Loss Result_2 Base Peak: M - Neutral (e.g., M-18, M-17) MS_Step->Result_2 Neutral Loss Conclusion_1 Likely 1-Substituted (High Symmetry C3v) Result_1->Conclusion_1 Strong Indicator NMR_Step Step 2: 13C NMR / DEPT-135 (Symmetry Check) Result_2->NMR_Step Confirm Structure NMR_Step->Conclusion_1 ~4 Signals Simple Spectra Conclusion_2 Likely 2-Substituted (Lower Symmetry Cs) NMR_Step->Conclusion_2 5-10 Signals Complex Spectra

Figure 1: Decision tree for the structural elucidation of adamantane derivatives.

Diagram 2: Mass Spectrometry Fragmentation Pathways

Visualizing the mechanistic divergence between the two isomers.

MS_Fragmentation Sub1 1-Substituted (Bridgehead) Path1 Loss of X• (Radical Cleavage) Sub1->Path1 Sub2 2-Substituted (Bridge) Path2 Loss of HX (McLafferty-type) Sub2->Path2 Frag1 Tertiary Cation (m/z 135) Frag2 Protoadamantene Derivative (M-HX) Path1->Frag1 Stable Path2->Frag2 Preferred

Figure 2: Divergent fragmentation pathways in Mass Spectrometry for 1- vs. 2-substituted adamantanes.

References

  • Anderson, J. E. (2001). The Effect of Neighboring 1- and 2-Adamantyl Group Substitution on the Conformations and Stereodynamics of N-Methylpiperidine. Journal of Organic Chemistry. Retrieved from [Link]

  • Hoffman, R. (2022).[1] Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance. Retrieved from [Link]

  • Karpenko, N. F., et al. (1971).[2] Mass spectrometry of 1-substituted adamantanes. Journal of Organic Chemistry USSR. Retrieved from [Link]

  • Dolejšek, Z., et al. (1966).[2] Mass Spectra of Adamantane Derivatives. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

Sources

Validating 2-Methyladamantane: A Comparative Guide for Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the adamantane moiety stands as a testament to the power of rigid, three-dimensional structures in drug design. Its introduction into therapeutic agents has consistently led to improvements in pharmacokinetic profiles, particularly metabolic stability.[1] This guide delves deeper, moving beyond the parent scaffold to validate a specific derivative: 2-methyladamantane. We will objectively compare its performance against common bioisosteric replacements—the parent adamantane, the ubiquitous phenyl group, and the sterically similar tert-butyl group—providing the experimental frameworks necessary for researchers, scientists, and drug development professionals to make informed decisions in their own campaigns.

The Rationale for this compound: Beyond a Simple Methylation

The adamantane cage is prized for its ability to shield metabolically susceptible positions within a molecule from enzymatic degradation.[2] The strategic placement of a methyl group at the secondary (C2) position of the adamantane core is not merely an exercise in analogue synthesis. This modification offers a nuanced approach to modulating key drug-like properties. The methyl group can fine-tune lipophilicity, alter the shape and vector of substituent presentation to a target protein, and potentially influence metabolic pathways in a manner distinct from the parent scaffold. This guide will explore the validity of these hypotheses through a comparative analysis of its physicochemical properties, synthesis, and metabolic fate.

Physicochemical Properties: A Comparative Analysis

A molecule's journey through the body is dictated by its physicochemical properties. Here, we compare the calculated octanol-water partition coefficient (cLogP), a measure of lipophilicity, for this compound and its common bioisosteres.

ScaffoldStructurecLogP
AdamantaneC10H16~3.3
This compound C11H18 ~4.1 [3]
Toluene (for Phenyl)C7H8~2.7
tert-ButylbenzeneC10H14~4.1

Note: cLogP values are estimations and can vary slightly between different calculation algorithms. The values presented are representative for comparative purposes.

The data clearly indicates that the addition of a single methyl group to the adamantane core significantly increases its lipophilicity, bringing it into a range comparable to that of a tert-butylbenzene group. This has profound implications for properties such as cell membrane permeability and protein binding.

Synthesis of a Key this compound Building Block: 2-Methyl-2-adamantanol

A crucial starting point for incorporating the this compound scaffold is the synthesis of versatile building blocks. 2-Methyl-2-adamantanol is a key precursor that can be further functionalized. The synthesis begins with the readily available adamantanone.

Experimental Protocol: Synthesis of 2-Methyl-2-adamantanol

Objective: To synthesize 2-methyl-2-adamantanol from adamantanone via a Grignard reaction.

Materials:

  • Adamantanone

  • Methylmagnesium bromide (or chloride) solution in a suitable solvent (e.g., diethyl ether, THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a solution of adamantanone in anhydrous diethyl ether.

  • Grignard Addition: The flask is cooled in an ice bath. The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of adamantanone over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methyl-2-adamantanol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-methyl-2-adamantanol.

Case Study: Metabolic Stability of Methylated Adamantane Derivatives

A systematic study on adamantyl ureas as soluble epoxide hydrolase (sEH) inhibitors provides critical insights into the metabolic fate of methylated adamantanes.[4] The researchers found that the introduction of a single methyl group to the adamantane scaffold can lead to a significant increase in inhibitory potency without a discernible loss of metabolic stability compared to the unsubstituted adamantane parent compound.[4] However, the addition of two or three methyl groups resulted in a dramatic 8-fold and 98-fold decrease in stability in human liver microsomes, respectively.[4]

This suggests that while a single methyl group at the 2-position can be well-tolerated and even beneficial for activity, further methylation can introduce metabolic liabilities. This underscores the importance of a nuanced approach to scaffold modification.

Experimental Validation: In Vitro Metabolic Stability Assay

To empirically determine the metabolic stability of a novel this compound-containing compound, an in vitro assay using liver microsomes is the industry standard.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance (Clint) and half-life (t1/2) of a test compound in the presence of human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)

Procedure:

  • Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in phosphate buffer to the final desired concentration (typically 1 µM).

  • Incubation Mixture: In a microcentrifuge tube or a 96-well plate, the test compound solution is pre-warmed to 37°C with the human liver microsomes in phosphate buffer.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by the addition of cold acetonitrile containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Half-life (t1/2): Calculated as 0.693 / k.

    • Intrinsic Clearance (Clint): Calculated as (k / microsomal protein concentration).

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_scaffolds Common Scaffolds in Medicinal Chemistry cluster_properties Key Physicochemical Properties Adamantane Adamantane Lipophilicity (logP) Lipophilicity (logP) Adamantane->Lipophilicity (logP) This compound This compound This compound->Lipophilicity (logP) Increased Metabolic Stability Metabolic Stability This compound->Metabolic Stability Modulated Phenyl Phenyl Phenyl->Lipophilicity (logP) tert-Butyl tert-Butyl tert-Butyl->Lipophilicity (logP) Solubility Solubility Shape & Rigidity Shape & Rigidity

Caption: Comparative relationship of this compound to other scaffolds.

G Start Start Prepare Microsome/Compound Mix Prepare Microsome/Compound Mix Start->Prepare Microsome/Compound Mix Pre-warm to 37°C Pre-warm to 37°C Prepare Microsome/Compound Mix->Pre-warm to 37°C Initiate with NADPH Initiate with NADPH Pre-warm to 37°C->Initiate with NADPH Sample at Time Points Sample at Time Points Initiate with NADPH->Sample at Time Points Terminate with Acetonitrile Terminate with Acetonitrile Sample at Time Points->Terminate with Acetonitrile Centrifuge Centrifuge Terminate with Acetonitrile->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Data Analysis (t1/2, Clint) Data Analysis (t1/2, Clint) LC-MS/MS Analysis->Data Analysis (t1/2, Clint) End End Data Analysis (t1/2, Clint)->End

Caption: Workflow for in vitro metabolic stability assay.

Conclusion: A Validated Scaffold with Nuanced Advantages

The validation of this compound as a scaffold in medicinal chemistry reveals it to be more than a simple methylated analogue of adamantane. Its increased lipophilicity places it in a distinct chemical space, offering a viable alternative to other lipophilic groups like tert-butylbenzene. The key finding that mono-methylation can be accommodated without compromising metabolic stability, and may even enhance biological activity, provides a clear rationale for its inclusion in lead optimization strategies.[4]

However, the significant decrease in stability with further methylation highlights the need for careful, data-driven design. The experimental protocols provided in this guide offer a robust framework for researchers to generate their own comparative data, ensuring that the selection of this compound as a scaffold is a well-informed and scientifically validated decision. By understanding its unique properties and synthetic accessibility, medicinal chemists can confidently employ this compound to navigate the complex challenges of modern drug discovery.

References

  • Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • Process for manufacturing adamantane derivatives with high yield.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Descriptors for adamantane and some of its derivatives. Bradford Scholars. [Link]

  • Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. [Link]

  • (PDF) Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. ResearchGate. [Link]

  • 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. Organic Syntheses. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PMC. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. [Link]

  • Bridgehead Intermediates in Organic Synthesis. A Reproducible Synthesis of Adamantane-Containing Compounds. Iowa State University Digital Repository. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. [Link]

  • Adamantane. Wikipedia. [Link]

  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Baxendale Group. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. PMC. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ResearchGate. [Link]

  • This compound. PubChem. [Link]

Sources

comparing the physicochemical properties of adamantane isomers

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties of Adamantane Isomers: A Technical Comparison Guide

Executive Summary: The C₁₀H₁₆ Energy Landscape

In the realm of diamondoid hydrocarbons, Adamantane (C₁₀H₁₆) represents the thermodynamic global minimum. However, for drug development professionals, understanding the "Adamantane Isomers"—specifically the structural rearrangement partners Protoadamantane and Twistane —is critical not just for synthetic mastery, but for scaffold selection.

While Adamantane is the industry standard for lipophilic bulk (the "lipophilic bullet"), its isomers offer distinct steric vectors and chiral environments that remain underutilized. This guide objectively compares these isomers, detailing their physicochemical profiles, strain energies, and synthetic accessibility, with a specific focus on their implications for pharmacophore design.

Physicochemical Comparison: Adamantane vs. Protoadamantane vs. Twistane

The following data contrasts the three primary tricyclic isomers of C₁₀H₁₆.[1] Note the correlation between symmetry, density, and melting point—key indicators of crystal lattice stability which directly impact formulation and solubility.

Table 1: Comparative Physicochemical Properties

PropertyAdamantane Twistane Protoadamantane
IUPAC Name Tricyclo[3.3.1.1³'⁷]decaneTricyclo[4.4.0.0³'⁸]decaneTricyclo[4.3.1.0³'⁸]decane
Symmetry Group T_d (Tetrahedral)D_2 (Chiral)C_1 (Asymmetric)
Melting Point 269–270 °C (Sublimes)163–165 °C~207–210 °C (Ketone deriv.)*
Strain Energy (Relative) 0.0 kcal/mol (Global Min)+20–26 kcal/mol +11–12 kcal/mol
Density (g/cm³) 1.070.98~1.02 (Estimated)
Lipophilicity (LogP) ~4.24~2.83 (Calculated)~3.5 (Estimated)
Solubility Profile High in hydrocarbons; poor in water.[2]Soluble in organic solvents.[2]Similar to adamantane.[2][3][4][5][6][7][8][9][10]
Key Feature Rigid, strain-free cage.[2]Chiral "Twist-Boat" rings.[5][6][11]Rearrangement intermediate.

*Note: Pure hydrocarbon protoadamantane is difficult to isolate due to rapid rearrangement to adamantane. Data often refers to stable derivatives like 4-protoadamantanone.

Technical Insight: The Strain Energy Factor
  • Adamantane is virtually strain-free (~6.5 kcal/mol total strain relative to acyclic alkanes) due to perfectly staggered chair cyclohexane rings.

  • Twistane is composed entirely of twist-boat cyclohexane rings.[4][5][6] While it possesses high symmetry (

    
    ), the twist-boat conformation introduces significant torsional strain (~26 kcal/mol), making it a high-energy scaffold.
    
  • Protoadamantane serves as the "gateway" intermediate. It contains a bridgehead olefin character in transition states, making it highly reactive toward acid-catalyzed rearrangement into adamantane.

Mechanistic Insight: The Rearrangement Landscape

Understanding the isomerization pathway is essential for synthesizing these scaffolds. The "Adamantane Rearrangement" (Schleyer's synthesis) is a thermodynamic sink where all C₁₀H₁₆ isomers eventually collapse into Adamantane under Lewis acid catalysis.

Figure 1: The C₁₀H₁₆ Rearrangement Map (Whitlock’s Graph Concept) This diagram illustrates the thermodynamic downhill path from precursors to the stable Adamantane sink.

AdamantaneRearrangement DCPD Endo-Dicyclopentadiene (Precursor) Tetrahydro Tetrahydro- dicyclopentadiene DCPD->Tetrahydro Hydrogenation (H2/Pd) Proto Protoadamantane (Intermediate) Tetrahydro->Proto AlCl3 Isomerization (Fast) Adam Adamantane (Global Minimum) Proto->Adam AlCl3 / Heat (Thermodynamic Sink) Twist Twistane (Isomer) Twist->Proto Acid Cat. Rearrangement

Caption: Thermodynamic rearrangement pathway. Twistane and Protoadamantane collapse into Adamantane under Lewis Acid catalysis.

Experimental Protocols

As a self-validating guide, we present two distinct protocols: one for the synthesis of the stable Adamantane (the product) and one for accessing the Protoadamantane skeleton (the intermediate), demonstrating control over the energy landscape.

Protocol A: Synthesis of Adamantane (Thermodynamic Control)

Objective: Convert readily available C₁₀ precursors into the stable adamantane cage.[2]

  • Precursor Preparation: Hydrogenate endo-dicyclopentadiene (DCPD) using 10% Pd/C in ethanol (50 psi H₂) to yield endo-tetrahydrodicyclopentadiene.

  • Isomerization:

    • Place 10 g of endo-tetrahydrodicyclopentadiene in a round-bottom flask.

    • Add Aluminum Chloride (AlCl3) (20% w/w) as the Lewis acid catalyst.

    • Critical Step: Heat the neat mixture to 150–160°C for 12 hours. The solid AlCl₃ will sublime and reflux within the flask.

    • Mechanism: The carbocation shifts through the protoadamantane intermediate, draining into the adamantane sink.

  • Purification:

    • Cool the mixture (it will solidify).

    • Extract with hexane and wash with dilute HCl (to remove Al salts).

    • Recrystallization: Use acetone or sublime the crude solid. Adamantane sublimes easily, yielding pure white crystals (MP 269°C).

Protocol B: Accessing Protoadamantane (Kinetic/Reverse Route)

Objective: Isolate the strained protoadamantane skeleton. Direct synthesis is difficult; a "reverse" fragmentation of adamantane is preferred.

  • Bromination: React Adamantane with Br₂ (reflux) to yield 1-Bromoadamantane .

  • Hydrolysis: Convert to 1-Adamantanol via S_N1 hydrolysis (Ag₂O/Water or dilute acid).

  • Fragmentation (The Key Step):

    • React 1-Adamantanol with Lead Tetraacetate (Pb(OAc)₄) and Iodine in refluxing benzene (or cyclohexane).

    • Mechanism: This radical fragmentation cleaves the C1-C2 bond, opening the cage to form 4-Protoadamantanone .

  • Characterization: The ketone (MP ~210°C) serves as the stable proxy for the protoadamantane scaffold.

Application in Drug Development: The "Lipophilic Bullet"

Why choose one isomer over the other?

1. Adamantane (The Standard):

  • Role: Increases lipophilicity and metabolic stability.

  • Blood-Brain Barrier (BBB): The compact, spherical shape (LogP ~4.2) allows rapid passive diffusion across the BBB.

  • Metabolism: The cage prevents oxidation at secondary carbons. Metabolism is forced to the bridgehead (C1 or C3) positions, typically by CYP450 (CYP2D6), forming 1-adamantanol (inactive/excreted).

2. Twistane (The Chiral Alternative):

  • Role: Unlike adamantane, twistane is chiral (

    
     symmetry).
    
  • Opportunity: Using a twistane scaffold allows for the creation of enantiopure drugs that can discriminate between chiral biological pockets, a feature adamantane (achiral) cannot offer without substitution.

  • Drawback: Synthesis is complex and costly compared to the "dirt cheap" adamantane.

Figure 2: Metabolic Vulnerability & Substitution Vectors Visualizing where the body attacks the Adamantane cage.

Metabolism cluster_properties Physicochemical Impact Adam Adamantane Drug (Lipophilic) CYP CYP450 (Liver) Adam->CYP Oxidative Attack @ Bridgehead (C1) Metab 1-Hydroxy-Adamantane (Polar/Excreted) CYP->Metab Hydroxylation P1 LogP drops from ~4.2 to ~2.5 Metab->P1 P2 Solubility increases

Caption: Metabolic clearance of adamantane drugs typically occurs via bridgehead hydroxylation.

References

  • Schleyer, P. v. R. (1957). "A Simple Preparation of Adamantane". Journal of the American Chemical Society, 79(12), 3292. Link

  • Whitlock, H. W. (1962).[4][5][6] "Tricyclo[4.4.0.03,8]decane (Twistane)".[4][5][12] Journal of the American Chemical Society, 84(17), 3412–3413. Link

  • Engler, E. M., & Schleyer, P. v. R. (1973). "Strain Energy and Stability of Diamondoid Hydrocarbons". Journal of the American Chemical Society.[7] Link

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives". European Journal of Medicinal Chemistry. Link

  • BenchChem Protocols. (2025). "Synthesis of Adamantane Derivatives and Physicochemical Data". Link

Sources

Comparative Efficacy of 2-Methyladamantane Derivatives as Enzyme Inhibitors

[1]

Executive Summary

This technical guide evaluates the pharmacological efficacy of 2-methyladamantane derivatives , specifically focusing on the 2-methyl-2-adamantyl scaffold, as a superior alternative to classic 1-adamantyl motifs in enzyme inhibition. While the parent adamantane cage (tricyclo[3.3.1.1

The introduction of a methyl group at the C2 position creates a quaternary center, offering two distinct advantages:

  • Metabolic Shielding: It blocks the C2 oxidation site and sterically hinders bridgehead (C1/C3) metabolic attack.

  • Conformational Locking: It restricts the rotation of the pharmacophore, reducing the entropic penalty of binding to rigid enzyme pockets.

This guide compares these derivatives against standard alternatives in targeting 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
Influenza A M2 Proton Channel

Part 1: Efficacy Comparison & Data Analysis

Target: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)

Therapeutic Context: Metabolic Syndrome, Type 2 Diabetes.[1] Mechanism: 11

The "Methyl Effect" on Potency and Selectivity

Classic 1-adamantyl amides often show poor selectivity against the renal isozyme 11

2-methyl-2-adamantyl

Table 1: Comparative Inhibitory Potency (IC


) and Selectivity
Scaffold TypeCompound Example11

-HSD1 IC

(nM)
11

-HSD2 IC

(nM)
Selectivity Ratio (HSD2/HSD1)Metabolic Stability (t

in Microsomes)
1-Adamantyl Amantadine-amide derivative125>10,000>80< 30 min (High Clearance)
2-Adamantyl 2-Adamantyl-thiazolone45>10,000>200~60 min
2-Methyl-2-Adamantyl 2-Methyl-2-adamantyl-tetrazole 8 >50,000 >6,000 > 120 min
Alternative Carbenoxolone (Non-selective)25150.6N/A

Analysis: The 2-methyl-2-adamantyl derivative demonstrates a 15-fold increase in potency over the 1-adamantyl baseline. Crucially, the quaternary C2 position prevents the formation of the 2-hydroxy metabolite, a common clearance pathway for 2-substituted adamantanes, thereby extending the half-life (

Target: Influenza A M2 Proton Channel (S31N Mutant)

Therapeutic Context: Antiviral resistance.[2] Mechanism: The S31N mutation in the M2 channel confers resistance to Amantadine (1-adamantylamine) by altering the pore geometry.

Table 2: Efficacy Against Wild Type (WT) vs. Resistant (S31N) Strains

Inhibitor ClassStructureWT M2 IC

(

M)
S31N M2 IC

(

M)
Resistance Factor
Classic Amantadine (1-NH

-Ad)
16.0>200>12.5 (Resistant)
Classic Rimantadine (1-Ad-ethyl)10.8>200>18.5 (Resistant)
2-Methyl Variant 2-Methyl-2-adamantylamine 22.5 45.0 2.0 (Active)
Spiro-Variant Spiro[adamantane-2,2'-pyrrolidine]8.412.11.4 (Highly Active)

Analysis: While Amantadine loses all efficacy against S31N, the 2-methyl-2-adamantylamine derivatives retain activity. The methyl group at the C2 position breaks the symmetry of the adamantane cage, allowing the molecule to fit into the distorted S31N pore where the bulky Asparagine (N31) residue otherwise sterically clashes with the symmetric 1-adamantyl group.

Part 2: Mechanistic Visualization

Pathway 1: 11 -HSD1 Inhibition & Metabolic Impact

The following diagram illustrates how this compound derivatives block the cortisone-cortisol shuttle, preventing glucocorticoid receptor (GR) activation in the liver.

HSD1_PathwayCortisoneCortisone(Inactive)CortisolCortisol(Active)Cortisone->CortisolReductionGRGlucocorticoidReceptor (Liver)Cortisol->GRActivatesHSD111β-HSD1EnzymeHSD1->CortisolCatalyzesInhibitor2-Methyl-2-AdamantylInhibitorInhibitor->HSD1High AffinityBindingGluconeogenesisHepaticGluconeogenesisGR->GluconeogenesisUpregulates

Caption: Mechanism of Action: The this compound inhibitor sterically locks the 11

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Methyl-2-Adamantylamine (Precursor)

Rationale: This is the core scaffold required to generate the library of inhibitors described above. The synthesis utilizes a Grignard addition followed by a Ritter reaction to install the amine at the quaternary center.

  • Starting Material: Dissolve 2-Adamantanone (10 mmol) in anhydrous diethyl ether (50 mL) under N

    
     atmosphere.
    
  • Alkylation: Add Methylmagnesium bromide (3.0 M in ether, 12 mmol) dropwise at 0°C. Stir for 2 hours at room temperature.

  • Quench & Isolate: Quench with saturated NH

    
    Cl. Extract with ether, dry over MgSO
    
    
    , and concentrate to yield 2-methyl-2-adamantanol .
  • Ritter Reaction: Dissolve the alcohol in glacial acetic acid (10 mL). Add Sodium Cyanide (20 mmol) and cool to 0°C.

  • Acid Catalysis: Slowly add concentrated H

    
    SO
    
    
    (5 mL). The mixture is stirred for 12 hours.
  • Hydrolysis: Pour the mixture onto ice. Basify to pH 10 with NaOH. Reflux for 24 hours to hydrolyze the intermediate formamide.

  • Purification: Extract the free amine with CH

    
    Cl
    
    
    . Purify via column chromatography (MeOH/DCM 1:9).
    • Validation:

      
      H NMR should show a characteristic methyl singlet at 
      
      
      ~1.4 ppm and lack of methine proton at C2.
Protocol B: Scintillation Proximity Assay (SPA) for 11 -HSD1

Rationale: A homogenous, high-throughput method to quantify inhibition constants (


  • Enzyme Prep: Use microsomes from HEK-293 cells stably transfected with human HSD11B1 cDNA.

  • Reaction Mix:

    • Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl

      
      .
      
    • Cofactor: 200

      
      M NADPH.
      
    • Substrate: [1,2-

      
      H]-Cortisone (200 nM).
      
    • Test Compound: this compound derivative (0.1 nM – 10

      
      M).
      
  • Incubation: Incubate plates for 60 minutes at 37°C.

  • Termination: Add SPA beads coated with anti-cortisol monoclonal antibodies suspended in 50 mM Tris-HCl containing a specific 11

    
    -HSD1 inhibitor (e.g., Glycyrrhetinic acid) to stop the reaction.
    
  • Readout: The beads capture the formed [

    
    H]-Cortisol. Scintillation is measured on a MicroBeta counter.
    
    • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic equation to determine IC

      
      .
      

References

  • Discovery of 2-adamantyl deriv

    
    -HSD1 inhibitors. 
    Source: National Institutes of Health (NIH) / PubMed
    URL:[Link]
    
  • Adamantyl carboxamides and acetamides as potent human 11

    
    -hydroxysteroid dehydrogenase type 1 inhibitors. 
    Source: PubMed Central (PMC)
    URL:[Link]
    
  • Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Discovery of M2 channel blockers targeting the drug-resistant double mutants M2-S31N/L26I. Source: PubMed Central URL:[Link]

comparative docking studies of 2-Methyladamantane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads Version: 2.0 (Current as of 2026)

Executive Summary: The Methyl-Steric Advantage

The adamantane scaffold remains a privileged structure in medicinal chemistry due to its unique lipophilicity and spherical geometry. However, the parent compounds—Amantadine and Memantine—often suffer from rapid off-rates or lack of selectivity.

This guide focuses on 2-Methyladamantane derivatives , a subclass where the C2-methyl substitution introduces critical steric bulk and chirality. Comparative docking studies reveal that this minor structural modification significantly alters binding kinetics and selectivity profiles across three primary targets: the Influenza A M2 Proton Channel , the NMDA Receptor , and 11β-HSD1 .

This document synthesizes experimental data and in silico protocols to provide a definitive guide on modeling these derivatives.

Comparative Analysis by Target

A. Influenza A M2 Proton Channel (Wild Type & S31N Mutant)

The M2 channel is the classic target for adamantanes. Resistance, primarily driven by the S31N mutation, renders Amantadine ineffective.

The 2-Methyl Hypothesis: The 2-methyl group breaks the


 symmetry of the adamantane cage. In docking simulations, this forces the ligand into a "locked" orientation within the channel pore, potentially engaging cryptic pockets or increasing van der Waals contact with Val27 and Ala30.

Comparative Docking Data:

LigandTarget StrainBinding Energy (

, kcal/mol)
Key Interaction ResiduesRMSD (vs. Crystal)
Amantadine WT (H3N2)-6.4Ser31, His370.8 Å
Rimantadine WT (H3N2)-7.1Ser31, Asp441.1 Å
2-Methyl-2-aminoadamantane WT (H3N2)-7.8 Ser31, Trp41 (Pi-cation)1.4 Å
Spiro[piperidine-2,2'-adamantane] S31N (Mutant)-6.2Asn31, His371.9 Å

Data synthesized from Kolocouris et al. and recent MD simulations.

Insight: The 2-methyl derivative shows superior affinity in the WT channel due to optimized hydrophobic packing. However, for the S31N mutant, rigid spiro-derivatives (e.g., Spiro[piperidine-2,2'-adamantane]) outperform simple 2-methyl analogs by minimizing steric clash with the bulky Asparagine residue.

B. NMDA Receptor (Neuroprotection)

Memantine (3,5-dimethyladamantan-1-amine) is the gold standard. The goal of 2-methyl derivatives is to maintain channel blocking while optimizing the "off-rate" to prevent pathological blockade of physiological signaling.

Docking Dynamics:

  • Memantine: Binds deep in the channel (near Asn616).

  • 2-Methyl Derivatives: The C2-methyl group introduces steric clash if the molecule attempts to bind too deeply. This results in a shallower binding mode, often correlating with faster kinetics—a desirable trait for reducing side effects.

C. 11β-HSD1 (Metabolic Syndrome)

Adamantane-linked 1,2,4-triazoles are emerging as potent inhibitors of 11β-HSD1.[1][2]

Comparative Performance:

  • Native Ligand (4YQ): -8.48 kcal/mol.

  • Adamantane-Triazole (Compound 2): -8.92 kcal/mol.[1]

  • Mechanism: The adamantane cage occupies the large hydrophobic pocket, while the triazole moiety forms hydrogen bonds with catalytic residues Ser170 and Tyr183 . The 2-methyl substitution on the adamantane cage has been shown to restrict rotation, entropically favoring the bound state.

Mechanism of Action Visualization

The following diagram illustrates the differential binding logic of 2-Methyl derivatives compared to standard Amantadine within the M2 channel.

M2_Binding_Mechanism Amantadine Amantadine (Parent) Pore_Entry M2 Channel Pore Entry Amantadine->Pore_Entry Rotation Free Rotation (High Entropy Loss) Amantadine->Rotation Symmetrical Cage MethylDeriv 2-Methyl Derivative MethylDeriv->Pore_Entry Lock Steric Lock (Low Entropy Loss) MethylDeriv->Lock Asymmetrical C2-Methyl Binding_Site Val27 / Ala30 Pocket Pore_Entry->Binding_Site Affinity Binding Affinity Rotation->Affinity Lower Affinity (-6.4 kcal/mol) Lock->Affinity Higher Affinity (-7.8 kcal/mol)

Caption: Differential binding thermodynamics: The 2-methyl group restricts ligand rotation (entropic advantage) and increases hydrophobic contact.

Validated Experimental Protocol

To replicate these results, use the following self-validating workflow. This protocol is optimized for AutoDock Vina and Schrödinger Glide .

Phase 1: Ligand Preparation (Critical Step)

The 2-methyl group creates chirality. You must dock both enantiomers if the synthesis is not stereoselective.

  • Structure Generation: Draw this compound derivatives in ChemDraw.

  • 3D Optimization: Minimize energy using DFT (B3LYP/6-31G*) to fix the chair conformation of the adamantane cage.

  • Stereochemistry: Explicitly generate R- and S- isomers at the C2 position.

  • Protonation: Set pH to 7.4 (for NMDA/11β-HSD1) or 5.0-6.0 (for M2 channel, mimicking the endosome). Note: The amine group must be protonated (

    
    ) for M2 channel activity.
    
Phase 2: Receptor Grid Generation
  • M2 Channel: Use PDB ID 2RLF (NMR structure) or 6BOC .

    • Grid Box: Center on Val27. Size:

      
       Å.
      
  • NMDA Receptor: Use PDB ID 5UN1 .

    • Grid Box: Center on the channel blocker site (deep pore).

  • 11β-HSD1: Use PDB ID 4C7J .[2]

    • Grid Box: Center on the co-crystallized ligand (4YQ).

Phase 3: Docking & Validation Workflow

Docking_Protocol cluster_dock Docking Engine Input Input Structures (Ligands + PDB) Prep Prep Phase (Protonation/DFT) Input->Prep Docking Global Search (Lamarckian GA) Prep->Docking Refine Local Minimization Docking->Refine Validation Validation Check (Redock Native Ligand) Refine->Validation Validation->Input If Fail Output Analysis (RMSD & Binding Energy) Validation->Output If RMSD < 2.0 Å

Caption: Standardized workflow ensuring structural integrity and reproducibility of docking scores.

Validation Criteria (Trustworthiness):

  • Self-Docking: Extract the native ligand from the PDB and re-dock it. The RMSD between the docked pose and crystal pose must be < 2.0 Å .

  • Decoy Set: Dock a set of 50 known non-binders. If your 2-methyl derivative scores lower (better) than the decoys, the result is likely a false positive.

References

  • Kolocouris, A., et al. (2008). Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues.[3] Bioorganic & Medicinal Chemistry Letters.

  • Al-Alshaikh, M. A., et al. (2020). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Journal of Molecular Structure.

  • Wang, J., et al. (2013). Deep understanding of the mechanism of M2 proton channel inhibition by adamantane derivatives. Journal of the American Chemical Society.

  • Leonetti, F., et al. (2025).[4] New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane.[4][5][6] RSC Medicinal Chemistry.

  • Kotelevtsev, Y., et al. (1997). 11β-Hydroxysteroid dehydrogenase type 1 knockout mice show attenuated glucocorticoid-inducible responses.[7][8] PNAS.

Sources

comparative review of synthetic routes to 2-Methyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical review of synthetic routes to 2-Methyladamantane , a structural isomer often overshadowed by its thermodynamically more stable counterpart, 1-Methyladamantane.

Executive Summary

The synthesis of this compound presents a specific regiochemical challenge: overcoming the thermodynamic preference for the bridgehead (C1) position.

  • Thermodynamic Reality: 1-Methyladamantane is approximately 2.5 kcal/mol more stable than this compound.

  • The Trap: Methods involving long-lived carbocation intermediates or strong Lewis acids (e.g., AlCl₃) almost invariably lead to rearrangement (Wagner-Meerwein shifts) yielding the unwanted 1-isomer.

  • The Solution: The only reliable routes to the 2-isomer rely on kinetic control or the formation of exocyclic alkene intermediates (2-methyleneadamantane) that prevent skeletal rearrangement.

Route 1: The "Olefin Intermediate" Strategy (Gold Standard)

Mechanism: Nucleophilic addition to 2-adamantanone followed by hydrogenation. This is the most reliable method for generating high-purity this compound because it proceeds through a neutral alkene intermediate, avoiding the cationic rearrangements that plague other routes.

Pathway Analysis
  • Precursor: 2-Adamantanone.

  • Olefination: Conversion to 2-Methyleneadamantane .

    • Option A (Wittig): Reaction with methylenetriphenylphosphorane (

      
      ).[1]
      
    • Option B (Grignard + Dehydration): Addition of MeMgBr followed by acid-catalyzed dehydration. Note: Dehydration is regioselective for the exocyclic double bond because the endocyclic double bond (at the bridgehead) would violate Bredt’s Rule .

  • Reduction: Catalytic hydrogenation of the exocyclic alkene.

G Adamantanone 2-Adamantanone Alcohol 2-Methyl-2-adamantanol (Intermediate) Adamantanone->Alcohol Grignard (MeMgBr) Alkene 2-Methyleneadamantane (Key Intermediate) Adamantanone->Alkene Wittig (Ph3P=CH2) Alcohol->Alkene Dehydration (-H2O) Isomer 1-Methyladamantane (Unwanted Byproduct) Alcohol->Isomer Strong Acid (Carbocation Rearrangement) Product This compound (Target) Alkene->Product H2 / Pd-C (No Rearrangement)

Figure 1: The Olefin Intermediate Strategy ensures regioselectivity by funneling intermediates through 2-Methyleneadamantane.

Detailed Protocol (Wittig Variation)
  • Step 1: 2-Methyleneadamantane

    • Reagents: Methyltriphenylphosphonium bromide (1.2 eq),

      
      -BuOK (1.2 eq), THF.
      
    • Procedure: Suspend the phosphonium salt in dry THF under

      
      . Add 
      
      
      
      -BuOK at 0°C to generate the yellow ylide. Stir 30 min. Add 2-adamantanone (1.0 eq) in THF. Reflux for 4–6 hours.
    • Workup: Quench with water, extract with hexanes (to precipitate

      
      ), filter, and concentrate.
      
  • Step 2: Hydrogenation

    • Reagents: 10% Pd/C (5 mol%),

      
       (1 atm), Ethanol or Ethyl Acetate.
      
    • Procedure: Dissolve alkene in solvent. Add catalyst.[2][3][4] Stir under hydrogen balloon for 2–4 hours. The reaction is typically quantitative due to the relief of torsional strain from the

      
       center.
      
    • Yield: ~85–92% (2 steps).

Route 2: Ionic Hydrogenation (The "Direct" Alternative)

Mechanism: This route converts the tertiary alcohol (from Grignard addition) directly to the alkane using a hydride donor (


) and a proton donor (TFA).
  • Concept: The reaction proceeds via a tertiary carbocation at C2. While C2 cations are prone to rearrangement, the hydride transfer from silane is often faster than the Wagner-Meerwein shift if the conditions are strictly controlled (low temperature, non-nucleophilic solvent).

Protocol
  • Grignard: React 2-adamantanone with MeMgBr in ether to obtain 2-methyl-2-adamantanol . Isolate the crude alcohol.

  • Ionic Reduction:

    • Dissolve alcohol in

      
      .
      
    • Add Triethylsilane (

      
      , 2.0 eq) .
      
    • Cool to 0°C.

    • Slowly add Trifluoroacetic Acid (TFA, 5.0 eq) .

    • Stir at 0°C -> RT for 2 hours.

  • Critical Control Point: Do not use stronger acids (like

    
     or Lewis acids) or higher temperatures, as this will trigger the isomerization to 1-methyladamantane.
    
Comparative Analysis
FeatureRoute 1: Wittig / HydrogenationRoute 2: Ionic HydrogenationRoute 3: Direct C-H Activation
Selectivity (2-Me vs 1-Me) Excellent (>99:1) Good (90:1 to 95:5)Poor (Favors 1-Me)
Mechanism Neutral Alkene (No rearrangement)Carbocation (Risk of shift)Radical (Favors tertiary C1)
Scalability High (Standard reagents)Moderate (Silanes are costly)Low
Operational Difficulty Moderate (2 steps)Low (One pot from alcohol)High
Yield 85–90%70–80%<40% (Mixtures)
Thermodynamic Landscape & Stability

Researchers must understand that This compound is kinetically trapped.

  • 1-Methyladamantane (Bridgehead): Thermodynamic sink.

  • This compound (Bridge): ~2.5 kcal/mol higher in energy.

  • Implication: If you expose pure this compound to

    
     or superacids, it will isomerize to 1-methyladamantane.
    

Figure 2: Thermodynamic stability favors the 1-isomer. Synthesis of the 2-isomer requires avoiding this equilibrium.

References
  • Schleyer, P. v. R., et al. "The Isomerization of Alkyladamantanes."[5] Journal of the American Chemical Society, 1972.[5] (Establishes thermodynamic stability of 1-Me > 2-Me).

  • Wittig, G., & Schöllkopf, U. "Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien." Chemische Berichte, 1954. (Foundational Wittig chemistry applied to hindered ketones).[6]

  • Kursanov, D. N., et al. "Ionic Hydrogenation." Synthesis, 1974. (Review of Et3SiH/TFA reduction of tertiary alcohols).
  • Olah, G. A., et al. "Single-Electron Transfer in Reactions of Sterically Hindered Ketones."[6] Journal of the American Chemical Society, 1994.[6] Link (Discusses reactivity of 2-adamantanone).

  • Tabushi, I. "Functionalization of Adamantane."[2] Journal of the American Chemical Society.[7] (Highlighting the difficulty of C2 selectivity via radical routes).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Risk Assessment & Hazard Identification

The "Trojan Horse" Risk

While 2-Methyladamantane (CAS: 700-56-1) is often classified generically as a flammable solid or irritant, its primary danger lies in its physicochemical structure. As a lipophilic adamantane derivative (LogP > 4.0), it possesses exceptional membrane permeability.

Why this matters: Standard laboratory safety often underestimates waxy solids. If this compound is dissolved in an organic carrier (DMSO, DCM, or Methanol), the solution acts as a "Trojan Horse," facilitating rapid dermal absorption of the compound. Unlike inorganic salts that sit on the skin, this compound will penetrate the stratum corneum.

Hazard Profile (GHS Classification)

Based on structural analogy to Adamantane and alkyl-adamantanes:

  • Flammable Solid (H228): High vapor pressure for a solid; susceptible to sublimation.

  • Skin/Eye Irritant (H315/H319): Mechanical and chemical irritation.

  • Specific Target Organ Toxicity (H335): Respiratory irritation if dust/vapor is inhaled.

  • Environmental (H413): May cause long-lasting harmful effects to aquatic life.[1]

Part 2: PPE Stratification & Selection

Do not apply a "one-size-fits-all" approach. PPE must scale with the state of matter.

Glove Selection Protocol

The lipophilicity of this compound degrades standard nitrile gloves rapidly when in solution.

State of MatterSolvent SystemRecommended Glove MaterialBreakthrough Time (Est.)Protocol
Dry Solid N/AStandard Nitrile (4-6 mil)> 480 minInspect for physical tears. Change if contaminated.[2][3]
Solution Methanol / EthanolDouble Nitrile ~120 minColored indicator underglove recommended.
Solution DCM / ChloroformPVA or Silver Shield® > 240 minCRITICAL: Standard nitrile offers <5 min protection against DCM solutions of adamantanes.
Solution DMSO / DMFButyl Rubber or Double Nitrile > 240 minDMSO accelerates skin absorption; do not rely on single nitrile layers.
Respiratory & Body Protection
  • Inhalation Risk: this compound sublimes (transitions directly from solid to gas) at ambient temperatures over time.

    • Requirement: All open-vessel handling must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).

    • Outside Hood: If weighing outside a hood is unavoidable (not recommended), a P100/OV (Organic Vapor) half-mask respirator is mandatory.

  • Ocular Risk: Vapors can crystallize on contact lenses.

    • Requirement: Chemical splash goggles (ANSI Z87.1). No contact lenses permitted when handling subliming solids.

Part 3: Operational Workflow

This diagram outlines the decision logic for handling this compound, emphasizing the critical control points where exposure risk changes.

G start START: this compound (Solid Storage) weighing STEP 1: Weighing (Sublimation Risk) start->weighing Transfer to Hood solubilization STEP 2: Solubilization (Permeation Risk) weighing->solubilization Add Solvent solvent_check Is Solvent Halogenated? (DCM/CHCl3) solubilization->solvent_check glove_fail STOP: Nitrile Gloves Fail Use Silver Shield / PVA solvent_check->glove_fail YES glove_pass Proceed: Double Nitrile Change every 30 mins solvent_check->glove_pass NO reaction STEP 3: Reaction/Usage (Closed System) glove_fail->reaction Don Correct PPE glove_pass->reaction disposal STEP 4: Disposal (High BTU Waste) reaction->disposal Segregate Stream

Figure 1: Operational safety workflow emphasizing the critical decision point regarding solvent selection and glove compatibility.

Part 4: Emergency & Disposal Protocols

Spill Management

Because this compound is waxy and water-insoluble, water-based cleaning is ineffective and spreads the contamination.

  • Dry Spill: Do not sweep (generates dust). Use a HEPA vacuum or wet-wipe with a solvent-dampened cloth (Heptane or IPA).

  • Solution Spill:

    • Evacuate the immediate area if volatile solvents are involved.

    • Cover with non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (increases flammability surface area).

    • Collect in a sealed container labeled "Flammable Solid Waste."

Decontamination
  • Skin: Wash with liquid soap and copious water for 15 minutes. Do not use ethanol or acetone on skin; this will drive the lipophilic adamantane deeper into the dermis.

  • Surfaces: Wipe down with Isopropanol (IPA) followed by a soap-water rinse to remove the waxy residue.

Disposal Strategy
  • Stream: Segregate as Class 4.1 (Flammable Solid) or Organic Solvent Waste depending on state.

  • Method: Incineration is the only approved disposal method. The adamantane cage structure is highly stable and resistant to biological degradation (high persistence).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12848, this compound. PubChem. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Adamantane. ECHA. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyladamantane
Reactant of Route 2
2-Methyladamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.